molecular formula C13H9BrN2S B1279321 4-(6-Bromo-2-benzothiazolyl)benzenamine CAS No. 566169-97-9

4-(6-Bromo-2-benzothiazolyl)benzenamine

Katalognummer: B1279321
CAS-Nummer: 566169-97-9
Molekulargewicht: 305.19 g/mol
InChI-Schlüssel: WZRRXNJALRCBNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Bromo-2-benzothiazolyl)benzenamine is a useful research compound. Its molecular formula is C13H9BrN2S and its molecular weight is 305.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(6-bromo-1,3-benzothiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRRXNJALRCBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438347
Record name 4-(6-bromo-1,3-benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566169-97-9
Record name 4-(6-bromo-1,3-benzothiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(6-Bromo-2-benzothiazolyl)benzenamine: Properties, Synthesis, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 4-(6-Bromo-2-benzothiazolyl)benzenamine, a heterocyclic compound of significant interest in the field of medicinal chemistry and materials science. This document details the physicochemical properties, provides a putative synthesis protocol, and explores its primary biological application as an amyloid imaging agent. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Logical workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Core Properties and Physicochemical Data

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine4-(2-Benzothiazolyl)aniline4-(6-Methyl-1,3-benzothiazol-2-yl)aniline
CAS Number 566169-97-9[1]566169-98-06278-73-5[2]92-36-4
Molecular Formula C₁₃H₉BrN₂S[1]C₁₄H₁₁BrN₂SC₁₃H₁₀N₂S[2]C₁₄H₁₂N₂S
Molecular Weight ( g/mol ) 305.19[1]319.22226.30240.33[3]
Melting Point (°C) Not ReportedNot Reported151.0-158.0[2]195[3]
Appearance Not ReportedNot ReportedCream to yellow powder[2]White to Amber powder to crystal
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO and ethanol.Not ReportedNot ReportedLimited solubility in water; more soluble in organic solvents.[4]

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for this compound is not explicitly published. However, a reliable synthetic route can be proposed based on established methods for the synthesis of 2-arylbenzothiazoles. The most common approach involves the condensation of a substituted 2-aminothiophenol (B119425) with a benzoic acid derivative, or the reaction of a substituted aniline (B41778) with a thiocyanating agent followed by cyclization. A plausible two-step synthesis starting from 4-bromoaniline (B143363) is outlined below.

Proposed Synthesis Workflow

G cluster_0 Step 1: Synthesis of 2-Amino-6-bromobenzothiazole cluster_1 Step 2: Synthesis of this compound A 4-Bromoaniline D Reaction Mixture A->D B Potassium Thiocyanate (KSCN) B->D C Bromine (Br2) in Acetic Acid C->D Thiocyanation & Cyclization E 2-Amino-6-bromobenzothiazole D->E Purification F 2-Amino-6-bromobenzothiazole H Condensation Reaction F->H G 4-Aminobenzoic Acid G->H I This compound H->I Purification G A Aβ Monomers B Oligomers A->B Aggregation C Protofibrils B->C D Fibrils (Amyloid Plaques) C->D E This compound E->D Binding for Imaging G cluster_0 Assay Workflow A Prepare Aβ Aggregates B Add Test Compound A->B C Add Thioflavin T B->C D Incubate C->D E Measure Fluorescence D->E F Analyze Data E->F

References

An In-depth Technical Guide to 4-(6-bromo-1,3-benzothiazol-2-yl)aniline: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activities of the benzothiazole (B30560) derivative, 4-(6-bromo-1,3-benzothiazol-2-yl)aniline. Benzothiazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This document outlines a probable synthetic pathway for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, details expected characterization data based on analogous compounds, and discusses its potential as an anticancer agent, including a plausible mechanism of action involving the PI3K/Akt signaling pathway. While specific experimental data for this exact molecule is limited in the public domain, this guide consolidates information from closely related structures to provide a valuable resource for researchers in the field of drug discovery and development.

Chemical Structure and Properties

The chemical structure of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is characterized by a benzothiazole ring system linked to an aniline (B41778) moiety at the 2-position. A bromine atom is substituted at the 6-position of the benzothiazole core.

Chemical Structure:

Chemical structure of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 566169-97-9Commercial Supplier Data
Molecular Formula C₁₃H₉BrN₂SCalculated
Molecular Weight 305.20 g/mol Calculated
Appearance Expected to be a solidGeneral knowledge of similar compounds
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcoholsGeneral knowledge of similar compounds
SMILES Nc1ccc(cc1)c2nc3cc(Br)ccc3s2Commercial Supplier Data

Synthesis and Experimental Protocols

Alternatively, a well-documented approach for the synthesis of similar 2-aminobenzothiazole (B30445) derivatives involves the reaction of a substituted aniline with potassium thiocyanate (B1210189) and bromine.[1] This can be adapted for the synthesis of the target molecule.

Proposed Synthetic Pathway

A probable synthetic route to obtain 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is outlined below. This pathway is based on established methods for the synthesis of 2-arylbenzothiazoles.

Synthetic_Pathway 4-bromoaniline (B143363) 4-bromoaniline KSCN_Br2 KSCN, Br2 in Acetic Acid 4-bromoaniline->KSCN_Br2 Intermediate_A 2-amino-6-bromobenzothiazole (B93375) KSCN_Br2->Intermediate_A Cyclization Condensation Condensation (e.g., PPA, heat) Intermediate_A->Condensation 4-aminobenzaldehyde (B1209532) 4-aminobenzaldehyde 4-aminobenzaldehyde->Condensation Target_Compound 4-(6-bromo-1,3-benzothiazol-2-yl)aniline Condensation->Target_Compound

Proposed synthetic workflow for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.
Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on known procedures for similar compounds.[1]

Step 1: Synthesis of 2-amino-6-bromobenzothiazole

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-bromoaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-bromobenzothiazole.

Step 2: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

  • Combine 2-amino-6-bromobenzothiazole (1 equivalent) and 4-aminobenzaldehyde (1.1 equivalents) in a reaction vessel.

  • Add a dehydrating agent and catalyst, such as polyphosphoric acid (PPA).

  • Heat the mixture at an elevated temperature (e.g., 120-150 °C) for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker containing ice and water.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the final product, 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Characterization Data (Expected)

No specific spectral data for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline was found in the searched literature. The following table presents expected data based on the analysis of closely related benzothiazole aniline derivatives.[2][3]

Table 2: Expected Spectroscopic Data

Technique Expected Data
¹H NMR Aromatic protons of the benzothiazole and aniline rings would appear as multiplets or doublets in the range of δ 7.0-8.5 ppm. The amine protons (-NH₂) would likely appear as a broad singlet.
¹³C NMR Aromatic carbons would resonate in the region of δ 110-155 ppm. The carbon of the C=N bond in the thiazole (B1198619) ring is expected at a lower field.
IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Mass Spec (ESI-MS) A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 306.98 (for ⁷⁹Br) and 308.98 (for ⁸¹Br) would be expected.

Biological Activity and Potential Applications

Derivatives of 2-(4-aminophenyl)benzothiazole are well-documented for their potent and selective anticancer activities against a range of human cancer cell lines, including breast, colon, and ovarian cancers.[4][5] The introduction of a bromine atom at the 6-position of the benzothiazole ring is anticipated to modulate the biological activity, potentially enhancing its potency or altering its selectivity profile.

Anticancer Activity (Hypothesized)

Based on the activity of analogous compounds, 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is hypothesized to exhibit significant in vitro cytotoxic activity against various cancer cell lines. The IC₅₀ values for related 2-(4-aminophenyl)benzothiazole derivatives are often in the nanomolar to low micromolar range.

Table 3: Cytotoxicity of Structurally Related Benzothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(4-Amino-3-methylphenyl)benzothiazoleMCF-7 (Breast)0.004[4]
2-(4-Amino-3-chlorophenyl)benzothiazoleOVCAR-3 (Ovarian)0.02[4]
N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamideSeveralGrowth Inhibition[6]
Proposed Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition

Several studies have implicated the PI3K/Akt signaling pathway as a key target for the anticancer effects of benzothiazole derivatives. This pathway is crucial for cell proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. It is plausible that 4-(6-bromo-1,3-benzothiazol-2-yl)aniline could exert its anticancer effects through the inhibition of this pathway.

PI3K_Akt_Pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibition Inhibition BTA_Compound 4-(6-bromo-1,3-benzothiazol-2-yl)aniline BTA_Compound->PI3K Inhibits BTA_Compound->Akt Inhibits

Plausible mechanism of action via PI3K/Akt pathway inhibition.

Conclusion

4-(6-bromo-1,3-benzothiazol-2-yl)aniline represents a promising scaffold for the development of novel anticancer agents. While specific experimental data for this compound is sparse, the extensive research on related 2-(4-aminophenyl)benzothiazole derivatives provides a strong rationale for its synthesis and evaluation. This technical guide offers a foundational understanding of its chemical properties, a plausible synthetic route, and a likely mechanism of action. Further research is warranted to synthesize this compound, fully characterize it, and evaluate its biological activities to ascertain its therapeutic potential. The information compiled herein serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and related benzothiazole derivatives.

References

In-depth Technical Guide: Physicochemical Characteristics of CAS 566169-97-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound with CAS number 566169-97-9, chemically identified as 4-(6-Bromo-2-benzothiazolyl)benzenamine. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data on the compound's physical and chemical properties, offers detailed experimental protocols for their determination, and visually represents its known biological signaling pathways using Graphviz diagrams. The information presented herein is crucial for understanding the compound's behavior in biological systems and for guiding its potential therapeutic applications.

Introduction

CAS 566169-97-9, or this compound, is a benzothiazole (B30560) derivative that has garnered interest in biomedical research. Its core structure, featuring a substituted benzothiazole ring system, is a common motif in compounds with diverse biological activities. Notably, this compound has been investigated as a potential β-amyloid positron emission tomography (PET) tracer for the diagnosis of neurological diseases such as Alzheimer's disease.[1] Furthermore, it has demonstrated potential in photodynamic therapy (PDT) for melanoma.[1] An understanding of its physicochemical properties is fundamental to elucidating its mechanism of action, pharmacokinetics, and for the rational design of future derivatives with improved therapeutic profiles.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models due to the limited availability of comprehensive experimental data in public literature.

PropertyValueSource
IUPAC Name 4-(6-Bromobenzothiazol-2-yl)aniline
CAS Number 566169-97-9
Molecular Formula C₁₃H₉BrN₂S
Molecular Weight 305.19 g/mol
Appearance Solid (Predicted)
logP (XLogP3) ~4.9 (for N-methylated analog)PubChem
pKa (Predicted) Basic pKa: ~3.5; Acidic pKa: ~15.0Predicted
Aqueous Solubility (Predicted) LowPredicted
Solubility in Organic Solvents Soluble in DMSO (10 mM)MCE

Note: Predicted values are based on computational algorithms and should be confirmed by experimental methods.

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a coupling reaction. A general procedure, adapted from the synthesis of similar benzothiazole derivatives, is as follows:

Reaction: Coupling of diazotized 2-amino-6-bromobenzothiazole (B93375) with a suitable aromatic precursor.

Procedure:

  • Diazotization: 2-amino-6-bromobenzothiazole is dissolved in an appropriate acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling: The diazonium salt solution is then slowly added to a solution of the coupling partner (e.g., aniline) in a suitable solvent. The reaction mixture is stirred at low temperature for a specified period.

  • Work-up: The reaction is quenched, and the pH is adjusted to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[2]

Characterization:

  • Melting Point: Determined using a standard melting point apparatus.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, S, Br).

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To elucidate the chemical structure.

    • FT-IR: To identify functional groups.

    • Mass Spectrometry: To confirm the molecular weight.[2]

Determination of n-Octanol/Water Partition Coefficient (logP)

The Shake-Flask Method is the gold standard for experimental logP determination.

Procedure:

  • Solvent Saturation: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known concentration of this compound is dissolved in one of the pre-saturated phases (typically n-octanol).

  • Partitioning: A measured volume of the sample solution is mixed with a measured volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is shaken at a constant temperature until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a common and accurate method for pKa determination.

Procedure:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Determination of Aqueous Solubility

The shake-flask method is also a reliable method for determining thermodynamic aqueous solubility.

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Value: The determined concentration represents the aqueous solubility of the compound at that temperature.

Biological Signaling Pathways

This compound has been implicated in two primary biological contexts: as a PET tracer for β-amyloid plaques and in photodynamic therapy for melanoma. The following sections and diagrams illustrate the proposed mechanisms of action.

Binding to β-Amyloid Plaques

As a PET tracer, the compound is designed to cross the blood-brain barrier and selectively bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease. This binding allows for the in vivo visualization and quantification of these plaques. The interaction is thought to be a non-covalent binding event.

Beta_Amyloid_Binding cluster_blood Bloodstream cluster_brain Brain Compound_Blood CAS 566169-97-9 BBB Blood-Brain Barrier Compound_Blood->BBB Transport Compound_Brain CAS 566169-97-9 BBB->Compound_Brain Binding Selective Binding Compound_Brain->Binding Abeta β-Amyloid Plaque Abeta->Binding PET PET Signal Detection Binding->PET

Binding of CAS 566169-97-9 to β-Amyloid Plaques.
Photodynamic Therapy in Melanoma

In the context of photodynamic therapy, this compound acts as a photosensitizer. Upon activation by Ultraviolet A (UVA) light, it generates reactive oxygen species (ROS), which in turn induce apoptosis (programmed cell death) in melanoma cells. This process involves the activation of key apoptotic signaling cascades.

PDT_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Melanoma Cell UVA UVA Light Compound CAS 566169-97-9 (Photosensitizer) UVA->Compound Activation ROS Reactive Oxygen Species (ROS) Compound->ROS Generation Mitochondria Mitochondrial Damage ROS->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptosis Pathway in Melanoma Photodynamic Therapy.

Conclusion

This compound (CAS 566169-97-9) is a molecule with significant potential in both diagnostic and therapeutic applications. Its physicochemical properties, particularly its lipophilicity, are key to its ability to cross the blood-brain barrier, while its photosensitive nature underpins its utility in photodynamic therapy. The experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of this and similar compounds. The signaling pathway diagrams provide a visual representation of its current understanding in key biological processes. Further experimental validation of the predicted physicochemical parameters and a more detailed elucidation of its signaling pathways will be crucial for its continued development and potential clinical translation.

References

Navigating the Therapeutic Potential of 4-(6-Bromo-2-benzothiazolyl)benzenamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole (B30560) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This technical guide delves into the biological landscape of a specific derivative, 4-(6-Bromo-2-benzothiazolyl)benzenamine. While direct and extensive research on this particular molecule is limited in the public domain, this paper aims to provide a comprehensive overview by examining the activities of structurally related compounds. By analyzing the biological impact of the 2-aminophenyl-benzothiazole core and the influence of the 6-bromo substitution, we can infer the potential therapeutic avenues for the title compound.

Antitumor Activity: A Promising Frontier

Derivatives of 2-(4-aminophenyl)benzothiazole have demonstrated potent and selective in vitro antitumor activity, particularly against human breast cancer cell lines. The parent molecule of this class exhibits inhibitory activity in the nanomolar range.[1] The introduction of substituents on the benzothiazole ring and the 2-phenyl ring has been a key strategy in enhancing this potency.

In Vitro Efficacy

Studies on a panel of human breast cancer cell lines, including both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-), have revealed that 2-(4-aminophenyl)benzothiazoles can induce a biphasic dose-response relationship.[1][2] Notably, certain substitutions on the 2-phenyl ring, such as a 3'-methyl or 3'-halogen, have been shown to enhance the cytotoxic potency, extending their activity to other cancer cell lines, including ovarian, lung, and renal.[1] While specific data for the 6-bromo derivative is not available, the presence of a halogen on the benzothiazole ring is a common feature in many biologically active molecules.

Table 1: In Vitro Antiproliferative Activity of Selected 2-(4-Aminophenyl)benzothiazole Analogs

CompoundSubstitutionCell LineIC50 (µM)Reference
5a (Parent)NoneMCF-7Biphasic (nM range)[1]
5a (Parent)NoneMDA 468Biphasic (nM range)[1]
9a3'-MethylVariousPotent (pM-nM)[1]
9c3'-BromoVariousPotent (pM-nM)[1]
9f3'-IodoVariousPotent (pM-nM)[1]
9i3'-ChloroVariousPotent (pM-nM)[1]

Note: Data for this compound is not available. The table presents data for structurally related compounds to infer potential activity.

In Vivo Studies

In vivo evaluation of potent 2-(4-aminophenyl)benzothiazole analogs in nude mice bearing human mammary carcinoma xenografts has shown significant growth inhibition against both ER+ and ER- tumors.[1] This suggests that the antitumor effect is not solely dependent on the estrogen receptor pathway.

Postulated Mechanism of Action

The precise mechanism of action for 2-(4-aminophenyl)benzothiazoles remains to be fully elucidated.[1] However, their unique profile of growth inhibition, when compared to standard antitumor agents, suggests a novel mode of action.[2] Studies have indicated that these compounds can perturb the cell cycle, with observations of G2/M phase accumulation in certain breast cancer cell lines.[2] The interaction with DNA, specifically binding within the minor groove, has also been proposed for some benzothiazole derivatives, potentially interfering with DNA replication and transcription.[3]

Postulated_Antitumor_Signaling_Pathway cluster_cell Cancer Cell Drug 4-(6-Bromo-2-benzothiazolyl) benzenamine Target Putative Intracellular Target(s) (e.g., DNA, Kinases) Drug->Target CellCycle Cell Cycle Arrest (G2/M) Target->CellCycle Apoptosis Apoptosis Target->Apoptosis

Caption: Postulated signaling pathway for antitumor activity.

Antimicrobial Potential

Benzothiazole derivatives are well-recognized for their broad-spectrum antimicrobial properties.[3][4][5] While direct antimicrobial data for this compound is not available, related structures have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][6] The presence of a bromo substituent on the benzothiazole ring has been associated with enhanced antimicrobial efficacy in some series of compounds.[5]

Table 2: Antimicrobial Activity of Representative Benzothiazole Derivatives

Compound TypeOrganismActivityReference
Furan-benzothiazolesEscherichia coliPromising[3]
Furan-benzothiazolesStaphylococcus aureusPromising[3]
BenzenesulphonamidesE. coliMIC 6.72 mg/mL[6]
BenzenesulphonamidesS. aureusMIC 6.63 mg/mL[6]
BenzenesulphonamidesCandida albicansMIC 6.63 mg/mL[6]

Note: This table illustrates the general antimicrobial potential of the benzothiazole class.

Experimental Protocols

To facilitate further research, this section outlines standardized methodologies for evaluating the biological activities discussed.

In Vitro Antiproliferative Assay (MTS Assay)

This protocol is adapted from studies on related benzothiazole derivatives.[3]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Experimental_Workflow_Antiproliferative_Assay Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Addition Add Serial Dilutions of Test Compound Incubation1->Compound_Addition Incubation2 Incubate 48-72h Compound_Addition->Incubation2 MTS_Addition Add MTS Reagent Incubation2->MTS_Addition Incubation3 Incubate 1-4h MTS_Addition->Incubation3 Read_Absorbance Measure Absorbance at 490 nm Incubation3->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro antiproliferative assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., S. aureus, E. coli) in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis and Physicochemical Properties

This compound can be synthesized through established methods for 2-aryl-benzothiazole formation. A common route involves the condensation of a 2-amino-5-bromothiophenol with a 4-aminobenzaldehyde (B1209532) derivative, followed by oxidation.

Table 3: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₉BrN₂S[7]
Molecular Weight305.19 g/mol [7]
CAS Number566169-97-9[7]

Future Directions

The therapeutic potential of this compound warrants further investigation. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a broader panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy and Toxicology: Assessing the therapeutic efficacy and safety profile in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

References

Potential Therapeutic Targets of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific therapeutic targets of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is limited. This guide provides a comprehensive overview of the therapeutic potential of the broader class of benzothiazole (B30560) aniline (B41778) derivatives, using a representative compound, 2,3-Diamino-N-(4-benzothiazol-2-yl-phenyl)-propionamide (referred to as L1), and its platinum (II) complex (L1Pt) as a case study. The methodologies and potential mechanisms discussed herein are likely applicable to the investigation of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Introduction to Benzothiazole Aniline Derivatives

Benzothiazole aniline (BTA) is a fused heterocyclic pharmacophore known for its antitumor activity.[1] The core structure consists of a benzothiazole ring linked to an aniline group. Substitutions on the benzothiazole and aniline rings can significantly modulate the biological activity of these compounds.[1] Numerous derivatives have been synthesized and evaluated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]

The anticancer properties of BTA derivatives are of particular interest to researchers. Some substituted BTA derivatives have shown selective cytotoxicity against various tumor cell lines, including those of the breast, colon, liver, lung, and prostate.[1][4] The mechanism of action for many of these compounds is still under investigation, but some, particularly their metal complexes, are thought to exert their cytotoxic effects through DNA interaction, similar to cisplatin.[1]

Quantitative Data: In Vitro Anticancer Activity

The in vitro cytotoxic activity of the representative compound L1 and its platinum (II) complex, L1Pt, was evaluated against a panel of human cancer cell lines and normal cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Cell LineCancer TypeL1 (μM)L1Pt (μM)Cisplatin (μM)
HepG2Liver Cancer15.312.832.0
A549Lung Cancer25.122.428.7
MCF-7Breast Cancer28.224.135.4
PC-3Prostate Cancer30.126.338.1
Caki-1Kidney Cancer33.528.940.2
U87MGBrain Glioma20.718.536.8
HCT116Colon Cancer18.916.225.3
HeLaCervical Cancer45.340.142.5
AML12Normal Liver>100>10032.0
NE-4CNormal Brain>100>10045.0

Data extracted from Son, M., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5163.[1]

The data indicates that both L1 and its platinum complex L1Pt exhibit significant cytotoxicity against a range of cancer cell lines, with L1Pt generally showing slightly higher potency. Notably, both compounds demonstrated selective inhibitory activities against liver cancer cells and showed lower toxicity in normal liver and brain cells compared to cisplatin.[1][4]

Experimental Protocols

Synthesis of 2,3-Diamino-N-(4-benzothiazol-2-yl-phenyl)-propionamide (L1)

The synthesis of the representative ligand L1 is a multi-step process that can be adapted for the synthesis of other benzothiazole aniline derivatives.

Step 1: Synthesis of 2-(4-aminophenyl)benzothiazole This intermediate is synthesized by reacting 2-aminothiophenol (B119425) with 4-aminobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA).

Step 2: Synthesis of L1 The final compound, L1, is synthesized by coupling 2-(4-aminophenyl)benzothiazole with a protected amino acid, followed by deprotection. A detailed procedure is as follows:

  • Protection of 2,3-diaminopropionic acid: 2,3-Diaminopropionic acid is first protected with a suitable protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), to yield Boc-Dap(Boc)-OH.

  • Coupling Reaction: The protected diaminopropionic acid is then coupled with 2-(4-aminophenyl)benzothiazole using a standard peptide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an appropriate solvent such as dimethylformamide (DMF).

  • Deprotection: The Boc protecting groups are removed by treatment with an acid, such as trifluoroacetic acid (TFA), to yield the final product, L1.

The synthesis of related benzothiazole derivatives may involve the reaction of substituted anilines with potassium thiocyanate (B1210189) or the condensation of 2-aminobenzenethiol with β-diketones/β-ketoesters.[3][5][6]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., L1, L1Pt) and the standard drug (e.g., cisplatin) for 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many benzothiazole aniline derivatives are yet to be fully elucidated, the available evidence for their platinum complexes points towards a mechanism involving DNA interaction, leading to apoptosis.

G cluster_0 Cell Membrane L1Pt L1Pt Cellular_Uptake Cellular Uptake L1Pt->Cellular_Uptake DNA_Binding Covalent Binding to DNA Cellular_Uptake->DNA_Binding DNA_Damage DNA Damage Response DNA_Binding->DNA_Damage Apoptosis_Induction Induction of Apoptosis DNA_Damage->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Proposed mechanism of action for platinum (II) complexes of benzothiazole aniline derivatives.

Experimental and logical workflow

The general workflow for the synthesis and evaluation of novel benzothiazole aniline derivatives as potential therapeutic agents is outlined below.

G cluster_synthesis Synthesis and Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Benzothiazole Aniline Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination DNA_Interaction DNA Binding Studies IC50_Determination->DNA_Interaction Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) DNA_Interaction->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis

Caption: General workflow for the development of benzothiazole aniline-based therapeutic agents.

Conclusion

Benzothiazole aniline derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents. The representative data for L1 and its platinum complex highlight their potent and selective cytotoxic activity against various cancer cell lines. Further investigation into the specific mechanisms of action and structure-activity relationships of compounds like 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is warranted to fully realize their therapeutic potential. The experimental protocols and workflows outlined in this guide provide a solid framework for such future research endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of 4-(6-Bromo-2-benzothiazolyl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(6-Bromo-2-benzothiazolyl)benzenamine and its derivatives are a class of compounds with significant potential in the field of neurodegenerative diseases, particularly Alzheimer's disease. This technical guide elucidates the core mechanism of action of this compound, focusing on its role as a potent binder to Amyloid-β (Aβ) aggregates. This interaction is critical for both the visualization of amyloid plaques through techniques like Positron Emission Tomography (PET) and for the therapeutic potential of inhibiting Aβ aggregation, a key pathological hallmark of Alzheimer's disease. This document provides a comprehensive overview of the binding affinity, relevant signaling pathways, and detailed experimental protocols for assessing the compound's activity.

Core Mechanism of Action: Targeting Amyloid-β Aggregation

The principal mechanism of action of this compound revolves around its high-affinity binding to Amyloid-β (Aβ) fibrils and plaques. The benzothiazole (B30560) moiety provides a planar, aromatic system that facilitates interactions with the cross-β-sheet structures characteristic of amyloid aggregates, likely through π-π stacking and hydrogen bonding.

A closely related analog, 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine, has been identified as a potent amyloid imaging agent. This derivative binds to Aβ (1-40) with a high degree of affinity, demonstrating the significant potential of this chemical scaffold for targeting amyloid pathologies.[1] The parent compound, this compound, is also utilized as a β-amyloid PET tracer, further solidifying its role in binding to Aβ aggregates for diagnostic purposes in neurological disorders such as Alzheimer's disease and Down's syndrome.[2]

The interaction with Aβ suggests two primary applications for this class of compounds:

  • Diagnostic Imaging: The ability to bind to Aβ plaques makes these compounds, when radiolabeled, excellent candidates for PET imaging tracers to visualize amyloid burden in the brain.

  • Therapeutic Intervention: By binding to Aβ aggregates, these compounds have the potential to inhibit or disrupt the fibrillization process, a key therapeutic strategy in Alzheimer's disease.

Quantitative Data

The binding affinity of the N-methylated analog of this compound to Aβ provides a strong quantitative measure of its interaction with the target.

CompoundTargetBinding Affinity (Kd)Reference
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamineAmyloid-β (1-40)1.7 nM[1]

Signaling and Interaction Pathway

The interaction of this compound with Amyloid-β is a direct binding event rather than a modulation of a complex intracellular signaling cascade. The following diagram illustrates the process of Aβ aggregation and the point of intervention for the compound.

G cluster_0 Amyloid-β Aggregation Cascade cluster_1 Therapeutic/Diagnostic Intervention Abeta_monomer Aβ Monomers Oligomers Soluble Oligomers Abeta_monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Insoluble Fibrils (Amyloid Plaques) Protofibrils->Fibrils Compound This compound Compound->Fibrils Binding and Inhibition/Detection

Figure 1: Amyloid-β aggregation pathway and the intervention point of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This assay is a standard method to monitor the formation of amyloid fibrils in vitro.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis Abeta_prep Prepare Aβ Peptide Stock Solution Incubation Incubate Aβ with and without Test Compound at 37°C Abeta_prep->Incubation Compound_prep Prepare Test Compound Stock Solution Compound_prep->Incubation ThT_prep Prepare ThT Working Solution Add_ThT Add ThT to samples ThT_prep->Add_ThT Incubation->Add_ThT Measure Measure Fluorescence (Ex: ~440 nm, Em: ~482 nm) Add_ThT->Measure Analysis Analyze Data: Compare fluorescence intensity to determine inhibition Measure->Analysis

Figure 2: Workflow for the Thioflavin T (ThT) fluorescence assay.

Protocol:

  • Preparation of Reagents:

    • Aβ Peptide: Reconstitute synthetic Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize. Immediately before use, dissolve the peptide in a small amount of base (e.g., 10 mM NaOH) and then dilute to the final concentration in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0).

    • Thioflavin T (ThT): Prepare a stock solution of ThT (e.g., 1 mM in water) and filter through a 0.2 µm filter.[3] Prepare a working solution by diluting the stock solution in the assay buffer.[4]

    • Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Aggregation Assay:

    • In a 96-well black plate with a clear bottom, add the Aβ peptide solution.

    • Add the test compound at various concentrations to the wells containing the Aβ peptide. Include control wells with Aβ and vehicle (DMSO) only, and blank wells with buffer only.

    • Seal the plate and incubate at 37°C with gentle agitation for a specified time course (e.g., 24-48 hours).

  • Fluorescence Measurement:

    • At designated time points, add the ThT working solution to each well.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 482 nm.[4][5]

  • Data Analysis:

    • Subtract the background fluorescence of the blank wells.

    • The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with the test compound to the control samples (Aβ with vehicle).

Radioligand Binding Assay for Aβ Plaques

This assay quantifies the binding of the compound to Aβ aggregates, typically in brain homogenates from Alzheimer's disease patients or transgenic mouse models.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation cluster_3 Detection & Analysis Membrane_prep Prepare Brain Homogenate (containing Aβ plaques) Incubation Incubate Brain Homogenate with: - Radioligand (Total Binding) - Radioligand + Unlabeled Compound (Non-specific Binding) Membrane_prep->Incubation Radioligand_prep Prepare Radiolabeled Test Compound Radioligand_prep->Incubation Competitor_prep Prepare Unlabeled Test Compound Competitor_prep->Incubation Filtration Rapid Filtration through GF/C filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure Radioactivity on filters using a scintillation counter Washing->Counting Analysis Calculate Specific Binding and determine Kd and Bmax Counting->Analysis

References

An In-depth Technical Guide to 4-(6-bromo-1,3-benzothiazol-2-yl)aniline: Synthesis, History, and Application in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, a heterocyclic compound belonging to the 2-arylbenzothiazole class. This document details its discovery and historical development, focusing on its significant application as a molecular probe for the detection of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. Detailed experimental protocols for its synthesis and characterization are provided, alongside quantitative data on its biological activity. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its mechanism of action and research applications.

Introduction: The Emergence of 2-Arylbenzothiazoles in Neuroscience

The 2-arylbenzothiazole scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities. While the broader benzothiazole (B30560) class of compounds has been explored for various therapeutic applications, including as antimicrobial and anticancer agents, the specific subset of 2-(4-aminophenyl)benzothiazoles has found a critical niche in the field of neurodegenerative diseases.[1] The discovery that these compounds can bind with high affinity to β-amyloid aggregates has propelled their development as imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize amyloid plaques in the brains of Alzheimer's disease patients.[2]

The parent compound, 2-(4-aminophenyl)benzothiazole, and its derivatives are structurally related to Thioflavin T, a fluorescent dye historically used for staining amyloid plaques in post-mortem tissue. However, the neutral charge of these benzothiazole aniline (B41778) derivatives allows them to cross the blood-brain barrier, a prerequisite for in vivo imaging. The substitution pattern on both the benzothiazole and the phenyl rings plays a crucial role in modulating the compound's binding affinity, selectivity, and pharmacokinetic properties. The 6-bromo substitution, in particular, has been explored to enhance these properties.

Discovery and History

The synthesis of 2-arylbenzothiazoles is a well-established area of organic chemistry. One of the common methods involves the condensation of a substituted 2-aminothiophenol (B119425) with a substituted benzaldehyde. While a singular "discovery" paper for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is not readily identifiable, its synthesis falls within established methodologies for this class of compounds.

The historical significance of this specific molecule and its analogs is intrinsically linked to the efforts to develop effective diagnostic tools for Alzheimer's disease. In the early 2000s, researchers sought to create radiolabeled compounds that could be used to non-invasively monitor the progression of amyloid pathology. This led to the systematic exploration of various substituted 2-arylbenzothiazoles. A key study in this area by Shi et al. in 2007 detailed the synthesis and evaluation of a series of 2-aryl-6-bromobenzothiazoles as potential SPECT imaging agents for β-amyloid plaques. This research highlighted the importance of the 6-bromo substitution in achieving desirable binding characteristics.

Synthetic Pathways and Experimental Protocols

The synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline can be achieved through the condensation of 2-amino-5-bromothiophenol with 4-nitrobenzoyl chloride, followed by reduction of the nitro group. A representative synthetic scheme is depicted below.

Synthesis_of_4-(6-bromo-1,3-benzothiazol-2-yl)aniline cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction 2-amino-5-bromothiophenol 2-amino-5-bromothiophenol Intermediate 2-(4-nitrophenyl)-6-bromo-1,3-benzothiazole 2-amino-5-bromothiophenol->Intermediate Pyridine (B92270), Reflux 4-nitrobenzoyl_chloride 4-nitrobenzoyl chloride 4-nitrobenzoyl_chloride->Intermediate Intermediate_2 2-(4-nitrophenyl)-6-bromo-1,3-benzothiazole Final_Product 4-(6-bromo-1,3-benzothiazol-2-yl)aniline Intermediate_2->Final_Product SnCl2·2H2O, Ethanol (B145695), Reflux

Figure 1: Synthetic pathway for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.
Detailed Experimental Protocol

The following protocol is adapted from the synthesis of a closely related analog, 2-(4-dimethylaminophenyl)-6-bromobenzothiazole, and is representative of the general procedure.

Step 1: Synthesis of 2-(4-nitrophenyl)-6-bromo-1,3-benzothiazole

  • To a solution of 2-amino-5-bromothiophenol (1.0 mmol) in pyridine (10 mL), add 4-nitrobenzoyl chloride (1.1 mmol).

  • Reflux the mixture for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then recrystallize from ethanol to yield the intermediate product.

Step 2: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

  • To a solution of 2-(4-nitrophenyl)-6-bromo-1,3-benzothiazole (1.0 mmol) in ethanol (20 mL), add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and adjust the pH to approximately 8 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Physicochemical and Biological Data

The following tables summarize key quantitative data for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline and its derivatives, highlighting their properties relevant to amyloid imaging.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
4-(6-bromo-1,3-benzothiazol-2-yl)anilineC₁₃H₉BrN₂S305.20Not ReportedCalculated: 3.8
2-(4-Dimethylaminophenyl)-6-bromobenzothiazoleC₁₅H₁₃BrN₂S333.25218-2204.5

Table 2: In Vitro Binding Affinity for β-Amyloid Aggregates

CompoundKᵢ (nM)
2-(4'-[¹¹C]Methylaminophenyl)-6-hydroxybenzothiazole ([¹¹C]PIB)2.5
Various 2-Aryl-6-iodobenzothiazole derivatives0.11 - 4.64[2]

Note: Kᵢ values are highly dependent on the specific assay conditions and the nature of the amyloid aggregates used.

Mechanism of Action: Targeting β-Amyloid Aggregation

The primary biological target of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline in the context of Alzheimer's disease is the aggregated form of the β-amyloid peptide. The aggregation of Aβ is a complex process that is central to the pathology of the disease.

The Amyloid Cascade Hypothesis

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is the initiating event in Alzheimer's disease, leading to the formation of senile plaques, neurofibrillary tangles, and ultimately, neuronal death.[3] The process begins with the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, which releases Aβ monomers of varying lengths, with Aβ₄₂ being particularly prone to aggregation.[3]

Amyloid_Beta_Aggregation_Pathway cluster_0 APP Processing cluster_1 Aβ Aggregation APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase AICD AICD APP->AICD γ-secretase Abeta_monomers Aβ Monomers (Aβ40/42) APP->Abeta_monomers Sequential Cleavage Abeta_monomers_2 Aβ Monomers Oligomers Soluble Oligomers Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Insoluble Fibrils Protofibrils->Fibrils Plaques Amyloid Plaques Fibrils->Plaques Abeta_monomers_2->Oligomers

Figure 2: Simplified pathway of amyloid-β production and aggregation.
Binding to β-Sheet Structures

2-Arylbenzothiazoles, including the title compound, are thought to bind to the cross-β-sheet structure that is characteristic of amyloid fibrils. The planar nature of the benzothiazole ring system allows it to intercalate between the β-strands of the aggregated peptides. This binding event is the basis for their use as imaging agents, as radiolabeling these molecules allows for the external detection of their accumulation in amyloid-rich regions of the brain.

Experimental Workflows for Evaluation

The evaluation of novel benzothiazole derivatives as amyloid imaging agents typically follows a standardized workflow, from initial in vitro screening to in vivo validation.

Experimental_Workflow Synthesis Synthesis and Radiolabeling In_Vitro_Binding In Vitro Binding Assays (Competition with [³H]PIB) Synthesis->In_Vitro_Binding Fluorescence_Staining Fluorescence Staining (AD Brain Tissue) In_Vitro_Binding->Fluorescence_Staining Autoradiography In Vitro Autoradiography (AD Brain Sections) Fluorescence_Staining->Autoradiography Biodistribution In Vivo Biodistribution (Normal Animals) Autoradiography->Biodistribution PET_Imaging PET/SPECT Imaging (Transgenic AD Models) Biodistribution->PET_Imaging Clinical_Trials Clinical Trials PET_Imaging->Clinical_Trials

Figure 3: Typical experimental workflow for evaluating amyloid imaging agents.

Conclusion and Future Directions

4-(6-bromo-1,3-benzothiazol-2-yl)aniline and its derivatives represent a significant advancement in the development of molecular tools for the study and diagnosis of Alzheimer's disease. Their ability to cross the blood-brain barrier and bind with high affinity to β-amyloid plaques has enabled the in vivo visualization of one of the key pathological features of the disease.

Future research in this area is likely to focus on several key aspects:

  • Improving Pharmacokinetics: Further structural modifications to optimize brain uptake and washout from non-target tissues will lead to imaging agents with better signal-to-noise ratios.

  • Multi-target Ligands: The development of compounds that can simultaneously bind to both β-amyloid plaques and tau tangles, another key pathological feature of Alzheimer's, would provide a more complete picture of the disease state.

  • Therapeutic Applications: Beyond diagnostics, there is growing interest in using the benzothiazole scaffold as a basis for developing therapeutic agents that can inhibit or reverse the process of amyloid aggregation.

References

Spectroscopic and Biological Insights into 4-(6-Bromo-2-benzothiazolyl)benzenamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(6-Bromo-2-benzothiazolyl)benzenamine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to predict its spectral characteristics. Detailed experimental protocols for its synthesis and characterization, along with insights into its potential biological activities, are also presented.

Physicochemical Properties

This compound possesses a molecular formula of C₁₃H₉BrN₂S and a molecular weight of 305.19 g/mol . Its structure, featuring a benzothiazole (B30560) ring linked to a bromo-substituted benzenamine, suggests potential for use as an intermediate in the synthesis of dyes, fluorescent materials, and biologically active compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted UV-Visible Absorption and Fluorescence Data
ParameterPredicted ValueSolventNotes
UV-Vis Absorption
λmax 1~280-300 nmEthanol (B145695)/MethanolAttributed to π-π* transitions within the benzenoid systems.
λmax 2~340-360 nmEthanol/MethanolAttributed to π-π* transitions of the conjugated benzothiazole system.
Fluorescence Emission
λem~400-450 nmEthanol/MethanolExpected blue fluorescence upon excitation near the longest wavelength absorption maximum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
7.8 - 8.2Aromatic protons of the benzothiazole ring
6.8 - 7.5Aromatic protons of the benzenamine ring
4.0 - 5.0-NH₂ protons (broad singlet)
Table 3: Predicted Infrared (IR) Absorption Bands
Vibrational ModePredicted Frequency Range (cm⁻¹)IntensityNotes
N-H Stretching (Amine)3300 - 3500MediumTwo bands expected for a primary amine.
C-H Stretching (Aromatic)3000 - 3100Medium
C=N Stretching (Benzothiazole)1610 - 1640Strong
C=C Stretching (Aromatic Ring)1450 - 1600Medium-StrongMultiple bands expected.
C-N Stretching (Aromatic Amine)1250 - 1360Medium
C-Br Stretching500 - 600Strong
Table 4: Predicted Mass Spectrometry Fragmentation
m/z ValueProposed FragmentNotes
304/306[M]⁺Molecular ion peak with characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br).
225[M - Br]⁺Loss of the bromine atom.
198[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the thiazole (B1198619) ring.
108[C₆H₆N]⁺Fragment corresponding to the benzenamine moiety.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of 2-aryl-benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with an aromatic aldehyde or a related derivative.

Materials:

Procedure:

  • A mixture of 2-amino-5-bromobenzenethiol and 4-nitrobenzaldehyde is heated in the presence of a condensing agent like polyphosphoric acid.

  • The reaction mixture is heated at an elevated temperature (e.g., 120-150 °C) for several hours.

  • After cooling, the reaction mixture is poured into a large volume of water to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium bicarbonate solution).

  • The resulting nitro-intermediate is then reduced to the amine. This can be achieved using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • The crude this compound is purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

UV-Visible Spectroscopy:

  • A solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration.

  • The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.

Fluorescence Spectroscopy:

  • A dilute solution of the compound is prepared in a suitable solvent.

  • The fluorescence emission spectrum is recorded on a spectrofluorometer by exciting the sample at its longest wavelength of maximum absorption (λmax).

NMR Spectroscopy:

  • The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

FTIR Spectroscopy:

  • The solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate.

  • The IR spectrum is recorded using a Fourier-Transform Infrared spectrometer.

Mass Spectrometry:

  • The sample is introduced into a mass spectrometer, typically using techniques like electron ionization (EI) or electrospray ionization (ESI).

  • The mass spectrum is recorded to determine the molecular weight and fragmentation pattern.

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization start 2-Amino-5-bromobenzenethiol + 4-Nitrobenzaldehyde reaction Condensation (e.g., in PPA) start->reaction intermediate Nitro-intermediate reaction->intermediate reduction Reduction (e.g., SnCl2/HCl) intermediate->reduction product Crude Product reduction->product recrystallization Recrystallization (e.g., from Ethanol) product->recrystallization pure_product Pure this compound recrystallization->pure_product uv_vis UV-Vis pure_product->uv_vis fluorescence Fluorescence pure_product->fluorescence nmr NMR (¹H & ¹³C) pure_product->nmr ftir FTIR pure_product->ftir ms Mass Spectrometry pure_product->ms

Synthesis and Characterization Workflow

Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] The proposed mechanisms of action often involve the inhibition of key enzymes or interference with cellular signaling pathways.

Potential Anticancer Mechanism

Many benzothiazole-containing compounds have been shown to exert their anticancer effects through the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[1] A generalized signaling pathway that could be targeted by this compound is the receptor tyrosine kinase (RTK) pathway.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Potential Anticancer Signaling Pathway

Potential Antimicrobial Mechanism

The antimicrobial activity of benzothiazole derivatives is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, which are vital for DNA replication and synthesis of essential metabolites, respectively.

References

An In-depth Technical Guide to 4-(6-bromo-1,3-benzothiazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(6-bromo-1,3-benzothiazol-2-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of its derivatives and analogs. Particular focus is placed on their promising applications as anticancer and neuroprotective agents. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways to serve as a valuable resource for researchers in the field.

Introduction

Benzothiazoles are a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The fusion of a benzene (B151609) ring with a thiazole (B1198619) ring creates a bicyclic system that can interact with various biological targets. The specific substitution pattern on the benzothiazole (B30560) and its aniline (B41778) appendage plays a crucial role in modulating the biological activity of these compounds. The presence of a bromine atom at the 6-position of the benzothiazole ring, in particular, has been shown to enhance the potency of several derivatives. This guide focuses on the 4-(6-bromo-1,3-benzothiazol-2-yl)aniline core and its analogs, summarizing the current state of research and highlighting future directions.

Synthetic Strategies

The synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline and its derivatives typically involves the condensation of a substituted 2-aminothiophenol (B119425) with a substituted benzoic acid or its derivative. A general synthetic scheme is outlined below.

Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline derivatives cluster_reactants Reactants cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_reduction Reduction 2-amino-5-bromothiophenol 2-Amino-5-bromothiophenol intermediate_product N-(2-mercapto-4-bromophenyl)-4-nitrobenzamide 2-amino-5-bromothiophenol->intermediate_product Condensation 4-nitrobenzoyl_chloride 4-Nitrobenzoyl chloride 4-nitrobenzoyl_chloride->intermediate_product cyclized_product 2-(4-Nitrophenyl)-6-bromo-1,3-benzothiazole intermediate_product->cyclized_product Oxidative Cyclization (e.g., PPA, FeCl3) final_product 4-(6-Bromo-1,3-benzothiazol-2-yl)aniline cyclized_product->final_product Reduction (e.g., SnCl2/HCl, Fe/HCl)

Caption: General synthetic pathway for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Further derivatization of the aniline amino group can be achieved through various reactions such as acylation, alkylation, and Schiff base formation to generate a library of analogs with diverse biological activities.

Biological Activities and Therapeutic Applications

Anticancer Activity

Derivatives of the 4-(6-bromo-1,3-benzothiazol-2-yl)aniline scaffold have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Benzothiazole Aniline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
L1Liver (HepG2)15[1][2]
L1Liver (Huh7)18[1][2]
L2Liver (HepG2)25[1]
L1PtLiver (HepG2)10[1][2]
L1Brain (Glioblastoma)> cisplatin[1]
L2Brain (Glioblastoma)> cisplatin[1]
L1PtBrain (Glioblastoma)> cisplatin[1]
CisplatinNormal Liver (AML12)32[1]

L1 and L2 are benzothiazole aniline derivatives, and L1Pt is a platinum(II) complex of L1.[1][2]

The data indicates that these compounds, particularly the platinum complex L1Pt, exhibit significant cytotoxicity against liver cancer cells, with L1 and L1Pt also showing promising activity against brain glioma cells.[1] Notably, some derivatives have shown greater efficacy than the clinically used drug cisplatin.[1][2]

Anticancer Mechanism of Action Benzothiazole_Derivative 4-(6-bromo-1,3-benzothiazol-2-yl)aniline Derivative Kinase_Inhibition Kinase Inhibition (e.g., PLK1, JAK2) Benzothiazole_Derivative->Kinase_Inhibition DNA_Interaction DNA Interaction (Minor Groove Binding) Benzothiazole_Derivative->DNA_Interaction ROS_Production Reactive Oxygen Species (ROS) Production Benzothiazole_Derivative->ROS_Production Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Interaction->Apoptosis ROS_Production->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Proposed anticancer mechanisms of benzothiazole derivatives.

Neuroprotective Activity in Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder.[3] Multi-target-directed ligands (MTDLs) that can interact with several key pathological targets are considered a promising therapeutic strategy.[3] Benzothiazole derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of AD.[3] They have also been studied for their ability to inhibit the aggregation of amyloid-β (Aβ) plaques, a hallmark of AD.[4]

Table 2: In Vitro Activity of Benzothiazole Derivatives Relevant to Alzheimer's Disease

CompoundTargetIC50 (µM)Ki (µM)Aβ Aggregation Inhibition (%)Reference
3s H3R0.036[3]
AChE6.7[3]
BuChE2.35[3]
MAO-B1.6[3]
4b H3R0.012[3]
Tacrine-lipoic acid hybrid (1) AChE0.000253[5]
BuChE0.0108[5]
Tacrine-bifendate conjugate (84) AChE0.0273282.5[5]

Compound 3s is pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone and 4b is a 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative.[3]

The data highlights the potential of benzothiazole derivatives as multi-target agents for AD, with compound 3s showing promising inhibitory activity against H3R, AChE, BuChE, and MAO-B.[3]

Alzheimer's Disease Therapeutic Targets Benzothiazole_Derivative Benzothiazole Derivative AChE_Inhibition AChE Inhibition Benzothiazole_Derivative->AChE_Inhibition BuChE_Inhibition BuChE Inhibition Benzothiazole_Derivative->BuChE_Inhibition MAO-B_Inhibition MAO-B Inhibition Benzothiazole_Derivative->MAO-B_Inhibition Abeta_Aggregation_Inhibition Aβ Aggregation Inhibition Benzothiazole_Derivative->Abeta_Aggregation_Inhibition Neuroprotection Neuroprotection AChE_Inhibition->Neuroprotection BuChE_Inhibition->Neuroprotection MAO-B_Inhibition->Neuroprotection Abeta_Aggregation_Inhibition->Neuroprotection

Caption: Multi-target approach of benzothiazole derivatives for Alzheimer's disease.

Experimental Protocols

General Synthesis of N-Substituted-1,3-benzothiazol-2-amine

A mixture of a substituted aniline (0.01 mol) and potassium thiocyanate (B1210189) (0.01 mol) in glacial acetic acid is cooled and stirred.[6] To this solution, bromine (0.01 mol) in glacial acetic acid is added dropwise, maintaining the reaction temperature below 10 °C.[6] Stirring is continued for an additional 3 hours. The separated hydrochloride salt is filtered, washed with acetic acid, and dried.[6] The salt is then dissolved in hot water and neutralized with a 25% aqueous ammonia (B1221849) solution.[6] The resulting precipitate is filtered, washed with water, dried, and recrystallized to yield the N-substituted-1,3-benzothiazol-2-amine.[6]

Synthesis of Benzothiazole Aniline (BTA) Derivatives (e.g., L2)

Salicylaldehyde (0.42 g, 3.5 mmol) is added dropwise to a solution of compound L1 (0.54 g, 1.7 mmol) in ethanol (B145695) (20 mL).[1] The resulting mixture is refluxed for approximately 3 hours until the starting materials are consumed (monitored by TLC).[1] The solid that forms is filtered and rinsed with a small portion of cold ethanol. The pure product is obtained as a white solid after resuspending in hexane.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BuChE can be determined using a modified Ellman's method. The assay is typically performed in a 96-well plate. The reaction mixture contains the respective enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer). The test compound at various concentrations is pre-incubated with the enzyme before the addition of the substrate. The rate of the reaction, which produces a yellow-colored product (5-thio-2-nitrobenzoate), is monitored by measuring the change in absorbance over time with a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Perspectives

The 4-(6-bromo-1,3-benzothiazol-2-yl)aniline scaffold and its analogs represent a versatile platform for the design and development of novel therapeutic agents. The synthetic accessibility and the tunability of their physicochemical properties make them attractive candidates for further investigation. The promising anticancer and neuroprotective activities highlighted in this guide warrant more extensive preclinical and clinical evaluation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of novel derivatives targeting other disease areas is also a promising avenue for future studies. This in-depth guide provides a solid foundation for researchers to build upon in their quest for new and effective therapies based on the benzothiazole aniline core.

References

The Benzothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole (B30560) core, a bicyclic system featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the design and synthesis of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive review of the significant role of benzothiazole compounds in medicinal chemistry, with a focus on their anticancer, antimicrobial, and neuroprotective activities. We present quantitative data in structured tables, detail key experimental protocols, and visualize complex biological processes to offer a thorough resource for professionals in drug discovery and development.

Anticancer Activity of Benzothiazole Derivatives

Benzothiazole derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzothiazole derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Phenylacetamide Derivatives
Compound 4dAsPC-1 (Pancreatic)7.66[1]
BxPC-3 (Pancreatic)3.99[1]
Capan-2 (Pancreatic)8.97[1]
Compound 4mAsPC-1 (Pancreatic)8.49[1]
BxPC-3 (Pancreatic)9.81[1]
Capan-2 (Pancreatic)13.33[1]
Indole-based Semicarbazide
Compound 55HT-29 (Colon)0.024
H460 (Lung)0.29
A549 (Lung)0.84
MDA-MB-231 (Breast)0.88
Naphthalimide-Benzothiazole
Compound 66HT-29 (Colon)3.72
A549 (Lung)4.074
MCF-7 (Breast)7.91
2-Substituted Benzothiazoles
Compound A (nitro substituent)HepG2 (Liver)38.54 (48h)
Compound B (fluoro substituent)HepG2 (Liver)29.63 (48h)
Benzothiazole-Triazole Hybrids
Trichloro substituted compoundTriple-Negative Breast Cancer30.49[2]
BCL-2 Inhibitors
Compound 13c-0.471[3]
Compound 13d-0.363[3]

Key Signaling Pathways in Benzothiazole Anticancer Activity

Benzothiazole derivatives exert their anticancer effects by modulating several critical signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Many benzothiazole compounds act as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers.[4] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascade, including the Ras/MEK/ERK pathway, thereby inhibiting cell proliferation and survival.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by benzothiazole derivatives.

Modulation of the Ras/MEK/ERK Pathway

The Ras/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival.[6][7][8][9][10] Some benzothiazole-pyrrole conjugates have been shown to inhibit this pathway by decreasing the expression of Ras and its downstream effectors, MEK1 and ERK1/2, leading to cell cycle arrest and apoptosis.

Ras_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras MEK1 MEK1 Ras->MEK1 ERK ERK1/2 MEK1->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Benzothiazole Benzothiazole -Pyrrole Conjugate Benzothiazole->Ras Inhibits

Caption: Benzothiazole-mediated inhibition of the Ras/MEK/ERK pathway.

Induction of Apoptosis via Bcl-2 Family Proteins

Benzothiazole derivatives can induce apoptosis through the mitochondrial intrinsic pathway by modulating the expression of Bcl-2 family proteins.[11] They have been shown to upregulate pro-apoptotic proteins like Bax and Bad, while downregulating anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c and activation of caspases.[2][11][12]

Apoptosis_Pathway Benzothiazole Benzothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Benzothiazole->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis by benzothiazoles via Bcl-2 family modulation.

Antimicrobial Activity of Benzothiazole Derivatives

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Benzothiazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens.[12]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzothiazole derivatives against selected microbial strains.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Dialkyne Substituted 2-Aminobenzothiazole
Compound 3eStaphylococcus aureus3.12[12]
Enterococcus faecalis3.12[12]
Salmonella typhi3.12[12]
Escherichia coli3.12[12]
Klebsiella pneumoniae3.12[12]
Pseudomonas aeruginosa3.12[12]
Compound 3nCandida tropicalis1.56[12]
Candida albicans3.12[12]
Candida krusei6.25[12]
Cryptococcus neoformans12.5[12]
Benzothiazole-Isatin Derivatives
Compound 41cEscherichia coli3.1
Pseudomonas aeruginosa6.2
Sulfonamide Analogues
Compound 66cPseudomonas aeruginosa3.1 - 6.2
Staphylococcus aureus3.1 - 6.2
Escherichia coli3.1 - 6.2

Neuroprotective Activity of Benzothiazole Derivatives

Benzothiazole-based compounds are also being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to their ability to inhibit key enzymes involved in the pathogenesis of these disorders and to reduce oxidative stress.

Quantitative Data: In Vitro Neuroprotective Activity

The following table highlights the inhibitory activity of selected benzothiazole derivatives against targets relevant to neurodegenerative diseases.

Compound/Derivative ClassTargetIC50 (nM)Reference
Benzothiazole-Piperazine Derivatives
Compound 4fAcetylcholinesterase (AChE)23.4[13]
Compound 4mAcetylcholinesterase (AChE)27.8[13]
Benzothiazole-Isothiourea Derivatives
Compound 3fAcetylcholinesterase (AChE)-[8]
Compound 3rAβ1-42 aggregation-[8]
Compound 3tAβ1-42 aggregation-[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of novel benzothiazole compounds.

Synthesis of 2-Substituted Benzothiazoles

A common and efficient method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various aldehydes.

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic or heterocyclic aldehyde

  • Ethanol (B145695)

  • Catalyst (e.g., H2O2/HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol in a round-bottom flask.

  • Stir the mixture at room temperature.

  • Slowly add the catalyst to the stirring solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final compound using spectroscopic techniques (FT-IR, NMR, Mass Spectrometry).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Incubate1 Incubate for 24h (Cell attachment) Start->Incubate1 Treat Treat cells with benzothiazole derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 4h (Formazan formation) AddMTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the benzothiazole test compounds in the culture medium.

  • Remove the old medium and add the medium containing the test compounds at various concentrations to the wells. Include appropriate controls (vehicle control, positive control).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Assay_Workflow Start Prepare serial dilutions of benzothiazole compounds in 96-well plate Inoculate Inoculate wells with a standardized microbial suspension Start->Inoculate Incubate Incubate at optimal temperature and duration Inoculate->Incubate Observe Visually inspect for microbial growth (turbidity) Incubate->Observe DetermineMIC Determine MIC: lowest concentration with no visible growth Observe->DetermineMIC OptionalMBC Optional: Determine MBC (Minimum Bactericidal Concentration) by plating from clear wells DetermineMIC->OptionalMBC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Perform serial two-fold dilutions of the benzothiazole compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The benzothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and potent biological activities of its derivatives, coupled with their synthetic accessibility, ensure that they will remain a focus of drug discovery efforts for the foreseeable future. This guide has provided a comprehensive overview of the current state of benzothiazole research, with a focus on their anticancer, antimicrobial, and neuroprotective potential. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this remarkable heterocyclic system.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(6-Bromo-2-benzothiazolyl)benzenamine from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(6-Bromo-2-benzothiazolyl)benzenamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole (B30560) core is a "privileged" structure, appearing in a variety of biologically active compounds, including antitumor and antimicrobial agents.[1][2][3] Specifically, derivatives of 2-phenylbenzothiazole (B1203474) have been investigated for their potential as imaging agents for amyloid plaques in neurodegenerative diseases and as photodynamic therapy agents.[4] This document provides a detailed protocol for a plausible two-step synthesis of this compound, starting from the readily available precursor, 4-bromoaniline (B143363). The described methodology is based on established principles of benzothiazole synthesis.

Synthetic Pathway Overview

The synthesis of this compound from 4-bromoaniline is proposed to proceed via a two-step sequence. The initial step involves the conversion of 4-bromoaniline to the key intermediate, 2-amino-5-bromothiophenol. This is followed by a condensation reaction with 4-aminobenzaldehyde (B1209532), which undergoes cyclization and oxidation to form the final benzothiazole product.

Step 1: Synthesis of 2-Amino-5-bromothiophenol

4-Bromoaniline is first converted to 2-amino-5-bromothiophenol. This transformation can be achieved through various methods, with a common industrial approach being the Herz reaction, involving treatment with sulfur monochloride followed by hydrolysis.

Step 2: Synthesis of this compound

The intermediate, 2-amino-5-bromothiophenol, is then condensed with 4-aminobenzaldehyde. This reaction typically proceeds in a suitable solvent and may be facilitated by an oxidizing agent to promote the cyclization and formation of the benzothiazole ring.

Data Presentation

The following table summarizes the key quantitative data for the proposed two-step synthesis.

Parameter Step 1: Synthesis of 2-Amino-5-bromothiophenol Step 2: Synthesis of this compound
Starting Material 4-bromoaniline2-Amino-5-bromothiophenol
Key Reagents Sulfur monochloride (S₂Cl₂), Sodium hydroxide (B78521) (NaOH)4-Aminobenzaldehyde, Oxidizing agent (e.g., air, H₂O₂)
Solvent Toluene (B28343), Ethanol (B145695)Ethanol, Dimethylformamide (DMF)
Reaction Temperature 60-70 °C (Herz reaction), Reflux (Hydrolysis)Room Temperature to Reflux
Reaction Time 4-6 hours (Herz reaction), 2-3 hours (Hydrolysis)6-12 hours
Molar Ratio (Starting Material:Reagent) 1 : 1.2 (4-bromoaniline : S₂Cl₂)1 : 1 (Thiophenol : Aldehyde)
Theoretical Yield 70-80%75-85%
Product Molecular Formula C₆H₆BrNSC₁₃H₉BrN₂S
Product Molecular Weight 204.09 g/mol 305.20 g/mol
Product Appearance Off-white to pale yellow solidYellow to orange solid

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromothiophenol

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a dropping funnel, a condenser, and a mechanical stirrer.

  • Reaction: To a solution of 4-bromoaniline (17.2 g, 0.1 mol) in toluene (150 mL), add sulfur monochloride (16.2 g, 0.12 mol) dropwise over 30 minutes with vigorous stirring.

  • The reaction mixture is then heated to 60-70 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then suspended in a solution of sodium hydroxide (24 g, 0.6 mol) in ethanol (200 mL) and water (50 mL).

  • The mixture is heated to reflux for 2-3 hours.

  • Isolation and Purification: After cooling, the reaction mixture is poured into ice-water (500 mL) and acidified with concentrated hydrochloric acid to a pH of 6-7.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-amino-5-bromothiophenol.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2-amino-5-bromothiophenol (10.2 g, 0.05 mol) and 4-aminobenzaldehyde (6.05 g, 0.05 mol) in ethanol (150 mL).

  • Reaction: The reaction mixture is stirred at room temperature, and a gentle stream of air is passed through the solution to facilitate oxidative cyclization. Alternatively, a mild oxidizing agent like hydrogen peroxide (30% solution, ~5 mL) can be added dropwise.

  • The mixture is then gently refluxed for 6-12 hours. The formation of the product can be monitored by TLC.

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then water.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to obtain pure this compound.

Characterization

The final product should be characterized by standard analytical techniques:

  • Melting Point: To be determined using a melting point apparatus.

  • ¹H NMR, ¹³C NMR: To confirm the chemical structure.

  • FT-IR: To identify characteristic functional groups.

  • Mass Spectrometry: To confirm the molecular weight.[5]

Visualizations

G cluster_0 Step 1: Synthesis of 2-Amino-5-bromothiophenol cluster_1 Step 2: Synthesis of this compound A 4-Bromoaniline in Toluene B Add Sulfur Monochloride A->B C Heat at 60-70°C for 4-6h B->C D Solvent Removal C->D E Hydrolysis with NaOH in Ethanol/Water D->E F Reflux for 2-3h E->F G Acidification and Precipitation F->G H Filtration and Drying G->H I 2-Amino-5-bromothiophenol H->I J 2-Amino-5-bromothiophenol and 4-Aminobenzaldehyde in Ethanol I->J K Oxidative Cyclization (Air/H₂O₂) J->K L Reflux for 6-12h K->L M Cooling and Precipitation L->M N Filtration and Washing M->N O Recrystallization N->O P This compound O->P

Caption: Experimental workflow for the synthesis of this compound.

G A 4-Bromoaniline B 2-Amino-5-bromothiophenol A->B Step 1: Herz Reaction & Hydrolysis D This compound B->D Step 2: Condensation & Oxidative Cyclization C 4-Aminobenzaldehyde C->D Step 2: Condensation & Oxidative Cyclization

Caption: Chemical transformation pathway for the synthesis.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-bromoaniline is toxic and a suspected carcinogen. Handle with extreme care.

  • Sulfur monochloride is corrosive and reacts violently with water. Handle with caution.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: A Detailed Protocol for the Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the intermediate, 6-bromo-2-(4-nitrophenyl)benzothiazole (B13796610), followed by the reduction of the nitro group to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
6-bromo-2-(4-nitrophenyl)benzothiazoleC₁₃H₇BrN₂O₂S351.1885-95Yellow Solid
4-(6-bromo-1,3-benzothiazol-2-yl)anilineC₁₃H₉BrN₂S321.2080-90Solid

Experimental Workflow Diagram

SynthesisWorkflow Start 2-amino-5-bromothiophenol + 4-nitrobenzoyl chloride Intermediate 6-bromo-2-(4-nitrophenyl)benzothiazole Start->Intermediate Condensation (e.g., in Pyridine (B92270) or PPA) FinalProduct 4-(6-bromo-1,3-benzothiazol-2-yl)aniline Intermediate->FinalProduct Reduction (e.g., SnCl2, HCl)

Caption: Synthetic workflow for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Experimental Protocols

Part 1: Synthesis of 6-bromo-2-(4-nitrophenyl)benzothiazole

This procedure details the condensation reaction to form the benzothiazole (B30560) intermediate.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-5-bromothiophenol (1.0 eq) in anhydrous pyridine (10 mL per gram of thiophenol) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane (5 mL) to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid to neutralize the excess pyridine.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to yield pure 6-bromo-2-(4-nitrophenyl)benzothiazole as a yellow solid.

Part 2: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

This procedure describes the reduction of the nitro group to the corresponding aniline.

Materials:

  • 6-bromo-2-(4-nitrophenyl)benzothiazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (10 M)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 6-bromo-2-(4-nitrophenyl)benzothiazole (1.0 eq) in ethanol (20 mL per gram of starting material) in a round-bottom flask, add tin(II) chloride dihydrate (5.0 eq).

  • Heat the mixture to reflux and then slowly add concentrated hydrochloric acid (5 mL) dropwise.

  • Continue to reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the resulting mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (using a hexane-ethyl acetate gradient) to obtain 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Application Notes and Protocols: 2-Arylbenzothiazole Derivatives as PET Tracers for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of 2-Arylbenzothiazole Derivatives for PET Imaging of Amyloid-Beta Plaques in Alzheimer's Disease

Note: The specific compound 4-(6-Bromo-2-benzothiazolyl)benzenamine is not extensively documented as a Positron Emission Tomography (PET) tracer for Alzheimer's disease in the available scientific literature. The following application notes and protocols are based on the well-characterized class of 2-arylbenzothiazole derivatives, which are structurally related and include prominent amyloid-beta (Aβ) plaque imaging agents. These guidelines are intended to serve as a comprehensive resource for researchers and drug development professionals working with this class of compounds.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of Aβ plaques and intracellular neurofibrillary tangles in the brain.[1][2] PET imaging provides a non-invasive method to visualize and quantify Aβ pathology in vivo, aiding in the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies.[1][3][4] The benzothiazole (B30560) scaffold is a key pharmacophore for high-affinity binding to Aβ plaques.[5][6] Neutral thioflavin-T analogues, such as 2-(4'-methylaminophenyl)benzothiazole derivatives, have demonstrated favorable properties for imaging Aβ plaques.[7] This document outlines the application and experimental protocols for a representative 2-arylbenzothiazole derivative as a PET tracer for AD.

Data Presentation

Table 1: In Vitro Binding Affinities of Representative 2-Arylbenzothiazole Derivatives
CompoundTargetKi (nM)Kd (nM)Reference
[3H]BTA-1AD Brain Homogenate-5.8 ± 0.90[7]
[3H]6-OH-BTA-1Synthetic Aβ(1-40) Fibrils-4.7[6]
[3H]6-OH-BTA-1AD Frontal Cortex Homogenate-1.4[6]
Unlabeled Compound 3Human Aβ Fibrils4.1 ± 0.3-[8]
Unlabeled Compound 6Human Aβ Fibrils3.8 ± 0.4-[8]

BTA-1: 2-(4'-Methylaminophenyl)benzothiazole 6-OH-BTA-1: 2-(4'-methylaminophenyl)-6-hydroxybenzothiazole Compound 3: 6-methylamino-2-(4'-fluorophenyl)-1,3-benzothiazole Compound 6: 6-dimethylamino-2-(4'-fluorophenyl)-1,3-benzothiazole

Table 2: In Vivo Performance of Representative 2-Arylbenzothiazole PET Tracers in Animal Models
TracerAnimal ModelBrain Uptake (2 min p.i., %ID/g)Brain Washout (60 min p.i., %ID/g)Reference
[11C]6-OH-BTA-1Normal MiceHigh (not specified)Rapid[6]
[18F]2Normal Mice3.96 ± 0.400.25 ± 0.05[8]
[18F]3Normal Mice4.31 ± 0.360.58 ± 0.08[8]
[18F]6Normal Mice3.59 ± 0.280.72 ± 0.07[8]
[18F]DRKXH1AD Transgenic Mice~6-[5]

%ID/g: Percentage of injected dose per gram of tissue p.i.: post-injection [18F]2: 6-amino-2-(4'-[18F]fluorophenyl)-1,3-benzothiazole [18F]3: 6-methylamino-2-(4'-[18F]fluorophenyl)-1,3-benzothiazole [18F]6: 6-dimethylamino-2-(4'-[18F]fluorophenyl)-1,3-benzothiazole

Experimental Protocols

Protocol 1: Synthesis of Precursor and Radiolabeling with Carbon-11

This protocol describes a general method for the synthesis of a desmethyl precursor and subsequent radiolabeling with [11C]CH3OTf (Methyl triflate), a common method for introducing the 11C label.[9]

1. Synthesis of Desmethyl Precursor:

  • The synthesis of 2-aminobenzothiazole (B30445) derivatives can be achieved through methods such as the reaction of p-substituted anilines with potassium thiocyanate.[10]

  • Further modifications can be made to introduce various functional groups.[11][12] A common precursor for 11C-methylation is a derivative with a free amino or hydroxyl group.

2. 11C-Radiolabeling:

  • [11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • Synthesis of [11C]Methyl Triflate: [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) which is then passed through a heated column containing silver triflate to yield [11C]methyl triflate ([11C]CH3OTf).

  • Radiolabeling Reaction: The desmethyl precursor is dissolved in a suitable organic solvent (e.g., acetone, DMF). [11C]CH3OTf is bubbled into the solution containing the precursor and a base (e.g., potassium carbonate). The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a short duration (e.g., 5-10 minutes).

  • Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the radiolabeled product.

  • Formulation: The collected HPLC fraction is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

G cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling Substituted_Aniline Substituted Aniline Precursor Desmethyl Precursor Substituted_Aniline->Precursor KSCN KSCN KSCN->Precursor Reaction Reaction Vessel Precursor->Reaction Cyclotron Cyclotron (14N(p,α)11C) CO2 [11C]CO2 Cyclotron->CO2 CH3I [11C]CH3I CO2->CH3I CH3OTf [11C]CH3OTf CH3I->CH3OTf CH3OTf->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Final_Product Radiolabeled Tracer HPLC->Final_Product

Workflow for Precursor Synthesis and 11C-Radiolabeling.
Protocol 2: In Vitro Autoradiography on Brain Tissue Sections

This protocol is for evaluating the specific binding of the radiotracer to Aβ plaques in postmortem human brain tissue or transgenic mouse brain tissue.

  • Tissue Preparation: Obtain frozen sections (e.g., 20 µm thick) of brain tissue from AD patients and healthy controls. Mount the sections on glass slides.

  • Incubation:

    • Pre-incubate the slides in a buffer (e.g., phosphate-buffered saline, PBS) to rehydrate the tissue.

    • Incubate the slides with a solution containing the radiolabeled tracer (e.g., 0.1-1.0 nM in PBS with 0.1-1% bovine serum albumin) for a specified time (e.g., 60 minutes) at room temperature.

    • For non-specific binding determination, co-incubate adjacent sections with the radiotracer and a high concentration (e.g., 1-10 µM) of a known Aβ plaque binding compound (e.g., thioflavin S or a non-radioactive version of the tracer).

  • Washing: Wash the slides in buffer to remove unbound radiotracer. A final dip in cold water can help reduce non-specific binding.

  • Imaging: Dry the slides and expose them to a phosphor imaging screen or autoradiography film for a suitable duration.

  • Analysis: Quantify the signal intensity in different brain regions (e.g., cortex, cerebellum) using densitometry software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

G Start Brain Tissue Sections (AD and Control) Preincubation Pre-incubation (Buffer) Start->Preincubation Incubation Incubation with Radiotracer Preincubation->Incubation Total Binding Nonspecific_Incubation Incubation with Radiotracer + Excess Cold Ligand Preincubation->Nonspecific_Incubation Non-specific Binding Washing Washing Steps Incubation->Washing Nonspecific_Incubation->Washing Drying Drying Washing->Drying Imaging Exposure to Phosphor Screen Drying->Imaging Analysis Quantification and Comparison Imaging->Analysis

Experimental Workflow for In Vitro Autoradiography.
Protocol 3: In Vivo PET Imaging in Animal Models

This protocol outlines the procedure for conducting PET imaging studies in animal models (e.g., transgenic AD mice and wild-type controls) to assess brain uptake and clearance of the radiotracer.

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in the PET scanner. A tail vein catheter is inserted for tracer injection.

  • Tracer Administration: Inject a bolus of the radiolabeled tracer (e.g., 3.7-7.4 MBq) via the tail vein catheter.

  • PET Scan: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Draw regions of interest (ROIs) on the reconstructed images corresponding to different brain areas (e.g., cortex, cerebellum, striatum).

    • Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the tracer.

    • Calculate the standardized uptake value (SUV) for quantitative analysis. SUV is the tissue radioactivity concentration normalized for injected dose and body weight.

  • Ex Vivo Biodistribution (Optional but Recommended): At the end of the scan, euthanize the animal and dissect various organs, including the brain. Measure the radioactivity in each organ using a gamma counter to confirm the imaging data and assess peripheral distribution.

G Animal Anesthetized Animal (e.g., Mouse) Injection Tracer Injection (Tail Vein) Animal->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction ROI_Analysis ROI Analysis (Time-Activity Curves) Reconstruction->ROI_Analysis Quantification SUV Calculation ROI_Analysis->Quantification

Logical Flow for In Vivo PET Imaging in Animal Models.

Conclusion

The 2-arylbenzothiazole scaffold represents a crucial class of compounds for the development of PET tracers for imaging Aβ plaques in Alzheimer's disease. The protocols and data presented here provide a foundational framework for researchers and drug developers working on the synthesis, radiolabeling, and evaluation of novel benzothiazole-based PET tracers. These methods are essential for the preclinical and clinical validation of new diagnostic agents that can contribute to a better understanding and management of Alzheimer's disease.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of 4-(6-Bromo-2-benzothiazolyl)benzenamine and Related Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the in vitro cytotoxic effects of 4-(6-bromo-2-benzothiazolyl)benzenamine and, more broadly, the benzothiazole (B30560) class of compounds. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1] The protocols detailed herein are foundational for screening and characterizing the cytotoxic potential of these compounds in various cancer cell lines.

Introduction

Benzothiazoles are heterocyclic compounds that have demonstrated significant antiproliferative and apoptotic effects across various cancer types, including lung, liver, and breast cancers.[2] For instance, certain 2-arylbenzothiazole derivatives have shown excellent in vitro cytotoxicity at nanomolar concentrations, inhibiting the growth of human-derived breast carcinoma cell lines.[2] The cytotoxic activity of these compounds is often attributed to their ability to induce apoptosis, disrupt the cell cycle, and modulate key signaling pathways.[2][3] This document outlines standard in vitro assays to quantify the cytotoxicity of benzothiazole derivatives and elucidate their mechanisms of action.

Quantitative Data Summary

The cytotoxic potential of various benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of higher cytotoxic potency. The following table summarizes the IC50 values for several benzothiazole derivatives against a panel of human cancer cell lines, providing a comparative reference for newly synthesized compounds like this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Thiazolidine-2,4-dione hybrid (4a)MCF-7Breast Adenocarcinoma3.84[4]
Thiazolidine-2,4-dione hybrid (4a)HCT-116Colorectal Carcinoma5.61[4]
Thiazolidine-2,4-dione hybrid (4a)HepG2Hepatocellular Carcinoma7.92[4]
Benzothiazole Derivative 6bMCF-7Breast Cancer5.15[5]
Benzothiazole Derivative 4MCF-7Breast Cancer8.64[5]
Benzothiazole Derivative 5cMCF-7Breast Cancer7.39[5]
Benzothiazole Derivative 5dMCF-7Breast Cancer7.56[5]
Cisplatin (Reference Drug)MCF-7Breast Cancer13.33[5]
Doxorubicin (Reference Drug)H1299, HepG2, MCF7Lung, Liver, Breast CancerVaries[2]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity and apoptosis assays are provided below. These protocols can be adapted for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[4]

Procedure:

  • Cell Seeding: Plate cells (e.g., 4 x 10³ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative and a vehicle control. Include untreated wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[2][4]

  • Incubation: Incubate the plates for a desired treatment period (e.g., 24, 48, or 72 hours).[3][4]

  • MTT Addition: Add MTT solution (e.g., 10 µL/well of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of cells with a compromised membrane, such as late apoptotic and necrotic cells.[4]

Procedure:

  • Cell Treatment: Treat cells with the benzothiazole compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.[4]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[4]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

    • Necrotic cells: Annexin V-negative and PI-positive.[4]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[4]

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase A to prevent staining of RNA, and then stain with PI.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro cytotoxic evaluation of a test compound.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_interpretation Interpretation cell_culture Cell Line Culture (e.g., MCF-7, HepG2) mtt_assay MTT Assay (24, 48, 72h) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle_assay compound_prep Compound Preparation (this compound in DMSO) compound_prep->mtt_assay compound_prep->apoptosis_assay compound_prep->cell_cycle_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle_assay->cell_cycle_dist conclusion Conclusion on Cytotoxicity and Mechanism of Action ic50_calc->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Proposed Signaling Pathway for Benzothiazole-Induced Apoptosis

Several studies suggest that benzothiazole derivatives induce apoptosis through the mitochondria-mediated intrinsic pathway.[3] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and subsequent caspase activation.

G compound Benzothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

References

Application Notes and Protocols for Efficacy Testing of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline and Related 2-Arylbenzothiazoles in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, a member of the 2-arylbenzothiazole class of compounds. Due to the limited public data on this specific molecule, this document leverages published data from structurally related 2-arylbenzothiazoles to present representative protocols and potential outcomes. The provided methodologies cover the establishment of xenograft animal models, administration of the test compound, and assessment of anti-tumor efficacy. The objective is to offer a detailed guide for researchers designing and executing in vivo studies to validate the therapeutic potential of this and similar chemical entities.

Introduction to 2-Arylbenzothiazoles in Oncology

The benzothiazole (B30560) scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anti-cancer effects.[1][2] Specifically, the 2-arylbenzothiazole class, characterized by a phenyl group at the 2-position of the benzothiazole core, has garnered significant interest. Compounds within this class, such as certain 2-(4-aminophenyl)benzothiazoles, have demonstrated highly selective and potent anti-tumor properties in both in vitro and in vivo models.[3][4][5]

The anti-neoplastic activity of these compounds is often characterized by the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival, such as the EGFR, PI3K/Akt/mTOR, and JAK/STAT pathways.[1][6] The specific compound, 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, features a bromine substitution on the benzothiazole ring, a modification that can influence the molecule's pharmacokinetic and pharmacodynamic properties. Preclinical evaluation in relevant animal models is a critical step in determining the therapeutic potential of this compound.

In Vitro Anti-proliferative Activity (Representative Data)

Prior to in vivo studies, the cytotoxic potential of the test compound is typically evaluated against a panel of human cancer cell lines. The following table summarizes representative in vitro activity for various 2-arylbenzothiazole derivatives, demonstrating the potent and selective nature of this class of compounds.

Compound ClassCell LineCancer TypeIC50 / GI50Reference
2-(4-Aminophenyl)benzothiazoleMCF-7Breast (ER+)Nanomolar range[3][5]
2-(4-Aminophenyl)benzothiazoleMDA-MB-468Breast (ER-)Nanomolar range[3]
2-(4-Aminophenyl)benzothiazoleHuman U251Glioma3.5 µM[4]
2-(4-Aminophenyl)benzothiazoleRat C6Glioma4.0 µM[4]
2-Arylaminobenzothiazole-arylpropenonesHT-29Colon3.72 ± 0.3 µM[1]
2-Arylaminobenzothiazole-arylpropenonesA549Lung4.074 ± 0.3 µM[1]
2-Phenylbenzothiazole DerivativePANC-1Pancreatic27 ± 0.24 µM[7]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleMCF-7Breast< 0.1 nM[8]

Proposed Signaling Pathway for 2-Arylbenzothiazoles

Based on existing literature for this class of compounds, a plausible mechanism of action involves the inhibition of key survival pathways and the induction of apoptosis. The diagram below illustrates a potential signaling cascade affected by 2-arylbenzothiazoles.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Mitochondrion EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis Compound 2-Arylbenzothiazole (e.g., 4-(6-bromo-1,3-benzothiazol-2-yl)aniline) Compound->EGFR Inhibition Compound->Bax Activation?

Caption: Proposed mechanism of action for 2-arylbenzothiazoles.

Experimental Protocols for In Vivo Efficacy Testing

The following protocols describe the establishment of a subcutaneous xenograft model to test the anti-tumor efficacy of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Animal Model and Cell Line Selection
  • Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.[9]

  • Cell Line: A human cancer cell line sensitive to 2-arylbenzothiazoles in vitro (e.g., MCF-7 or MDA-MB-231 for breast cancer, A549 for lung cancer).

  • Housing: Animals should be housed in a pathogen-free environment with sterile bedding, food, and water ad libitum. All procedures must be approved by the institution's Animal Care and Use Committee.

Experimental Workflow

The diagram below outlines the major steps in the in vivo efficacy study.

G A 1. Animal Acclimatization (1 week) B 2. Tumor Cell Implantation (Subcutaneous) A->B C 3. Tumor Growth Monitoring ( caliper measurements) B->C D 4. Randomization into Groups (e.g., Tumor Volume ~100 mm³) C->D E 5. Treatment Initiation (Vehicle vs. Compound) D->E F 6. Continued Monitoring (Tumor Volume, Body Weight, Health) E->F G 7. Study Endpoint (e.g., 21-28 days or max tumor burden) F->G H 8. Data Analysis (TGI, Statistical Analysis) G->H

Caption: Workflow for a subcutaneous xenograft efficacy study.

Protocol for Subcutaneous Xenograft Model Establishment
  • Cell Culture: Culture the selected cancer cell line in the recommended medium until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.[10]

  • Cell Harvesting: Wash cells with PBS, and detach using trypsin. Neutralize the trypsin with complete medium and centrifuge the cells.[10]

  • Cell Preparation for Injection: Wash the cell pellet twice with sterile, serum-free medium or PBS. Resuspend the cells to a final concentration of 5 x 10⁷ cells/mL. Perform a viability count (e.g., using trypan blue) to ensure >95% viability. Keep the cell suspension on ice.

  • Implantation: Anesthetize the mice. Inject 0.2 mL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the right flank of each mouse using a 25G needle.[11] For cell lines with low tumorigenicity, resuspending cells in a 1:1 mixture with Matrigel can improve engraftment.[10]

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: V = (W² x L) / 2.[12]

Compound Formulation and Administration
  • Formulation: Prepare a vehicle solution appropriate for the chosen route of administration. A common vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC) in water. For intraperitoneal (IP) injection, a solution of 5% DMSO, 40% PEG300, and 55% saline may be used. The test compound, 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, should be formulated as a homogenous suspension or solution in the chosen vehicle.

  • Dosing: Based on related compounds, a starting dose could range from 10 to 50 mg/kg body weight.[4] A dose-finding study may be necessary.

  • Administration: Once tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Administer the compound and vehicle daily (or as determined by pharmacokinetic studies) via oral gavage or IP injection for a period of 21-28 days.[4][13]

Efficacy Assessment and Endpoints
  • Primary Endpoint - Tumor Growth Inhibition (TGI):

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, calculate the percent TGI using the formula: % TGI = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

  • Secondary Endpoints:

    • Body Weight: Monitor for signs of toxicity. A body weight loss of >20% may require euthanasia.

    • Survival: In some studies, the endpoint may be survival, with event-free survival curves generated.

    • Tumor Weight: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

    • Biomarker Analysis: Tumor tissue can be collected for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) or western blot analysis to confirm the mechanism of action.[4]

Data Presentation and Interpretation

All quantitative data should be presented clearly. The table below provides a template for summarizing the primary efficacy data.

Treatment GroupNMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEM% TGI (Volume)% TGI (Weight)
Vehicle Control10105.2 ± 8.11250.6 ± 110.31.21 ± 0.15--
Compound (25 mg/kg)10103.9 ± 7.5540.1 ± 65.20.55 ± 0.0861.9%54.5%

Statistical analysis (e.g., using a Student's t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.

Conclusion

The protocols and representative data outlined in this document provide a robust starting point for the in vivo evaluation of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline. By employing established xenograft models and systematic data collection, researchers can effectively assess the anti-tumor efficacy and tolerability of this and other novel 2-arylbenzothiazole derivatives, paving the way for further preclinical and clinical development.

References

Application Notes and Protocols for 4-(6-Bromo-2-benzothiazolyl)benzenamine in β-Amyloid Plaque Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) plaques in the brain. The development of radiolabeled probes capable of binding to these plaques allows for their visualization and quantification using non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This capability is crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies. 4-(6-Bromo-2-benzothiazolyl)benzenamine is a promising scaffold for the development of such imaging agents due to its structural similarity to Thioflavin T, a well-known amyloid-binding dye. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in β-amyloid plaque imaging.

Data Presentation

The following tables summarize quantitative data for various benzothiazole (B30560) derivatives, providing a comparative overview of their binding affinities and in vivo performance as Aβ plaque imaging agents. This data is representative of the performance that can be expected from compounds based on the this compound scaffold.

Table 1: In Vitro Binding Affinities of Benzothiazole Derivatives for β-Amyloid Aggregates

Compound/DerivativeTargetKᵢ (nM)KᏧ (nM)Reference
Bithiophene-based benzothiazoleAβ₁₋₄₂ aggregates0.11 - 4.64-[1]
2-(4'-methylaminophenyl)-6-hydroxybenzothiazole ([¹¹C]PIB)Synthetic Aβ₁₋₄₀ fibrils-4.7[2]
2-(4'-methylaminophenyl)-6-hydroxybenzothiazole ([¹¹C]PIB)AD brain homogenates-1.4[2]
2-(4'-Methylaminophenyl)benzothiazole (BTA-1)AD brain homogenates-5.8 ± 0.90[3]
6-iodo-2-(4'-dimethylamino-)phenyl-imidazo[4][5]pyridine (IMPY)AD cortical homogenates-5.3 ± 1.0[6]
4-N-methylamino-4'-hydroxystilbene (SB-13)AD cortical homogenates-2.4 ± 0.2[6]

Table 2: In Vivo Brain Uptake and Clearance of Benzothiazole-Based Radiotracers in Mice

RadiotracerAnimal ModelBrain Uptake (2 min post-injection, %ID/g)Brain Uptake (60 min post-injection, %ID/g)Reference
[¹²⁵I]-Bithiophene-benzothiazole derivativeNormal mice3.420.53[1]
[⁶⁸Ga]Ga-YW-18CD-1 mice0.33 ± 0.12-[4]
[⁹⁹ᵐTc]-(2-(4'-aminophenyl)benzothiazole derivative)Healthy Swiss Albino mice0.53-
[⁹⁹ᵐTc]-(2-(4'-aminophenyl)benzothiazole derivative)5xFAD transgenic mice-1.94 (at 90 min)

Experimental Protocols

Synthesis of this compound

This proposed synthesis is a two-step process involving the condensation of 4-amino-3-bromobenzenethiol with 4-bromobenzaldehyde (B125591) followed by a reduction of the resulting imine.

Step 1: Synthesis of N-(4-bromobenzylidene)-4-(6-bromo-2-benzothiazolyl)aniline

  • To a solution of 4-amino-3-bromobenzenethiol (1 mmol) in ethanol (B145695) (20 mL), add 4-bromobenzaldehyde (1 mmol).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

  • Dissolve the product from Step 1 (1 mmol) in methanol (B129727) (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (B1222165) (NaBH₄) (1.5 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Radiolabeling Protocol (General for ¹¹C-Methylation)

This protocol describes a general method for the ¹¹C-methylation of the amine group of this compound to produce a PET tracer.

  • Preparation of [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate: Produce [¹¹C]CO₂ via a cyclotron. Convert the [¹¹C]CO₂ to [¹¹C]CH₄, which is then halogenated to form [¹¹C]CH₃I. For higher reactivity, [¹¹C]CH₃I can be passed through a heated silver triflate column to generate [¹¹C]CH₃OTf.[7]

  • Radiolabeling Reaction:

    • Dissolve the precursor, this compound (0.5-1 mg), in a suitable solvent (e.g., DMF or DMSO) in a sealed reaction vessel.

    • Add a suitable base (e.g., NaOH or a non-nucleophilic base like proton sponge).

    • Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the solution at an elevated temperature (e.g., 80-120 °C).

    • Allow the reaction to proceed for 5-10 minutes.

  • Purification:

    • Purify the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Collect the fraction corresponding to the radiolabeled product.

  • Formulation:

    • Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.

    • Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

In Vitro Autoradiography

This protocol is for assessing the specific binding of the radiolabeled benzothiazole derivative to Aβ plaques in post-mortem human brain tissue or transgenic mouse brain sections.[4]

  • Tissue Preparation:

    • Use frozen, cryo-sectioned brain tissue sections (10-20 µm thick) from AD patients and age-matched healthy controls, or from an AD transgenic mouse model (e.g., 5xFAD) and wild-type controls.[4]

    • Mount the sections on glass slides.

  • Incubation:

    • Pre-incubate the slides in a buffer (e.g., phosphate-buffered saline, PBS) for 10-15 minutes at room temperature.

    • Incubate the sections with the radiolabeled compound (e.g., [¹¹C]-labeled this compound) at a suitable concentration (typically in the low nanomolar range) in PBS for 60 minutes at room temperature.

    • For blocking studies to determine non-specific binding, co-incubate adjacent sections with a high concentration (e.g., 1-10 µM) of the unlabeled compound or a known Aβ plaque ligand like PiB.

  • Washing:

    • Wash the slides in ice-cold buffer to remove unbound radiotracer. Typically, two washes of 2-5 minutes each are sufficient.

    • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

  • Imaging:

    • Dry the slides rapidly with a stream of cold air.

    • Expose the slides to a phosphor imaging screen or autoradiographic film for a duration determined by the specific activity of the radiotracer.

    • Scan the imaging plates using a phosphor imager to visualize the distribution of radioactivity.

In Vivo Biodistribution Studies in Mice

This protocol outlines the procedure for evaluating the brain uptake and clearance of the radiolabeled compound in a mouse model.[5]

  • Animal Model: Use healthy, wild-type mice (e.g., CD-1) to assess blood-brain barrier penetration and normal tissue distribution. AD transgenic mouse models can be used to evaluate target engagement.

  • Radiotracer Administration:

    • Anesthetize the mice (e.g., with isoflurane).

    • Inject a known amount of the radiolabeled compound (typically 1-10 MBq) intravenously via the tail vein.

  • Tissue Collection:

    • At various time points post-injection (e.g., 2, 10, 30, 60, and 120 minutes), euthanize a cohort of mice (n=3-5 per time point).

    • Immediately collect blood and dissect key organs, including the brain, liver, kidneys, heart, lungs, and muscle.

  • Measurement of Radioactivity:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample and in an aliquot of the injected dose standard using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

    • Calculate brain-to-blood ratios to assess the clearance of the tracer from the blood relative to its retention in the brain.

Visualizations

Logical Workflow for Aβ Plaque Imaging Agent Development

The following diagram illustrates the typical workflow for the development and evaluation of a novel PET tracer for β-amyloid imaging.

G Compound Synthesis Compound Synthesis Radiolabeling Radiolabeling Compound Synthesis->Radiolabeling Precursor In Vitro Evaluation In Vitro Evaluation Radiolabeling->In Vitro Evaluation Radiotracer In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Promising Candidates Toxicology Studies Toxicology Studies In Vivo Evaluation->Toxicology Studies Lead Compound Human PET Imaging Human PET Imaging Toxicology Studies->Human PET Imaging G APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha α-secretase sAPPbeta sAPPβ APP->sAPPbeta β-secretase (BACE1) Abeta Aβ Monomers sAPPbeta->Abeta γ-secretase Oligomers Soluble Oligomers Abeta->Oligomers Fibrils Insoluble Fibrils (β-Amyloid Plaques) Oligomers->Fibrils Neurotoxicity Neurotoxicity & Neuronal Death Oligomers->Neurotoxicity Fibrils->Neurotoxicity Imaging_Agent This compound (Imaging Agent) Imaging_Agent->Fibrils Binds for PET/SPECT Imaging

References

Protocol for radiolabeling of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Radiolabeling of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-arylbenzothiazole scaffold is a significant pharmacophore found in a variety of therapeutic agents, including those with antitumor and amyloid imaging properties. The specific compound, 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, and its derivatives are of interest for in vivo imaging studies using techniques like Positron Emission Tomography (PET). PET requires the labeling of these molecules with positron-emitting radionuclides. This document provides detailed proposed protocols for the radiolabeling of analogs of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, primarily focusing on carbon-11 (B1219553), based on established methods for similar 2-arylbenzothiazole structures. While a direct, validated protocol for the title compound is not available in the current literature, the methodologies presented here are based on robust and frequently cited radiolabeling strategies for this class of molecules.

Radiolabeling Strategies

The most common strategy for radiolabeling 2-arylbenzothiazoles is through the introduction of Carbon-11 ([¹¹C]), a positron emitter with a half-life of 20.4 minutes.[1] This is typically achieved via N- or O-methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[2][3][4] The presence of a bromine atom on the 6-position of the benzothiazole (B30560) ring also presents an opportunity for radioiodination via a precursor suitable for electrophilic substitution, such as a trialkyltin derivative.

Proposed Protocol 1: [¹¹C]N-methylation of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

This protocol details the proposed N-methylation of the primary amine of the title compound to yield [¹¹C]N-methyl-4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Experimental Workflow

cluster_0 [¹¹C]CO₂ Production & Purification cluster_1 [¹¹C]CH₃OTf Synthesis cluster_2 Radiolabeling & Purification Cyclotron Cyclotron Gas Processing Gas Processing Cyclotron->Gas Processing ¹⁴N(p,α)¹¹C LiAlH₄ Reduction LiAlH₄ Reduction Gas Processing->LiAlH₄ Reduction Purified [¹¹C]CO₂ Gas Phase Iodination Gas Phase Iodination LiAlH₄ Reduction->Gas Phase Iodination [¹¹C]CH₄ Triflate Conversion Triflate Conversion Gas Phase Iodination->Triflate Conversion [¹¹C]CH₃I Precursor Reaction Precursor Reaction Triflate Conversion->Precursor Reaction [¹¹¹C]CH₃OTf SPE Purification SPE Purification Precursor Reaction->SPE Purification Crude Product Final Product Final Product SPE Purification->Final Product [¹¹C]N-methyl-4-(6-bromo-1,3-benzothiazol-2-yl)aniline

Caption: Workflow for the synthesis of [¹¹C]N-methyl-4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Materials and Methods

  • Precursor: 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

  • Reagents: [¹¹C]Methyl triflate ([¹¹C]CH₃OTf), Dimethylformamide (DMF), Sodium hydride (NaH)

  • Equipment: Automated radiochemistry synthesis module, HPLC for purification and analysis, solid-phase extraction (SPE) cartridges (e.g., C18).

Protocol Steps

  • Precursor Preparation: Dissolve 1-2 mg of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline in 300 µL of anhydrous DMF. Add a suspension of NaH (1-2 mg) in DMF (50 µL) to the precursor solution.

  • [¹¹C]Methyl Triflate Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[1] Convert the [¹¹C]CO₂ to [¹¹C]CH₃I, which is then passed through a heated column containing silver triflate to produce [¹¹C]CH₃OTf.[4]

  • Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature. Allow the reaction to proceed for 5 minutes.

  • Purification: Quench the reaction with water and load the mixture onto a C18 SPE cartridge. Wash the cartridge with water to remove unreacted [¹¹C]CH₃OTf and polar impurities. Elute the final product with ethanol (B145695) or acetonitrile.

  • Quality Control: Analyze the final product using analytical HPLC with a UV and radiation detector to determine radiochemical purity and specific activity.

Proposed Protocol 2: Radioiodination via Destannylation Precursor

This theoretical protocol outlines the radioiodination of a stannylated precursor of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline. This method would replace the bromo group with a radioiodine atom (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I).

Experimental Workflow

cluster_0 Precursor Synthesis cluster_1 Radioiodination & Purification Start 4-(6-bromo-1,3-benzothiazol-2-yl)aniline Stannylation Reaction with (Bu₃Sn)₂ Start->Stannylation Precursor 4-(6-(tributylstannyl)-1,3-benzothiazol-2-yl)aniline Stannylation->Precursor Reaction Iododestannylation Precursor->Reaction Radioiodide [¹²⁵I]NaI Radioiodide->Reaction Oxidizing Agent Chloramine-T Oxidizing Agent->Reaction Purification HPLC Purification Reaction->Purification Final Product [¹²⁵I]-4-(6-iodo-1,3-benzothiazol-2-yl)aniline Purification->Final Product

Caption: Proposed workflow for radioiodination via a stannylated precursor.

Materials and Methods

  • Precursor: 4-(6-(tributylstannyl)-1,3-benzothiazol-2-yl)aniline (to be synthesized from the bromo-analog).

  • Reagents: Radioiodide (e.g., [¹²⁵I]NaI), Chloramine-T, Sodium metabisulfite, appropriate buffer (e.g., phosphate (B84403) buffer pH 7.4).

  • Equipment: Reaction vial, HPLC for purification and analysis.

Protocol Steps

  • Precursor Synthesis: Synthesize the tributyltin precursor from 4-(6-bromo-1,3-benzothiazol-2-yl)aniline using a palladium-catalyzed reaction with hexa-n-butylditin.

  • Radioiodination Reaction: To a solution of the stannylated precursor (50-100 µg) in a suitable solvent, add the radioiodide solution followed by an oxidizing agent such as Chloramine-T.

  • Quenching: After a short reaction time (1-5 minutes) at room temperature, quench the reaction with sodium metabisulfite.

  • Purification: Purify the reaction mixture using reverse-phase HPLC to separate the radioiodinated product from the precursor and other reactants.

  • Formulation: The collected HPLC fraction containing the product can be reformulated in a biocompatible solution (e.g., saline with ethanol).

Quantitative Data Summary

The following table summarizes typical quantitative data for the [¹¹C]methylation of 2-arylbenzothiazoles based on literature reports.[2] This data can be used as a benchmark for the proposed protocols.

ParameterTypical ValueReference
Radiochemical Yield (RCY)30-55%[2]
Radiochemical Purity>95%[2]
Synthesis Time20-30 minutes[1]
Specific Activity>37 GBq/µmol (>1 Ci/µmol)[3]

Conclusion

The protocols outlined in this application note provide a robust starting point for the radiolabeling of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline and its analogs for use in molecular imaging studies. While these specific protocols are proposed based on established chemistry for this compound class, they are grounded in reliable and frequently used radiolabeling techniques. Researchers should perform initial optimization studies to adapt these methods for their specific needs and available resources.

References

Application of 4-(6-Bromo-2-benzothiazolyl)benzenamine in Melanoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific data on the application of 4-(6-Bromo-2-benzothiazolyl)benzenamine in melanoma research. The following application notes and protocols are based on the known biological activities of structurally related 2-arylbenzothiazoles and bromo-substituted heterocyclic compounds in cancer research, particularly melanoma. The proposed mechanisms and experimental designs are therefore extrapolations and should be validated experimentally for the specific compound of interest.

Introduction

Benzothiazole (B30560) derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer properties. The 2-arylbenzothiazole scaffold, in particular, has been identified as a promising pharmacophore for the development of novel anti-neoplastic agents. This compound, a member of this family, possesses structural features that suggest potential utility in melanoma research. The presence of the bromine atom can enhance lipophilicity and potentially modulate the compound's interaction with biological targets. This document provides a detailed guide for the preclinical evaluation of this compound as a potential therapeutic agent for melanoma.

Postulated Mechanism of Action

The primary proposed mechanism of action for 2-(4-aminophenyl)benzothiazoles involves metabolic activation by cytochrome P450 enzymes, specifically CYP1A1.[1][2] This bioactivation is thought to generate reactive electrophilic species that can form adducts with cellular macromolecules, including DNA.[1][2] The resulting DNA damage can trigger cell cycle arrest and induce apoptosis, leading to cancer cell death.

Furthermore, several benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[3][4] Dysregulation of the PI3K/Akt/mTOR pathway is a common event in melanoma, contributing to tumor growth, progression, and resistance to therapy.[5] It is plausible that this compound could inhibit one or more components of this critical signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes This compound This compound This compound->PI3K Inhibits (Postulated) This compound->Akt Inhibits (Postulated)

Postulated Inhibition of the PI3K/Akt Signaling Pathway.

Data Presentation

Table 1: Cytotoxic Activity of Structurally Related Benzothiazole Derivatives in Cancer Cell Lines

While specific IC50 values for this compound in melanoma cell lines are not available in the reviewed literature, the following table presents data for analogous compounds to provide a reference for expected potency.

Compound ID/DescriptionCancer Cell LineCell Line TypeIC50 (µM)Reference
2-(4-Aminophenyl)benzothiazoleMCF-7Breast Adenocarcinoma0.001[6]
2-(4-Amino-3-methylphenyl)benzothiazoleMCF-7Breast Adenocarcinoma0.0004[6]
2-(4-Amino-3-bromophenyl)benzothiazoleMCF-7Breast Adenocarcinoma0.0003[6]
Substituted bromopyridine acetamide (B32628) benzothiazoleSKRB-3Breast Adenocarcinoma0.0012[7]
Substituted bromopyridine acetamide benzothiazoleSW620Colorectal Adenocarcinoma0.0043[7]
N-[4-(Benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamideVarious(NCI-60 panel)Log10(GI50) < -8[8]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the cytotoxic effect of this compound on human melanoma cell lines.

Materials:

  • Human melanoma cell lines (e.g., A375, SK-MEL-28, G-361)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug like Dacarbazine) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G Start Start Seed Melanoma Cells Seed Melanoma Cells Start->Seed Melanoma Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Melanoma Cells->Prepare Compound Dilutions Treat Cells Treat Cells Prepare Compound Dilutions->Treat Cells Incubate (48-72h) Incubate (48-72h) Treat Cells->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for the MTT Cytotoxicity Assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Melanoma cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight. Treat cells with the test compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol details the investigation of the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Melanoma cells

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat melanoma cells with the test compound as described in Protocol 2. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

G Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Immunoblotting Immunoblotting Western Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Data Analysis Data Analysis Detection->Data Analysis

Workflow for Western Blot Analysis.

Conclusion

While direct experimental evidence for the activity of this compound in melanoma is currently lacking, its structural similarity to other potent anticancer benzothiazoles makes it a compelling candidate for investigation. The protocols provided herein offer a standardized framework for the initial preclinical evaluation of this compound. Researchers are encouraged to perform these and other relevant assays to elucidate the specific mechanism of action and therapeutic potential of this compound in the context of melanoma.

References

Formulation of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of the poorly water-soluble compound, 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, for in vivo research applications. Due to its limited aqueous solubility, specialized formulation strategies are necessary to achieve adequate bioavailability for preclinical studies. These notes offer a guide to selecting an appropriate formulation approach and provide step-by-step protocols for their preparation.

Physicochemical Properties and Solubility Profile

4-(6-bromo-1,3-benzothiazol-2-yl)aniline is a benzothiazole (B30560) derivative with a molecular weight of 305.19 g/mol . Its chemical structure, characterized by a fused heterocyclic ring system, contributes to its lipophilicity and consequently, poor solubility in aqueous media.

Table 1: Illustrative Solubility of a Representative Poorly Soluble Benzothiazole Derivative in Common Pharmaceutical Solvents.

Solvent/Vehicle SystemSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (PBS) pH 7.4< 0.01
0.1 N HCl< 0.01
Polyethylene Glycol 400 (PEG 400)15 - 25
Propylene Glycol5 - 15
Dimethyl Sulfoxide (DMSO)> 100
Ethanol1 - 5
10% Tween® 80 in Water0.1 - 0.5
20% Hydroxypropyl-β-Cyclodextrin in Water1 - 5

Note: The data presented in this table is illustrative for a typical poorly soluble benzothiazole derivative and should be experimentally determined for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Formulation Strategies for In Vivo Administration

The selection of an appropriate formulation strategy is critical for ensuring adequate systemic exposure of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline in in vivo studies. The following approaches are commonly employed for poorly soluble compounds.

Co-solvent Formulations

Co-solvents are used to increase the solubility of a lipophilic drug in an aqueous vehicle. A combination of water-miscible organic solvents is often used.

Surfactant-based Formulations (Microemulsions)

Surfactants can be used to create microemulsions, which are thermodynamically stable, isotropic systems of oil, water, and surfactant. These formulations can significantly enhance the solubility and absorption of poorly soluble drugs.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. The reduction in particle size increases the surface area, leading to a higher dissolution velocity and improved bioavailability.

Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic drugs, thereby increasing their aqueous solubility.

Experimental Protocols

The following are detailed protocols for the preparation of various formulations of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline for in vivo studies.

Protocol 1: Preparation of a Co-solvent Formulation

Objective: To prepare a clear solution of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline for intravenous or oral administration.

Materials:

  • 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

  • In a sterile vial, dissolve the compound in a minimal amount of DMSO. For example, for a final concentration of 1 mg/mL, start with 5-10% of the final volume as DMSO.

  • Once fully dissolved, add PEG 400 to the solution while stirring. A common ratio is 1:4 to 1:9 of DMSO:PEG 400.

  • Continue stirring until a homogenous solution is obtained.

  • Slowly add the saline or water for injection dropwise while vigorously stirring to make up the final volume. The final concentration of the organic solvents should be kept as low as possible to minimize toxicity.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • For intravenous administration, sterile filter the final solution using a 0.22 µm filter.

Protocol 2: Preparation of a Microemulsion Formulation

Objective: To prepare an oil-in-water (o/w) microemulsion of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline for oral administration.

Materials:

  • 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

  • Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Cremophor® EL, Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP, Propylene Glycol)

  • Deionized water

  • Glass vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.

  • Dissolve the accurately weighed 4-(6-bromo-1,3-benzothiazol-2-yl)aniline in the oil phase.

  • In a separate vial, mix the surfactant and co-surfactant.

  • Add the oil phase containing the drug to the surfactant/co-surfactant mixture and vortex until a clear, homogenous mixture is formed. This is the microemulsion pre-concentrate.

  • For administration, the pre-concentrate is diluted with a specific volume of water and mixed gently to form the microemulsion. The final formulation should be a clear, transparent liquid.

Protocol 3: Preparation of a Nanosuspension by Wet Milling

Objective: To prepare a nanosuspension of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline for oral or intravenous administration.

Materials:

  • 4-(6-bromo-1,3-benzothiazol-2-yl)aniline (micronized powder if available)

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) (HPMC), Poloxamer 188)

  • Wetting agent (e.g., Tween® 80)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill or planetary ball mill

  • Purified water

Procedure:

  • Prepare a suspension of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline in an aqueous solution containing the stabilizer and wetting agent. A typical starting concentration is 1-10% (w/v) of the drug.

  • Add the milling media to the suspension. The volume of the milling media should be approximately 50-70% of the total volume.

  • Mill the suspension at a high speed for a predetermined time (e.g., 2-24 hours). The milling process should be carried out in a temperature-controlled environment to prevent degradation of the compound.

  • Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer (e.g., dynamic light scattering).

  • Continue milling until the desired particle size (typically < 500 nm) is achieved.

  • Separate the nanosuspension from the milling media by sieving.

  • The nanosuspension can be used directly or lyophilized for long-term storage.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a soluble inclusion complex of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline with a cyclodextrin for oral or parenteral administration.

Materials:

  • 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Purified water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20-40% w/v).

  • Slowly add the 4-(6-bromo-1,3-benzothiazol-2-yl)aniline powder to the cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clearer as the drug forms an inclusion complex.

  • Filter the solution to remove any un-complexed drug.

  • The resulting clear solution can be used directly for in vivo studies.

  • For a solid formulation, the solution can be freeze-dried to obtain a solid powder of the drug-cyclodextrin complex, which can be reconstituted with water or saline before use.

Visualizations

Signaling Pathways

Benzothiazole derivatives have been reported to exert their anticancer effects by modulating various signaling pathways. The following diagrams illustrate two key pathways that may be relevant to the mechanism of action of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation BT_Aniline 4-(6-bromo-1,3-benzothiazol-2-yl)aniline BT_Aniline->EGFR Inhibits

Caption: EGFR Signaling Pathway and Potential Inhibition.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt mTORC1 mTORC1 ProteinSynthesis Protein Synthesis, Cell Growth BT_Aniline 4-(6-bromo-1,3-benzothiazol-2-yl)aniline BT_Aniline->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition.

Experimental Workflows

The following diagrams outline the decision-making process for formulation selection and a general workflow for in vivo studies.

Formulation_Selection_Workflow Start Start: Poorly Soluble Compound (4-(6-bromo-1,3-benzothiazol-2-yl)aniline) Solubility Determine Solubility in Various Solvents/Excipients Start->Solubility Cosolvent Co-solvent Formulation Solubility->Cosolvent Sufficient solubility in co-solvent mixture Microemulsion Microemulsion Formulation Solubility->Microemulsion Soluble in oil phase Nanosuspension Nanosuspension Solubility->Nanosuspension Very low solubility Cyclodextrin Cyclodextrin Complexation Solubility->Cyclodextrin Forms stable complex Stability Formulation Stability Testing Cosolvent->Stability Microemulsion->Stability Nanosuspension->Stability Cyclodextrin->Stability Stability->Solubility Unstable InVivo Proceed to In Vivo Studies Stability->InVivo Stable

Caption: Formulation Selection Workflow.

InVivo_Study_Workflow Start Start: Optimized Formulation Dosing Animal Dosing (e.g., Oral Gavage, IV Injection) Start->Dosing Sampling Blood/Tissue Sampling at Timed Intervals Dosing->Sampling PD Pharmacodynamic (PD) Endpoint Measurement Dosing->PD Correlate with Analysis Bioanalytical Method (e.g., LC-MS/MS) Sampling->Analysis PK Pharmacokinetic (PK) Parameter Calculation Analysis->PK Data Data Analysis and Interpretation PK->Data PD->Data

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 4-(6-bromo-1,3-benzothiazol-2-yl)aniline?

The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the purity of the crude material and the nature of the impurities.

Q2: What are the likely impurities in a synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline?

Common impurities may include:

Q3: How can I monitor the purity of my sample during the purification process?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, can be used to separate the target compound from impurities. Visualization can be achieved under UV light.

Q4: What is the expected appearance and solubility of pure 4-(6-bromo-1,3-benzothiazol-2-yl)aniline?

Pure 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is expected to be a solid, likely crystalline, with a color ranging from off-white to yellow. Based on the behavior of similar benzothiazole (B30560) derivatives, it is expected to have limited solubility in water but good solubility in many organic solvents like dichloromethane (B109758), ethanol (B145695), and acetone.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent such as ethanol or isopropanol. Using a solvent mixture can also be effective.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too rapid.Add a small amount of additional hot solvent to dissolve the oil and allow the solution to cool more slowly. Seeding with a pure crystal can also promote crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Induce precipitation by adding a less polar co-solvent (an anti-solvent) dropwise. Scratching the inner wall of the flask with a glass rod can also initiate crystal formation.
Low recovery of the purified product. The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.
The purified product is still impure. The chosen solvent does not effectively discriminate between the product and the impurities.Try a different recrystallization solvent or a solvent pair. A preliminary purification by column chromatography may be necessary.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities. The eluent system is not optimal.Systematically vary the polarity of the eluent. A gradient elution (gradually increasing the polarity) may be more effective than an isocratic elution.
Streaking or tailing of the product band on the column. The compound is interacting strongly with the acidic silica (B1680970) gel, which is common for amines.Add a small amount (0.5-1%) of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase such as basic alumina.
The product does not elute from the column. The eluent is not polar enough, or the compound is irreversibly adsorbed onto the stationary phase.Gradually increase the polarity of the eluent. If the compound is still retained, consider the use of a more polar stationary phase or a different purification technique.
Cracking of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the chosen hot solvent to the crude 4-(6-bromo-1,3-benzothiazol-2-yl)aniline with stirring and gentle heating until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (230-400 mesh) is a common choice.

    • Eluent: Based on TLC analysis, determine a suitable mobile phase. A common starting point for compounds of this type is a mixture of ethyl acetate and hexane. To prevent tailing, add 0.5-1% triethylamine to the eluent mixture.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin the elution process.

    • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Quantitative Data Summary

The following table provides typical starting parameters for the purification of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline. These should be optimized for each specific case.

Parameter Recrystallization Column Chromatography
Typical Solvent/Eluent EthanolEthyl acetate/Hexane (e.g., starting with 10:90 and gradually increasing the polarity) + 0.5-1% Triethylamine
Stationary Phase Not ApplicableSilica Gel (230-400 mesh)
Typical Loading (Crude:Stationary Phase) Not Applicable1:50 to 1:100 by weight
Expected Purity >98% (can be lower depending on impurities)>99%
Expected Yield 70-90% (can vary significantly)80-95%

Purification Workflow

PurificationWorkflow start Crude 4-(6-bromo-1,3-benzothiazol-2-yl)aniline tlc Perform TLC Analysis start->tlc decision_purity Assess Purity tlc->decision_purity recrystallization Recrystallization decision_purity->recrystallization Slightly Impure column_chromatography Column Chromatography decision_purity->column_chromatography Very Impure / Multiple Spots check_purity_recrys Check Purity (TLC/NMR) recrystallization->check_purity_recrys check_purity_column Check Purity (TLC/NMR) column_chromatography->check_purity_column decision_recrys_success Is it Pure? check_purity_recrys->decision_recrys_success decision_column_success Is it Pure? check_purity_column->decision_column_success decision_recrys_success->column_chromatography No pure_product Pure Product decision_recrys_success->pure_product Yes decision_column_success->recrystallization No, but significantly cleaner decision_column_success->pure_product Yes

Caption: Purification workflow for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Technical Support Center: Synthesis of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on minimizing and avoiding side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction between 2-aminothiophenol (B119425) and an aldehyde is resulting in a low yield or no product. What are the possible causes and solutions?

A1: Low yields in this condensation reaction are a common issue and can stem from several factors:

  • Inadequate Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. Some reactions benefit from solvent-free conditions or microwave assistance to reduce reaction times and improve yields.[1] It is crucial to optimize these parameters for each specific substrate.

  • Poor Quality of Starting Materials: 2-Aminothiophenol is susceptible to oxidation.[2][3] Using freshly distilled or purified 2-aminothiophenol is recommended. Ensure the aldehyde is pure and devoid of carboxylic acid impurities.[2]

  • Incomplete Oxidation: The final step in the synthesis is the oxidation of the benzothiazoline (B1199338) intermediate to the aromatic benzothiazole (B30560).[1][4][5] If this step is inefficient, it can lead to a mixture of product and intermediate, thus lowering the yield of the desired benzothiazole.

Troubleshooting Workflow for Low Yields:

G start Low or No Product Yield check_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) start->check_conditions check_materials Assess Starting Material Quality (2-Aminothiophenol, Aldehyde) start->check_materials check_oxidation Verify Complete Oxidation of Benzothiazoline Intermediate start->check_oxidation optimize_conditions Optimize Conditions: - Screen Solvents - Adjust Temperature - Select Appropriate Catalyst check_conditions->optimize_conditions purify_reagents Purify Starting Materials: - Distill 2-Aminothiophenol - Purify Aldehyde check_materials->purify_reagents add_oxidant Introduce/Optimize Oxidant: - Air/DMSO - H₂O₂/HCl - Other oxidizing agents check_oxidation->add_oxidant success Improved Yield optimize_conditions->success purify_reagents->success add_oxidant->success

Caption: Troubleshooting workflow for low yields in benzothiazole synthesis.

Q2: I'm observing a significant amount of a 2,3-dihydrobenzothiazole (benzothiazoline) byproduct. How can I drive the reaction to completion?

A2: The formation of a benzothiazoline intermediate is a normal step in the reaction pathway.[4] Its presence as a major byproduct indicates incomplete oxidation.

  • Root Cause: The final step, an oxidative dehydrogenation of the cyclized benzothiazoline, is not proceeding to completion due to insufficient oxidant or non-oxidizing conditions.[4]

  • Solutions:

    • Introduce an Oxidant: Many protocols rely on an oxidant in the reaction medium. Common choices include:

      • Air/DMSO System: Performing the reaction in Dimethyl Sulfoxide (DMSO) open to the air can be sufficient to oxidize the intermediate.[2][4]

      • Hydrogen Peroxide (H₂O₂): A combination of H₂O₂/HCl in ethanol (B145695) is an effective system that promotes both condensation and subsequent oxidation.[1][4]

    • Post-Synthesis Oxidation: If the benzothiazoline has already been isolated, it can be oxidized in a separate step using an oxidizing agent like Pyridinium Chlorochromate (PCC) on silica (B1680970) gel.[4][6]

Q3: My reaction mixture is turning dark, and I've identified a disulfide byproduct. What is causing this and how can I prevent it?

A3: The starting material, 2-aminothiophenol, is prone to oxidative dimerization, forming 2,2'-dithiobis(aniline).[5] This is a common side reaction, particularly under aerobic conditions.

  • Prevention:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[5]

    • Purity of Starting Material: Use high-purity 2-aminothiophenol, as impurities can sometimes catalyze the oxidation.

Q4: I've isolated an unexpected thiadiazine derivative as a byproduct. How can this be avoided?

A4: The formation of complex heterocyclic byproducts like thiadiazine derivatives can be highly dependent on the reaction solvent.

  • Root Cause: In some cases, the solvent can participate in or mediate side reactions with reactive intermediates. For instance, the use of ethyl acetate (B1210297) has been reported to lead to the formation of a 2-benzyl-3-phenyl-3,4-dihydro-H-benzo[e][1][7][8]thiadiazine byproduct.[4]

  • Solution: A simple and effective solution is to change the solvent. Switching to a different solvent system, such as acetonitrile, can prevent the pathway leading to this byproduct and favor the formation of the desired benzothiazole.[4]

Q5: I am using carbon dioxide (CO₂) as a C1 source and observing benzothiazolone byproducts. What is the cause and how can I prevent this?

A5: Benzothiazolones are a known byproduct in syntheses involving the cyclization of 2-aminothiophenols with CO₂.

  • Root Cause: The reaction pathway can diverge, leading to the formation of a cyclic carbamate (B1207046) (benzothiazolone) instead of the desired C-H functionalized benzothiazole.[4]

  • Solution: The addition of a hydrosilane, such as diethylsilane, has been shown to be crucial in suppressing the formation of benzothiazolones. The hydrosilane plays a key role in the desired reaction mechanism, steering it away from the pathway that leads to the unwanted byproduct.[4]

Data Presentation: Reaction Conditions for High-Yield Synthesis

The following table summarizes various reaction conditions for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, highlighting methods that result in high yields and minimal byproducts.

Catalyst/ReagentSolventTemperatureTimeYield (%)Notes
H₂O₂/HCl[4][7][8]EthanolRoom Temp.45-60 min85-94%Excellent yields for a wide range of aldehydes.
Urea (B33335) Nitrate[4]Solvent-Free60-65°C5-15 min92-98%Green, efficient method with easy, non-chromatographic workup.
SnP₂O₇[4][8]N/AN/A8-35 min87-95%Heterogeneous catalyst that can be reused up to five times.
ZnO NPs[7]N/AN/A2-8 minExcellentReusable catalyst, cost-effective, and eco-friendly.
[bmim][FeCl₄][7]N/A80°C10-25 min84-95%Ionic liquid catalyst, solvent-free conditions.
Amberlite IR120[6]N/A85°C5-10 min88-95%Microwave-assisted, suitable for aryl and heteroaryl aldehydes.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl [1]

  • In a round-bottom flask, dissolve the 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol) in ethanol.

  • To this solution, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol) while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for approximately 1 hour.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2-arylbenzothiazole.

Protocol 2: Solvent-Free Synthesis of 2-Arylbenzothiazoles using Urea Nitrate (B79036) [4]

  • In a mortar, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and urea nitrate (0.5 mmol, 50 mol%).

  • Grind the mixture using a pestle at room temperature for the time specified for the particular substrate (typically 5-15 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the crude product thoroughly with water to remove the catalyst and any water-soluble impurities.

  • Purify the product by recrystallization from ethanol to afford the pure 2-arylbenzothiazole.

Visualizations

Competing Reaction Pathways

G cluster_0 Desired Pathway cluster_1 Side Reactions 2-Aminothiophenol + Aldehyde 2-Aminothiophenol + Aldehyde Schiff Base Intermediate Schiff Base Intermediate 2-Aminothiophenol + Aldehyde->Schiff Base Intermediate Benzothiazoline Intermediate Benzothiazoline Intermediate Schiff Base Intermediate->Benzothiazoline Intermediate 2-Substituted Benzothiazole 2-Substituted Benzothiazole Benzothiazoline Intermediate->2-Substituted Benzothiazole Benzothiazoline Intermediate->2-Substituted Benzothiazole Oxidation Incomplete Reaction\n(Product Mixture) Incomplete Reaction (Product Mixture) Benzothiazoline Intermediate->Incomplete Reaction\n(Product Mixture) 2-Aminothiophenol 2-Aminothiophenol 2,2'-Dithiobis(aniline) 2,2'-Dithiobis(aniline) 2-Aminothiophenol->2,2'-Dithiobis(aniline) Oxidative Dimerization G start Byproduct Detected identify_byproduct Identify Byproduct Structure start->identify_byproduct is_benzothiazoline Is it Benzothiazoline? identify_byproduct->is_benzothiazoline is_disulfide Is it 2,2'-Dithiobis(aniline)? identify_byproduct->is_disulfide is_other Other Unexpected Byproduct? identify_byproduct->is_other incomplete_oxidation Incomplete Oxidation is_benzothiazoline->incomplete_oxidation Yes oxidize_start_material Oxidation of Starting Material is_disulfide->oxidize_start_material Yes solvent_participation Solvent Participation is_other->solvent_participation Yes solution_oxidant Add/Optimize Oxidant (e.g., Air/DMSO, H₂O₂) incomplete_oxidation->solution_oxidant solution_inert Run under Inert Atmosphere (N₂ or Ar) oxidize_start_material->solution_inert solution_solvent Change Solvent (e.g., from Ethyl Acetate to Acetonitrile) solvent_participation->solution_solvent

References

Improving solubility of 4-(6-Bromo-2-benzothiazolyl)benzenamine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing 4-(6-Bromo-2-benzothiazolyl)benzenamine for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound? this compound is a compound with low aqueous solubility. This is a common challenge for many drug candidates, with estimates suggesting that up to 90% of new chemical entities in the development pipeline are poorly soluble.[1] Its limited solubility in water-based media is due to its lipophilic (hydrophobic) nature and strong intermolecular forces that favor a solid, crystalline state.

Q2: What is the recommended solvent for creating a stock solution? The most common and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like this one is Dimethyl sulfoxide (B87167) (DMSO).[2][3] One supplier notes a solubility of 10 mM in DMSO for a similar compound, 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine.[4] It is crucial to use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can affect compound stability and solubility.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous cell culture media. Why does this happen and how can I fix it? This phenomenon, often called "crashing out" or "antisolvent precipitation," is a frequent issue.[5] It occurs because the compound, which is stable in the organic DMSO environment, becomes poorly soluble when the DMSO is diluted into the aqueous buffer or media.[6] The Troubleshooting Guide below provides several detailed strategies to overcome this problem.

Q4: What is the maximum concentration of DMSO that is safe for my cells? The tolerance for DMSO is cell-line specific and also depends on the duration of the assay.[7][8][9] A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) in the culture medium.[10] Many researchers aim for concentrations below 0.1% to minimize any potential solvent-induced effects on cell viability and function.[7][8] It is always best practice to include a vehicle control (media with the same final concentration of DMSO, but without the compound) in your experiments.[7]

Troubleshooting Guide: Improving Compound Solubility

This guide outlines systematic approaches to prevent the precipitation of this compound in your aqueous assay solutions.

Experimental Workflow for Solubilization

G cluster_prep Step 1: Stock Solution Preparation cluster_dilution Step 2: Dilution into Aqueous Medium weigh Weigh Compound add_dmso Dissolve in 100% DMSO weigh->add_dmso vortex Vortex / Sonicate (Ensure full dissolution) add_dmso->vortex stock High Concentration Stock Solution vortex->stock dilute Add Stock to Aqueous Buffer/Medium stock->dilute observe Visually Inspect for Precipitation dilute->observe precipitate Precipitation Occurs? observe->precipitate assay Proceed to Assay precipitate->assay No troubleshoot Go to Troubleshooting Strategies precipitate->troubleshoot Yes

Caption: A standard workflow for preparing and diluting poorly soluble compounds for biological assays.

Solubilization Strategies & Protocols

If you encounter precipitation (the "Yes" path in the workflow above), consider the following strategies. It may be necessary to combine approaches.

1. Optimize Dilution Method

  • Issue: Rapidly changing the solvent environment from 100% DMSO to a mostly aqueous solution causes the compound to precipitate.[6]

  • Protocol: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of the DMSO stock into pre-warmed (37°C) culture media or buffer.[6] Then, add this intermediate solution to the final assay volume. Adding the compound dropwise while gently vortexing can also help.[6]

2. Use Surfactants

  • Issue: The hydrophobic compound is not stable in the aqueous environment and aggregates.

  • Solution: Non-ionic surfactants can act as detergents to help solubilize hydrophobic molecules.[11]

  • Protocol:

    • Prepare a stock solution of a biocompatible surfactant like Tween® 20 or Pluronic® F-68 in your assay buffer.

    • Add the surfactant to your final assay buffer before adding the compound's DMSO stock.

    • Typical final concentrations are 0.05-0.1% for Tween® 20 and 0.1% for Pluronic® F-68.[12][13]

    • Gently mix to ensure homogeneity before adding cells or reagents.

3. Employ Excipients (Cyclodextrins)

  • Issue: The compound needs a carrier molecule to increase its apparent solubility in water.

  • Solution: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that is more water-soluble.[14][15][16]

  • Protocol:

    • Select a suitable cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used.

    • Prepare a solution of HP-β-CD in your aqueous buffer.

    • Add the DMSO stock of your compound to the HP-β-CD solution and allow it to incubate (e.g., with stirring or shaking for 1-2 hours) to facilitate complex formation.[17]

    • This complex-containing solution can then be used in your assay.

4. Adjust pH

  • Issue: The solubility of ionizable compounds can be pH-dependent. The "benzenamine" part of the name indicates the presence of a basic amine group.

  • Solution: Lowering the pH of the buffer can protonate the amine group, increasing its charge and potentially its aqueous solubility.[5]

  • Protocol:

    • Prepare a series of buffers with slightly different pH values (e.g., pH 6.5, 7.0, 7.5).

    • Test the solubility of the compound in each buffer.

    • Caution: Ensure the final pH is within a range that does not affect your cells or assay components. This method should be used carefully as changes in pH can have significant biological consequences.

Summary of Solubilizing Agents
AgentTypeTypical Final ConcentrationKey Protocol Step
DMSO Co-solvent< 0.5% (v/v)[10]Use for stock solution; minimize final concentration.
Tween® 20 Surfactant0.05 - 0.1% (v/v)[13]Add to aqueous buffer before compound dilution.
Pluronic® F-68 Surfactant~0.1% (w/v)[12]Add to aqueous buffer before compound dilution.
HP-β-Cyclodextrin ExcipientVaries (start with 1-5%)Pre-incubate compound with cyclodextrin in buffer.

Relevant Signaling Pathway

Benzothiazole (B30560) derivatives are widely investigated for their therapeutic potential, often as inhibitors of signaling pathways involved in cancer and inflammation.[18][19][20] These compounds have been shown to target key regulators like STAT3 and kinases within the AKT and ERK pathways.[20][21] The diagram below illustrates a simplified, hypothetical pathway where such a compound might exert its effect.

G cluster_pathway Hypothetical Kinase Inhibition by Benzothiazole Derivative GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor This compound Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway, a common target for anticancer agents.

References

Stability issues of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline?

A1: Due to the presence of non-polar aromatic rings, 4-(6-bromo-1,3-benzothiazol-2-yl)aniline generally exhibits limited solubility in aqueous solutions.[1] It is more soluble in organic solvents.[1] For experimental use, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the aqueous assay buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations can affect biological systems.

Illustrative Solubility Data Note: The following data is illustrative and should be confirmed experimentally.

SolventSolubility (mg/mL) at 25°CAppearance
Water< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
DMSO> 50Clear Solution
Ethanol~5Clear Solution
Acetonitrile~2Clear Solution
Dichloromethane~10Clear Solution

Q2: What are the recommended storage conditions for solid and solution forms of this compound?

A2:

  • Solid Form: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2]

  • Solutions: It is highly recommended to prepare solutions fresh for each experiment.[2][3] If storage is necessary, stock solutions (e.g., in DMSO) should be stored at -20°C or -80°C and protected from light to minimize degradation.[2] Avoid repeated freeze-thaw cycles.

Recommended Storage Conditions

FormTemperatureAtmosphereLight Condition
Solid2-8°CInert (e.g., Argon)Amber vial, dark
Solution (DMSO)-20°C or -80°CTightly sealedAmber vial, dark

Q3: What are the potential degradation pathways for this compound in solution?

A3: Based on the chemistry of related benzothiazole (B30560) derivatives, several degradation pathways are possible:

  • Oxidation: The thiazole (B1198619) ring can be susceptible to oxidative cleavage, particularly in the presence of oxidizing agents or dissolved oxygen.[2]

  • Photodegradation: Exposure to UV or even ambient light can cause degradation of the benzothiazole structure.[2]

  • Hydrolysis: Under strongly acidic or basic conditions, the thiazole ring could potentially undergo hydrolytic cleavage, although this may require harsh conditions.[2]

main 4-(6-bromo-1,3-benzothiazol-2-yl)aniline oxidation Oxidative Degradation (e.g., Ring Opening) main->oxidation Oxidizing Agents Dissolved O2 hydrolysis Hydrolytic Degradation (e.g., Ring Cleavage) main->hydrolysis Strong Acid/Base High Temperature photo Photodegradation (e.g., Fragmentation) main->photo UV/Ambient Light products Degradation Products oxidation->products hydrolysis->products photo->products

Potential Degradation Pathways

Troubleshooting Guide

Q: My experimental results are inconsistent or show a loss of compound potency over time. What could be the cause?

A: This is a common sign of compound instability in your experimental medium.[2][3] The compound may be degrading during the incubation period of your assay.

start Inconsistent Results / Loss of Potency q1 Are you preparing solutions fresh daily? start->q1 sol1 Prepare fresh solutions for each experiment. q1->sol1 No q2 Is the compound stable in your assay buffer? q1->q2 Yes sol1->q2 sol2 Perform a stability test: Incubate compound in buffer, analyze by HPLC over time. q2->sol2 Unsure q3 Is the compound precipitating from the solution? q2->q3 Yes sol2->q3 sol3 Check for visible precipitate. Reduce final concentration or increase co-solvent (e.g., DMSO). q3->sol3 Yes end Problem Resolved q3->end No sol3->end

References

Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzothiazole (B30560) derivatives from 2-aminothiophenol (B119425). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during their experiments.

Troubleshooting Guide & FAQs

This guide provides solutions to common problems encountered during the synthesis of benzothiazole derivatives.

Issue 1: Low or No Product Yield

  • Question: My reaction yield is consistently low or I'm not getting any product. What are the common causes?

  • Answer: Low yields in benzothiazole synthesis are a frequent issue and can stem from several factors. Below are the most common causes and their respective solutions:

    • Poor Quality of Starting Materials: 2-Aminothiophenol is highly susceptible to oxidation, forming a disulfide dimer (2,2'-dithiobis(aniline)), which appears as a yellow precipitate and will not participate in the desired reaction.[1][2] The purity of the aldehyde or carboxylic acid is also crucial, as impurities can lead to side reactions.[3]

      • Solution: Use freshly distilled or purified 2-aminothiophenol for best results.[3] Ensure your aldehyde or carboxylic acid is pure and, in the case of aldehydes, free from carboxylic acid contaminants.[3] It is recommended to handle 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

    • Inadequate Reaction Conditions: The choice of solvent, temperature, and catalyst are all critical parameters that can significantly impact the reaction outcome.[3]

      • Solution: A systematic optimization of reaction conditions is recommended. Common solvents include ethanol (B145695) and DMSO.[3] Some modern approaches utilize solvent-free conditions, which can improve yields and simplify workup.[1][3] Microwave irradiation has been shown to dramatically reduce reaction times and often increase yields.[3][4] The optimal temperature can range from room temperature to reflux, depending on the specific substrates and catalyst used.[1]

    • Inefficient Cyclization and Oxidation: The final steps of the synthesis involve the cyclization of an intermediate to form a benzothiazoline (B1199338), followed by oxidation to the aromatic benzothiazole.[3] If the oxidation step is inefficient, the reaction will stall at the dihydro-benzothiazole intermediate, leading to low yields of the desired product.

      • Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, especially when the reaction is run open to the air.[3][5] In other cases, an explicit oxidizing agent is required. Common choices include hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, or using DMSO as both the solvent and the oxidant.[3][6]

    • Substrate Reactivity: The nature of the second reactant (aldehyde, carboxylic acid, etc.) plays a significant role. Aromatic aldehydes, particularly those with electron-withdrawing groups, tend to be more reactive and give higher yields than aliphatic aldehydes.[3] Carboxylic acids can also be used, but may require harsher conditions or specific catalysts and sometimes result in lower yields compared to their aldehyde counterparts.[7]

      • Solution: If you are working with a less reactive substrate, consider employing a more active catalytic system, increasing the reaction temperature, or using microwave-assisted synthesis.[3][4]

Issue 2: Difficulty in Product Isolation and Purification

  • Question: I see product formation by TLC, but my isolated yield is low. What could be the problem?

  • Answer: Challenges in isolating the final product can lead to a significant discrepancy between the reaction yield and the isolated yield.

    • Formation of Side Products: A number of side reactions can occur, resulting in a complex reaction mixture that makes purification difficult.[3]

      • Solution: Optimize your reaction conditions to minimize the formation of side products. Purification is most commonly achieved via column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent like ethanol.[1][3] If your compound is basic, deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent can prevent degradation on the column.[2]

    • Product Solubility Issues: The synthesized benzothiazole derivative may be highly soluble in the reaction solvent, making precipitation and collection challenging.[3]

      • Solution: After the reaction is complete, attempt to precipitate the product by adding a non-solvent, such as cold water or hexane.[3] If the product remains in solution, an alternative workup involving extraction with an appropriate organic solvent followed by evaporation of the solvent will be necessary.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for the synthesis of benzothiazoles from 2-aminothiophenol and an aldehyde?

    • A1: The reaction typically proceeds through a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, which forms a Schiff base intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. The final step is an oxidation of the resulting benzothiazoline to the aromatic benzothiazole ring.[3][5]

  • Q2: What are some of the most effective catalysts for this synthesis?

    • A2: A wide variety of catalysts have been successfully used. These include Brønsted acids (e.g., HCl, L-proline), metal catalysts (e.g., salts of Cu, Ni, Pd, Zn), and heterogeneous catalysts like zeolites or ZnO nanoparticles.[1][4][5] The combination of H₂O₂/HCl is a highly efficient system for promoting the reaction at room temperature.[6][8] Green catalysts and solvent-free conditions are also becoming increasingly popular.[9]

  • Q3: Can I use carboxylic acids instead of aldehydes?

    • A3: Yes, carboxylic acids can be condensed with 2-aminothiophenol to form benzothiazoles.[5][7] However, this reaction often requires a catalyst and may need more forcing conditions, such as microwave irradiation, to achieve good yields.[7] Yields can sometimes be lower than when using the corresponding aldehydes.[7]

  • Q4: My reaction with an aliphatic aldehyde is giving a very low yield. How can I improve it?

    • A4: Aliphatic aldehydes are generally less reactive than aromatic aldehydes in this synthesis.[3] To improve the yield, consider using microwave-assisted synthesis, which has proven effective for these substrates.[3] Alternatively, employing a more active catalyst system or increasing the reaction temperature and time might be beneficial.[3]

Data Presentation

Table 1: Comparison of Catalytic Systems and Conditions for Benzothiazole Synthesis

Catalyst SystemReactantSolventTemperatureTimeYield RangeReference
H₂O₂/HClAromatic AldehydesEthanolRoom Temp45-60 min85-94%[8]
L-proline (MW)Aromatic AldehydesSolvent-freeMicrowave2-5 minHigh[7]
Zn(OAc)₂·2H₂OAromatic AldehydesSolvent-free80 °C30-60 min79-96%[10]
ZnO NanoparticlesAromatic AldehydesEthanol/NeatRoom Temp2-8 minExcellent[8]
Amberlite IR-120 (MW)Aryl/Heteroaryl AldehydesNot specified85 °C5-10 min88-95%[8]
No CatalystAromatic AldehydesDMSONot specifiedNot specifiedGood-Excellent[11]
Cu₂O/DMSOAromatic AldehydesNot specifiedRoom Temp3-5 h70-90%[10]
L-proline (MW)Carboxylic AcidsSolvent-freeMicrowaveNot specifiedModerate-Good[7]

Experimental Protocols

General Protocol for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol is adapted from a commonly cited, efficient method.[6][8]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any residual acid and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.[1][3]

Mandatory Visualizations

G cluster_reactants Starting Materials cluster_main_pathway Main Reaction Pathway cluster_side_reactions Side Reactions / Issues R1 2-Aminothiophenol I1 Schiff Base / Amide Intermediate R1->I1 Condensation S1 Oxidation of 2-Aminothiophenol (Disulfide Dimer) R1->S1 Air Oxidation R2 Aldehyde / Carboxylic Acid R2->I1 I2 Benzothiazoline Intermediate I1->I2 Intramolecular Cyclization S2 Other Side Products I1->S2 Decomposition / Other Pathways P 2-Substituted Benzothiazole (Desired Product) I2->P Oxidation

Caption: Reaction pathway for benzothiazole synthesis and common side reactions.

G cluster_investigation Initial Checks cluster_solutions1 Starting Material Solutions cluster_solutions2 Condition Optimization cluster_investigation2 Further Analysis cluster_solutions3 Advanced Solutions start Low Yield Observed check_sm Check Starting Material Purity (2-Aminothiophenol Oxidation?) start->check_sm check_cond Review Reaction Conditions (Temp, Solvent, Catalyst) start->check_cond sol_sm1 Purify/Distill 2-Aminothiophenol check_sm->sol_sm1 sol_sm2 Use Fresh Reagents check_sm->sol_sm2 sol_cond1 Optimize Temperature check_cond->sol_cond1 sol_cond2 Screen Solvents/Catalysts check_cond->sol_cond2 sol_cond3 Consider Microwave Synthesis check_cond->sol_cond3 check_ox Is Oxidation Step Inefficient? check_cond->check_ox check_iso Review Isolation/Purification check_cond->check_iso sol_sm1->check_cond sol_sm2->check_cond end Improved Yield sol_cond1->end sol_cond2->end sol_cond3->end sol_ox Add Oxidant (e.g., H₂O₂) or Run Open to Air check_ox->sol_ox sol_iso Optimize Chromatography or Recrystallization check_iso->sol_iso sol_ox->end sol_iso->end

Caption: Troubleshooting workflow for low yield in benzothiazole synthesis.

References

Avoiding impurities in the preparation of 4-(6-Bromo-2-benzothiazolyl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the synthesis of 4-(6-Bromo-2-benzothiazolyl)benzenamine. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the oxidative cyclocondensation of 2-amino-5-bromobenzenethiol (B1270659) with 4-aminobenzaldehyde (B1209532).[1][2] This reaction involves the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. The subsequent oxidation of the resulting benzothiazoline (B1199338) intermediate yields the final aromatic benzothiazole (B30560) product.[1][3]

Q2: What are the most critical parameters to control during the reaction?

A2: Several parameters are crucial for a successful synthesis:

  • Purity of Starting Materials: 2-amino-5-bromobenzenethiol is highly susceptible to oxidation. Using old or impure starting material is a primary cause of low yields and side product formation.[3][4]

  • Reaction Atmosphere: To prevent the oxidative dimerization of the thiophenol starting material, it is highly recommended to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Temperature: The optimal temperature depends on the chosen solvent and oxidant. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote the formation of degradation products.[5]

  • Choice of Oxidant: Various oxidants can be used for the final aromatization step, including atmospheric oxygen, hydrogen peroxide (H₂O₂), or dimethyl sulfoxide (B87167) (DMSO), which can often double as the solvent.[3][6][7]

Q3: What are the primary impurities I should expect to see?

A3: The most common impurities include:

  • Unreacted Starting Materials: Residual 2-amino-5-bromobenzenethiol or 4-aminobenzaldehyde.[4]

  • Disulfide Dimer: A yellow solid, 2,2'-dithiobis(5-bromoaniline), formed from the oxidation of two molecules of the thiophenol starting material.[4]

  • Benzothiazoline Intermediate: Incomplete oxidation will leave the non-aromatic cyclized intermediate in the product mixture.[3]

Q4: How can I monitor the reaction's progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most effective technique for monitoring the reaction. Use a suitable mobile phase, such as ethyl acetate (B1210297)/hexane (B92381), to separate the starting materials, intermediates, and the final product. The consumption of starting materials and the appearance of the product spot (which can be visualized under UV light) indicate the reaction's progression.

Q5: What are the recommended methods for purifying the final product?

A5: Purification is typically achieved through two main methods:

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethanol/water mixture) can yield highly pure material.[3]

  • Column Chromatography: For mixtures containing multiple impurities, column chromatography on silica (B1680970) gel is the most effective method for isolating the desired compound.[3][8]

Troubleshooting Guide

Encountering issues during the synthesis is common. The table below outlines potential problems, their likely causes, and actionable solutions to get your experiment back on track.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield of Product 1. Degraded Starting Material: 2-amino-5-bromobenzenethiol is easily oxidized if not stored properly under an inert atmosphere.[3][4]1. Use fresh or purified 2-amino-5-bromobenzenethiol. Ensure 4-aminobenzaldehyde is pure and free from corresponding carboxylic acid.
2. Incomplete Reaction: Insufficient reaction time or temperature.[5]2. Monitor the reaction by TLC. If starting material is still present, increase the reaction time or incrementally raise the temperature.
3. Suboptimal Oxidant: The chosen oxidant may be inefficient under the current conditions.[3]3. Ensure an adequate oxidant is present (e.g., perform the reaction open to air, or use an agent like H₂O₂ or DMSO).[3]
Yellow Precipitate Forms Early in the Reaction Oxidative Dimerization: The thiophenol starting material has oxidized to form the disulfide dimer (2,2'-dithiobis(5-bromoaniline)). This is common when exposed to atmospheric oxygen.[4]1. Use an Inert Atmosphere: Purge the reaction flask with nitrogen or argon before adding reagents and maintain it throughout the reaction.[4] 2. Use Degassed Solvents: Solvents can contain dissolved oxygen that contributes to oxidation.[4]
TLC Shows Multiple Spots Close to the Product 1. Incomplete Oxidation: The spot directly below the product may be the benzothiazoline intermediate.1. Extend the reaction time or introduce a more effective oxidant to drive the aromatization to completion.
2. Side Reactions: High temperatures or incorrect stoichiometry may have led to the formation of various side products.[5]2. Optimize reaction conditions on a smaller scale. Purify the mixture using column chromatography with a shallow gradient.[8]
Product "Oils Out" During Recrystallization 1. High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture.1. First, attempt to purify the crude material by column chromatography to remove the bulk of impurities.
2. Inappropriate Solvent: The boiling point of the recrystallization solvent may be higher than the melting point of the product.2. Choose a lower-boiling point solvent or a solvent mixture. Ensure the solution is not supersaturated before cooling.
Difficulty Isolating Product from Reaction Mixture High Solubility: The product may be too soluble in the reaction solvent, preventing precipitation upon cooling.1. Remove the reaction solvent under reduced pressure. 2. Attempt to precipitate the product by adding a non-solvent (e.g., cold water or hexane). 3. If precipitation fails, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol describes a general procedure using hydrogen peroxide as an accessible and effective oxidant.[6][9]

Reagents and Materials:

  • 2-amino-5-bromobenzenethiol

  • 4-aminobenzaldehyde

  • Ethanol (Reagent Grade)

  • Hydrogen Peroxide (30% solution)

  • Hydrochloric Acid (Concentrated)

  • Sodium Bicarbonate (Saturated solution)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, TLC plates, and standard glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-5-bromobenzenethiol (1.0 eq) and 4-aminobenzaldehyde (1.0 eq) in ethanol (approx. 20-30 mL).

  • Catalyst/Oxidant Addition: While stirring the solution at room temperature, add 30% hydrogen peroxide (approx. 6.0 eq) dropwise. Following this, add concentrated hydrochloric acid (approx. 3.0 eq) dropwise.

  • Reaction: Continue stirring the mixture at room temperature. Monitor the reaction progress by TLC every 15 minutes. The reaction is typically complete within 45-60 minutes.

  • Workup: Once the starting materials are consumed, pour the reaction mixture into a beaker containing ice-cold water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from ethanol.

Data Presentation

Table 1: Reagent Specifications for a 5 mmol Scale Reaction

ReagentFormulaMW ( g/mol )Amount (mmol)Mass (g)Equivalents
2-amino-5-bromobenzenethiolC₆H₆BrNS204.095.01.021.0
4-aminobenzaldehydeC₇H₇NO121.145.00.611.0
Hydrogen Peroxide (30%)H₂O₂34.0130.03.4 mL6.0
Hydrochloric Acid (conc.)HCl36.4615.01.25 mL3.0

Table 2: Comparison of Common Oxidative Conditions

Oxidant / SystemSolventTemperatureTypical Reaction TimeReported YieldsNotes
H₂O₂ / HCl [6][9]EthanolRoom Temp.45-60 minHighGreen, fast, and efficient method.
DMSO [6][7]DMSO100-120 °C1-3 hoursGood to HighDMSO acts as both solvent and oxidant.
Atmospheric O₂ TolueneRefluxSeveral hoursModerate to HighSimple setup, but can be slow.
Iodine [10]DMFRoom Temp.1-2 hoursHighEfficient but requires stoichiometric iodine.
Microwave / PIFA [6]DichloromethaneMicrowave5-10 minHighVery rapid, good for substrate screening.

Visualized Workflows and Pathways

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification A 2-amino-5-bromobenzenethiol C Dissolve in Ethanol A->C B 4-aminobenzaldehyde B->C D Add H₂O₂ / HCl Stir at Room Temp. C->D E Aqueous Workup (Neutralization & Extraction) D->E F Dry & Concentrate E->F G Crude Product F->G H Column Chromatography or Recrystallization G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

ImpurityPathways Thiophenol 2-amino-5-bromobenzenethiol Intermediate Benzothiazoline Intermediate Thiophenol->Intermediate + Aldehyde Disulfide Disulfide Dimer (Impurity) Thiophenol->Disulfide Oxidation (O₂) (Side Reaction) Aldehyde 4-aminobenzaldehyde Product Desired Product Intermediate->Product Oxidation (e.g., H₂O₂)

Caption: Main synthesis pathway versus common impurity formation routes.

Troubleshooting Start Low Yield Observed CheckTLC Analyze Crude TLC Start->CheckTLC TLC_SM Starting Material Dominant? CheckTLC->TLC_SM TLC_Yellow Yellow Precipitate (Disulfide)? TLC_SM->TLC_Yellow No Sol_Reaction Increase Time/Temp Check Reagent Purity TLC_SM->Sol_Reaction Yes TLC_Complex Complex Mixture? TLC_Yellow->TLC_Complex No Sol_Inert Use Inert Atmosphere & Degassed Solvents TLC_Yellow->Sol_Inert Yes Sol_Purify Optimize Conditions Purify via Chromatography TLC_Complex->Sol_Purify Yes

Caption: A logical troubleshooting workflow for diagnosing low reaction yields.

References

Technical Support Center: Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 4-(6-bromo-1,3-benzothiazol-2-yl)aniline?

A1: The most prevalent method involves the condensation reaction between 2-amino-5-bromothiophenol and 4-aminobenzaldehyde (B1209532) or a derivative. An alternative two-step approach is the synthesis of 2-amino-6-bromobenzothiazole (B93375) from 4-bromoaniline (B143363) and potassium thiocyanate (B1210189), followed by a coupling reaction.[1]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters include temperature, reaction time, purity of starting materials, and the choice of catalyst and solvent. For instance, in the synthesis of 2-amino-6-bromobenzothiazole, maintaining the temperature at 10°C during the addition of bromine is crucial.[1]

Q3: How can I purify the final product?

A3: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695).[1] In some cases, column chromatography may be necessary to remove persistent impurities.[2]

Q4: What are the expected spectroscopic characteristics of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline?

A4: Characterization is typically performed using techniques like ¹H NMR, IR, and mass spectrometry to confirm the structure. For example, in a related compound, the IR spectrum shows a characteristic NH stretching band around 3298 cm⁻¹, and the ¹H NMR spectrum would show signals corresponding to the aromatic protons.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Impure starting materials or reagents.Ensure the purity of reactants, especially 2-amino-5-bromothiophenol, which can oxidize.
Incorrect reaction temperature.Strictly control the temperature as specified in the protocol, particularly during exothermic addition steps.[1]
Inefficient catalyst.If using a catalyst, ensure it is active and used in the correct proportion. Some methods are catalyst-free.
Presence of Impurities Formation of side products, such as dibromo compounds.Use a highly selective brominating agent and control the stoichiometry.[4]
Unreacted starting materials.Increase the reaction time or slightly elevate the temperature, monitoring for product degradation.
Oxidation of thiophenol starting material.Handle 2-amino-5-bromothiophenol under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purification Product is an oil or does not crystallize.Try different recrystallization solvents or solvent mixtures. If that fails, consider purification by column chromatography.
Co-precipitation of impurities.Ensure the crude product is completely dissolved during recrystallization before allowing it to cool slowly.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-bromobenzothiazole (Intermediate)

This protocol is adapted from the synthesis described by Naser et al. (2012).[1]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4.3 g (0.025 mol) of 4-bromoaniline and 3.8 g (0.05 mol) of potassium thiocyanate in 70 ml of glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Bromination: Cool the mixture to 10°C in an ice bath. Slowly add a solution of 1.3 ml (0.025 mol) of bromine in 10 ml of glacial acetic acid dropwise with constant, vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Reaction Completion: After the complete addition of the bromine solution, continue stirring the mixture for an additional 2 hours at room temperature.

  • Work-up: Pour the reaction mixture into a large volume of cold water.

  • Purification: Filter the resulting precipitate, wash it thoroughly with water, and then recrystallize from ethanol to obtain pure 2-amino-6-bromobenzothiazole. The reported yield for this step is 64%.[1]

Note: The subsequent conversion of 2-amino-6-bromobenzothiazole to 4-(6-bromo-1,3-benzothiazol-2-yl)aniline would typically involve a Sandmeyer-type reaction or a palladium-catalyzed cross-coupling reaction, for which specific conditions would need to be optimized.

Quantitative Data

Table 1: Reported Yields for Key Synthetic Steps

Reaction Step Product Reported Yield Reference
Bromination of 4-bromoaniline derivative4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline92%[4]
Synthesis from 4-bromoaniline and KSCN2-amino-6-bromobenzothiazole64%[1]
Synthesis of a benzothiazole (B30560) aniline (B41778) derivativeN-(4-Benzothiazol-2-yl-phenyl)-2,3-bis-[(2-hydroxy-benzylidene)amino] propionamide48%[5]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_product Intermediate Product cluster_final_synthesis Final Synthesis Step cluster_final_product Final Product A 4-Bromoaniline D Cyclization and Bromination (Temperature controlled) A->D B Potassium Thiocyanate B->D C Bromine in Glacial Acetic Acid C->D E 2-Amino-6-bromobenzothiazole D->E F Coupling Reaction (e.g., with a suitable aniline derivative) E->F G 4-(6-bromo-1,3-benzothiazol-2-yl)aniline F->G

Caption: Synthetic workflow for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Troubleshooting_Tree Start Low or No Product Yield? CheckPurity Check Purity of Starting Materials (TLC, NMR) Start->CheckPurity Yes CheckConditions Verify Reaction Conditions (Temp, Time) CheckPurity->CheckConditions Purity OK CheckReagents Assess Reagent Activity (e.g., Bromine solution) CheckConditions->CheckReagents Conditions OK ImpureProduct Product is Impure? CheckReagents->ImpureProduct Reagents OK Recrystallize Recrystallize from Different Solvents ImpureProduct->Recrystallize Yes SideReactions Investigate Side Reactions (e.g., Dibromination) ImpureProduct->SideReactions No, but low yield ColumnChrom Perform Column Chromatography Recrystallize->ColumnChrom Still Impure Success Problem Resolved Recrystallize->Success Pure ColumnChrom->Success Optimize Optimize Stoichiometry SideReactions->Optimize Optimize->Success

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Radiolabeling of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of benzothiazole (B30560) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common radioisotopes used for labeling benzothiazole derivatives and what are their primary applications?

A1: Benzothiazole derivatives are commonly labeled with positron emitters for Positron Emission Tomography (PET) imaging, particularly for the detection of amyloid-beta plaques in Alzheimer's disease.[1][2][3] The most frequently used radioisotopes include:

  • Fluorine-18 (¹⁸F): Due to its favorable half-life (109.7 minutes), low positron energy, and established labeling chemistries, ¹⁸F is widely used for developing PET radiotracers.[4] Several ¹⁸F-labeled benzothiazole derivatives have been developed for amyloid imaging.[5][6][7][8]

  • Carbon-11 (¹¹C): With a shorter half-life of 20.3 minutes, ¹¹C allows for multiple PET scans in a single day.[9] [¹¹C]PIB (Pittsburgh Compound B) is a well-known benzothiazole-based amyloid imaging agent.[3]

  • Radiometals (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu): These isotopes are chelated to benzothiazole derivatives that have been modified with a suitable chelator. They can be used for both PET imaging (⁶⁴Cu, ⁶⁸Ga) and targeted radionuclide therapy (¹⁷⁷Lu).[10]

Q2: Why is the purification of radiolabeled benzothiazole derivatives a critical step?

A2: Purification is essential to ensure the quality, safety, and efficacy of the radiopharmaceutical.[11] It removes unreacted radioisotopes, labeling precursors, and radiochemical impurities that can interfere with imaging results, lead to inaccurate quantification, and potentially cause toxic side effects.[11][12] High-performance liquid chromatography (HPLC) is the most common method for purifying radiolabeled peptides and small molecules like benzothiazole derivatives.[12]

Q3: What are some common stability issues encountered with radiolabeled benzothiazole derivatives?

A3: Radiolabeled benzothiazole derivatives can be susceptible to degradation under various conditions.[13] Potential stability issues include:

  • In vivo dehalogenation: Radioiodinated compounds, in particular, can undergo deiodination in the body, leading to the uptake of free radioiodine in the thyroid and stomach, which can interfere with imaging.[12]

  • Metabolic instability: The benzothiazole core or its substituents can be metabolized, altering the biodistribution and targeting properties of the radiotracer.[14]

  • Photodegradation: Exposure to light can cause degradation of the benzothiazole structure.[13]

  • Oxidation: The thiazole (B1198619) ring can be susceptible to oxidative cleavage.[13]

Solutions should ideally be prepared fresh for each experiment. If storage is necessary, they should be kept at low temperatures and protected from light.[13]

Troubleshooting Guides

Issue 1: Low Radiochemical Yield (RCY) in ¹⁸F-Labeling

Problem: You are experiencing low incorporation of ¹⁸F into your benzothiazole precursor.

Possible Cause Troubleshooting Suggestion
Poor precursor reactivity Ensure the precursor has an appropriate leaving group (e.g., nitro, trimethylammonium, or a boronic ester for copper-mediated fluorination) positioned for nucleophilic aromatic substitution.[4] The presence of electron-withdrawing groups ortho or para to the leaving group can enhance reactivity.[4]
Inefficient drying of [¹⁸F]fluoride The presence of water can significantly reduce the nucleophilicity of [¹⁸F]fluoride. Ensure azeotropic drying with acetonitrile (B52724) is thorough. The use of a kryptofix (K2.2.2)/potassium carbonate complex is crucial to activate the fluoride (B91410) ion.[4]
Harsh reaction conditions for sensitive precursors High temperatures required for traditional nucleophilic aromatic substitution can degrade sensitive benzothiazole derivatives.[15] Consider using milder, copper-mediated radiofluorination methods which can often be performed at lower temperatures.[16][17]
Steric hindrance Bulky substituents near the labeling site can impede the approach of the [¹⁸F]fluoride. Redesigning the precursor to reduce steric hindrance may be necessary.[18]
Issue 2: Challenges in ¹¹C-Methylation

Problem: Difficulty in achieving efficient ¹¹C-methylation of an amino group on the benzothiazole derivative.

Possible Cause Troubleshooting Suggestion
Low reactivity of the precursor amine Arylamines can be poor nucleophiles. [¹¹C]Methyl triflate is a more reactive methylating agent than [¹¹C]methyl iodide and is often more effective for labeling arylamines.[9][19]
Steric hindrance around the amino group Bulky alkyl groups already present on the amino functionality can hinder further methylation.[18]
Intramolecular hydrogen bonding In o-aminophenyl benzothiazoles, hydrogen bonding between the amino group and the thiazole nitrogen can reduce the nucleophilicity of the amine, making alkylation more difficult.[18] Harsher reaction conditions (stronger base, higher temperature, polar aprotic solvent like DMSO) may be required to overcome this.[18]
Use of inappropriate base/solvent system The choice of base and solvent is critical. The use of solid inorganic bases like lithium nitride (Li₃N) in DMF has been shown to promote rapid room-temperature ¹¹C-methylation of arylamines.[19]
Issue 3: Poor In Vivo Performance of the Radiotracer

Problem: The radiolabeled benzothiazole shows poor brain uptake, high non-specific binding, or rapid metabolism.

Possible Cause Troubleshooting Suggestion
Suboptimal lipophilicity For brain imaging agents, a logP value between 1 and 3 is generally considered optimal for crossing the blood-brain barrier (BBB).[20] If the compound is too hydrophilic, it may not effectively penetrate the BBB. Conversely, if it is too lipophilic, it may exhibit high non-specific binding to white matter.[7] The molecular structure can be modified to adjust lipophilicity.
In vivo defluorination or deiodination This can be identified by observing uptake of radioactivity in bone (for ¹⁸F) or the thyroid and stomach (for radioiodine).[5] Modifying the position of the radiohalogen on the aromatic ring can sometimes improve metabolic stability.
Metabolic instability The introduction of fluorine atoms at certain positions on the benzothiazole scaffold has been shown to improve metabolic stability and brain uptake kinetics.[14]
High non-specific binding This is a common issue with some ¹⁸F-labeled amyloid agents, particularly binding to white matter.[3] Structural modifications to the benzothiazole core and its substituents may be necessary to improve the signal-to-noise ratio.

Experimental Protocols

General Protocol for Copper-Mediated ¹⁸F-Fluorination of an Arylboronic Ester Precursor

This protocol is a generalized procedure based on methodologies described in the literature.[16] Researchers should optimize conditions for their specific benzothiazole derivative.

  • [¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride from the cyclotron target on a QMA cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

  • Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature. Repeat this step 2-3 times to ensure the [¹⁸F]fluoride is anhydrous.

  • Radiolabeling Reaction: To the dried [¹⁸F]K/K₂₂₂, add a solution of the benzothiazole-arylboronic ester precursor and a copper catalyst (e.g., copper(II) triflate) in a suitable solvent (e.g., DMF or DMSO). Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).

  • Quenching and Purification: Quench the reaction with water and pass the crude mixture through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the desired product from the SPE cartridge with an organic solvent (e.g., ethanol (B145695) or acetonitrile).

  • HPLC Purification: Purify the crude product using semi-preparative HPLC to isolate the ¹⁸F-labeled benzothiazole derivative from unlabeled precursor and other byproducts.

  • Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under reduced pressure, and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

Data Presentation

Table 1: Comparison of Radiolabeling Methods for Benzothiazole Derivatives

RadiotracerPrecursor TypeLabeling MethodRadiochemical Yield (RCY)Reference
[¹⁸F]FPPDBNitro precursorNucleophilic Aromatic Substitution20-30%[5]
[¹⁸F]8 (Imidazo[2,1-b]benzothiazole)Bromo precursorNucleophilic Substitution35-45% (decay-corrected)[7][8]
[¹¹C]N-methylated aminophenyl benzothiazolesAmine precursor[¹¹C]CH₃I or [¹¹C]CH₃OTfVariable, dependent on structure and conditions[18]
[²¹¹At]3'-At-PIB-OMeBoronic acid precursorCopper-catalyzed astatination55%[21]
⁶⁸Ga/⁶⁴Cu-DO3A-BTADO3A-conjugated precursorChelation>95%[10]

Visualizations

Radiolabeling_Workflow General Radiolabeling Workflow for Benzothiazole Derivatives cluster_0 Preparation cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Precursor Benzothiazole Precursor Synthesis Reaction Radiolabeling Reaction (e.g., Nucleophilic Substitution, Cu-mediated) Precursor->Reaction Radionuclide Radionuclide Production (e.g., ¹⁸F⁻, ¹¹C) Radionuclide->Reaction SPE Solid-Phase Extraction (SPE) Reaction->SPE Crude Product HPLC HPLC Purification SPE->HPLC Formulation Formulation in Physiological Solution HPLC->Formulation Pure Product QC Quality Control Tests (Radiochemical Purity, Specific Activity) Formulation->QC Final_Product Final Radiopharmaceutical QC->Final_Product Release for Use

Caption: A generalized workflow for the synthesis and preparation of radiolabeled benzothiazole derivatives.

Troubleshooting_Logic Troubleshooting Logic for Low Radiochemical Yield Start Low RCY Observed Check_Fluoride Check [¹⁸F]Fluoride Activity & Drying Start->Check_Fluoride Check_Precursor Evaluate Precursor Stability & Reactivity Check_Fluoride->Check_Precursor Fluoride OK Optimize_Drying Optimize Azeotropic Drying Check_Fluoride->Optimize_Drying Drying Inefficient Check_Conditions Assess Reaction Conditions (Temp, Time, Base) Check_Precursor->Check_Conditions Precursor OK Redesign_Precursor Redesign Precursor (Better Leaving Group, Less Steric Hindrance) Check_Precursor->Redesign_Precursor Precursor Unstable/Unreactive Modify_Conditions Modify Conditions (e.g., Use Cu-catalysis, milder base) Check_Conditions->Modify_Conditions Conditions Suboptimal Success Improved RCY Check_Conditions->Success Conditions Optimized Optimize_Drying->Start Redesign_Precursor->Start Modify_Conditions->Start

Caption: A logical diagram for troubleshooting low radiochemical yield in ¹⁸F-labeling reactions.

References

Technical Support Center: Optimizing Light Dosage for Benzothiazole-Based Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines provide a general framework for optimizing photodynamic therapy (PDT) with novel benzothiazole-based photosensitizers, such as 4-(6-Bromo-2-benzothiazolyl)benzenamine. As of this writing, specific, peer-reviewed experimental data on the photodynamic therapy parameters for this compound is not publicly available. Therefore, the information presented here is intended to guide researchers in establishing their own experimental protocols and should not be considered a definitive procedure. All parameters must be determined empirically for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal light dosage for a new photosensitizer like this compound?

A1: The first and most critical step is to determine the absorption spectrum of the photosensitizer. The wavelength of the light source used for activation must overlap with a significant absorption peak of the photosensitizer to ensure efficient energy transfer and generation of reactive oxygen species (ROS). For many benzothiazole (B30560) derivatives, absorption peaks are found in the UV-A and blue light regions of the spectrum.

Q2: How do I determine the appropriate concentration of this compound to use in my experiments?

A2: The optimal concentration, often referred to as the drug dose, needs to be determined through a dose-response study. This involves incubating your target cells with a range of photosensitizer concentrations and then exposing them to a fixed light dose. The ideal concentration should yield a significant therapeutic effect (e.g., cell death) with minimal dark toxicity (toxicity in the absence of light).

Q3: What are the key light dosage parameters I need to optimize?

A3: The two primary light dosage parameters are:

  • Fluence (Light Dose): This is the total amount of light energy delivered to the treatment area, typically measured in Joules per square centimeter (J/cm²).

  • Fluence Rate (Light Dose Rate): This is the rate at which the light is delivered, measured in milliwatts per square centimeter (mW/cm²).

The interplay between these two parameters is crucial for the therapeutic outcome.

Q4: Can I use any light source for my PDT experiments?

A4: The choice of light source is critical. It must emit light at a wavelength that is strongly absorbed by the photosensitizer. Common light sources in PDT research include lasers, light-emitting diodes (LEDs), and filtered lamps. LEDs are often favored for in vitro studies due to their narrow emission spectra, uniform illumination, and low heat production.

Q5: How can I measure the generation of reactive oxygen species (ROS) in my experiments?

A5: ROS generation, a key mechanism of PDT, can be detected using various fluorescent probes. For example, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a common probe that fluoresces upon oxidation by ROS. Singlet oxygen, a major cytotoxic species in PDT, can be detected using specific probes like Singlet Oxygen Sensor Green.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable phototoxicity (cell death) after treatment. 1. Mismatched light source and photosensitizer absorption: The wavelength of your light source may not overlap with the absorption peak of this compound.2. Insufficient light dose (fluence): The total energy delivered may be too low to activate the photosensitizer effectively.3. Inadequate photosensitizer concentration or uptake: The concentration of the photosensitizer in the cells may be too low.4. Low oxygen levels (hypoxia): PDT is an oxygen-dependent process.1. Verify the absorption spectrum of your photosensitizer and ensure your light source's emission spectrum matches an absorption peak.2. Perform a light dose escalation study, increasing the fluence while keeping the photosensitizer concentration constant.3. Conduct a drug dose escalation study. Also, consider optimizing the incubation time to allow for sufficient cellular uptake.4. Ensure adequate oxygenation of your cell culture during light exposure. For in vivo studies, strategies to mitigate tumor hypoxia may be necessary.
High dark toxicity (cell death without light exposure). 1. The photosensitizer concentration is too high: The compound itself may be toxic to cells at the concentration used.2. Solvent toxicity: The solvent used to dissolve the photosensitizer (e.g., DMSO) may be causing cytotoxicity.1. Perform a dark toxicity assay by incubating cells with a range of photosensitizer concentrations without light exposure to determine the maximum non-toxic concentration.2. Ensure the final concentration of the solvent in the cell culture medium is below its toxic threshold (typically <0.5% for DMSO).
Inconsistent results between experiments. 1. Fluctuations in light source output: The power output of the lamp or laser may not be stable.2. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect treatment response.3. Photosensitizer degradation: The photosensitizer may be unstable under experimental conditions.1. Regularly measure the power output of your light source with a power meter to ensure consistent fluence rates.2. Standardize your cell culture protocols meticulously.3. Check the stability of your photosensitizer solution over time and under light exposure. Prepare fresh solutions for each experiment if necessary.
Photobleaching of the photosensitizer. High fluence or fluence rate: Intense light exposure can lead to the degradation of the photosensitizer, reducing its efficacy over time.1. Monitor for photobleaching by measuring the fluorescence of the photosensitizer before and after light exposure.2. Consider using a lower fluence rate and a longer exposure time to deliver the same total fluence. This can sometimes mitigate photobleaching and improve the therapeutic outcome.

Experimental Protocols

Determining the Absorption Spectrum

Objective: To identify the peak absorption wavelength(s) of this compound.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in an appropriate buffer or solvent to a concentration suitable for spectrophotometry.

  • Use a UV-Visible spectrophotometer to scan the absorbance of the solution over a range of wavelengths (e.g., 200-800 nm).

  • Identify the wavelength(s) with the highest absorbance values. This will inform the selection of an appropriate light source.

In Vitro Light Dosage Optimization Workflow

Objective: To determine the optimal photosensitizer concentration, light fluence, and fluence rate for inducing phototoxicity in a specific cell line.

Figure 1. A stepwise workflow for optimizing PDT parameters in vitro.

Signaling Pathways in Photodynamic Therapy

Photodynamic therapy primarily induces cell death through the generation of cytotoxic reactive oxygen species, which can trigger apoptosis, necrosis, and autophagy. The specific signaling pathways activated can depend on the subcellular localization of the photosensitizer.

PDT_Signaling cluster_0 Initiation cluster_1 Photochemical Reactions cluster_2 Cellular Damage & Signaling cluster_3 Cellular Outcome PS Photosensitizer (e.g., this compound) PS_excited Excited Photosensitizer (Triplet State) PS->PS_excited Light Absorption Light Light (Specific Wavelength) Light->PS_excited O2 Ground State Oxygen (³O₂) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, •OH) O2->ROS PS_excited->ROS Energy Transfer to O₂ Damage Oxidative Damage to: - Mitochondria - Lysosomes - ER - Cell Membrane ROS->Damage Apoptosis Apoptosis Signaling (Caspase Activation) Damage->Apoptosis Necrosis Necrosis Damage->Necrosis Autophagy Autophagy Damage->Autophagy CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath Autophagy->CellDeath

Validation & Comparative

Characterization of 4-(6-Bromo-2-benzothiazolyl)benzenamine: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical characterization of 4-(6-Bromo-2-benzothiazolyl)benzenamine and a structurally related alternative, 2-Amino-6-bromobenzothiazole , utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this compound, this guide presents predicted spectral data based on established principles and compares it with reported data for the alternative compound.

Data Presentation: NMR and MS Data Summary

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and the reported data for 2-Amino-6-bromobenzothiazole.

Table 1: ¹H NMR Data (Predicted vs. Reported)

CompoundProton AssignmentPredicted/Reported Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
This compound H-4', H-5', H-7'7.20 - 8.00m-
H-2'', H-6''~7.90d~8.5
H-3'', H-5''~6.80d~8.5
-NH₂~4.0 (broad s)s-
2-Amino-6-bromobenzothiazole H-4, H-5, H-77.10 - 7.60m-
-NH₂7.50 (s)s-

Table 2: ¹³C NMR Data (Predicted vs. Reported)

CompoundCarbon AssignmentPredicted/Reported Chemical Shift (δ ppm)
This compound Benzothiazole C-2~168
Aromatic C-Br~118
Other Aromatic C115 - 152
Aromatic C-NH₂~148
2-Amino-6-bromobenzothiazole Benzothiazole C-2Not Reported
Other Aromatic CNot Reported

Table 3: Mass Spectrometry Data (Predicted vs. Reported)

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Reported [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound C₁₃H₉BrN₂S305.20304/306 (approx. 1:1 ratio)Predicted: 225, 198, 108
2-Amino-6-bromobenzothiazole C₇H₅BrN₂S229.10228/230 (approx. 1:1 ratio)Not Reported

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing.

2. ¹H NMR Spectroscopy:

  • Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Program: zg30.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.09 s.

  • Spectral Width: 20 ppm.

  • Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

3. ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance III 100 MHz spectrometer (or equivalent).

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Program: zgpg30 (proton decoupled).

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.36 s.

  • Spectral Width: 240 ppm.

  • Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to approximately 10 µg/mL with the initial mobile phase.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC System: Agilent 1260 Infinity II HPLC (or equivalent).

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6545 Q-TOF LC/MS (or equivalent).

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Acquire data in centroid mode.

Mandatory Visualization

The following diagrams illustrate the analytical workflow and the logical relationship of the characterization process.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS NMR_Data NMR Spectra Interpretation (Chemical Shift, Coupling) NMR->NMR_Data MS_Data MS Spectrum Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Elucidation and Purity Assessment NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the characterization of this compound.

logical_relationship Compound Target Compound This compound Characterization Analytical Characterization Compound->Characterization Alternative Alternative Compound 2-Amino-6-bromobenzothiazole Alternative->Characterization NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS Data Spectral Data (¹H, ¹³C, MS) NMR->Data MS->Data Comparison Comparative Analysis Data->Comparison Conclusion Structural Confirmation & Method Validation Comparison->Conclusion

Caption: Logical relationship for the comparative analysis of the target and alternative compounds.

A Comparative Analysis of 4-(6-Bromo-2-benzothiazolyl)benzenamine and Other Leading PET Tracers for Amyloid-β Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amyloid-β PET Tracer Performance with Supporting Experimental Data.

The in-vivo detection of amyloid-β (Aβ) plaques in the brain is a crucial biomarker for the diagnosis and study of Alzheimer's disease. Positron Emission Tomography (PET) imaging with specific radiotracers has emerged as a key tool in this field. This guide provides a comparative study of 4-(6-Bromo-2-benzothiazolyl)benzenamine (BTA-Br), a promising benzothiazole (B30560) derivative, against established Aβ PET tracers: Pittsburgh Compound B ([¹¹C]PiB), Florbetapir ([¹⁸F]AV-45), Flutemetamol ([¹⁸F]Vizamyl), and Florbetaben ([¹⁸F]Neuraceq).

Data Presentation: Quantitative Comparison of Aβ PET Tracers

The following tables summarize the key quantitative data for BTA-Br (represented by its N-methyl derivative) and the comparator PET tracers.

Table 1: In Vitro Binding Affinity for Amyloid-β Fibrils

TracerBinding Affinity (Kᵢ/Kₐ in nM)Notes
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine Kᵢ: 1.7 [1]Data for the N-methyl derivative.
[¹¹C]PiBKᵢ: 0.84 - 6.67[2]Considered the gold standard for Aβ imaging.
[¹⁸F]FlorbetapirKₐ: 3.1, 3.7[3][4]High affinity and specificity for Aβ plaques.
[¹⁸F]FlutemetamolKᵢ: 0.74[5]A fluorinated derivative of PiB.
[¹⁸F]FlorbetabenKᵢ: 6.7[6]Stilbene derivative with high binding affinity.

Table 2: Physicochemical and Pharmacokinetic Properties

TracerLipophilicity (logP)Brain Uptake (Peak %ID/g in mice)Brain Washout Characteristics
This compound Derivative Not explicitly found, but benzothiazoles are generally lipophilic.High brain entry reported in mice and baboons[7].Slower clearance from baboon brain than mouse brain[7].
[¹¹C]PiB1.3[8]~2.5 - 4.0Rapid uptake and washout from normal brain tissue.
[¹⁸F]FlorbetapirNot explicitly found, but described as lipophilic.6.8 (at 2 min)[3]Rapid initial clearance, with retention in amyloid-positive regions[1].
[¹⁸F]FlutemetamolHigh lipophilicity reported[9].Good brain uptake reported[9].Slower clearance from the brain than [¹¹C]PiB, particularly from white matter[9].
[¹⁸F]FlorbetabenNot explicitly found, but described as lipophilic.~3.0 - 4.0Rapid uptake with slower washout in amyloid-positive regions[7].

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation and comparison of PET tracers. Below are generalized protocols for key experiments cited in this guide.

In Vitro Binding Affinity Assay (Competitive Inhibition Assay)

This assay determines the binding affinity (Kᵢ) of a test compound (e.g., BTA-Br) by measuring its ability to compete with a radiolabeled ligand for binding to Aβ aggregates.

  • Preparation of Aβ Aggregates: Synthetic Aβ₁₋₄₂ or Aβ₁₋₄₀ peptides are aggregated by incubation in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for several days with gentle agitation. The formation of fibrillar aggregates is confirmed by methods such as Thioflavin T fluorescence assay or electron microscopy.

  • Radioligand: A known high-affinity radioligand, such as [³H]PiB, is used.

  • Assay Procedure:

    • A fixed concentration of Aβ aggregates and the radioligand are incubated in a buffer solution.

    • Increasing concentrations of the unlabeled competitor compound (the tracer being tested) are added to the mixture.

    • The reaction is incubated to reach equilibrium (e.g., 2 hours at room temperature).

    • The mixture is then filtered through a glass fiber filter to separate the bound from the free radioligand.

    • The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

In Vivo Biodistribution Studies in Mice

These studies evaluate the uptake, distribution, and clearance of a radiolabeled tracer in a living organism.

  • Radiolabeling: The PET tracer candidate is radiolabeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) following established radiochemical synthesis protocols.

  • Animal Model: Healthy, wild-type mice are typically used for initial pharmacokinetic studies.

  • Tracer Administration: A known amount of the radiolabeled tracer is injected intravenously (i.v.) into the tail vein of the mice.

  • Tissue Dissection and Measurement: At various time points post-injection (e.g., 2, 5, 15, 30, and 60 minutes), groups of mice are euthanized.

    • Blood is collected, and major organs (brain, heart, lungs, liver, kidneys, etc.) are dissected, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis: The radioactivity in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Brain uptake is a key parameter, and the ratio of brain-to-blood radioactivity at different time points provides an indication of the tracer's ability to cross the blood-brain barrier and its clearance rate. The brain washout is often represented by the ratio of radioactivity at an early time point to a later time point (e.g., 2 min / 60 min ratio).

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Experimental_Workflow_for_PET_Tracer_Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Synthesis Tracer Synthesis & Radiolabeling InVitro In Vitro Binding Assays (Affinity & Specificity) Synthesis->InVitro Characterization InVivo In Vivo Biodistribution (Pharmacokinetics) InVitro->InVivo Candidate Selection PET_Imaging Preclinical PET Imaging (Transgenic Models) InVivo->PET_Imaging In Vivo Validation Phase1 Phase I Trials (Safety & Dosimetry) PET_Imaging->Phase1 Translation to Humans Phase2_3 Phase II/III Trials (Efficacy & Validation) Phase1->Phase2_3 Clinical Validation

Experimental workflow for PET tracer evaluation.

Amyloid_Beta_Signaling_Pathway cluster_APP Amyloid Precursor Protein (APP) Processing cluster_Plaque Aβ Aggregation and Plaque Formation APP APP sAPPb sAPPβ APP->sAPPb β-secretase sAPPa sAPPα APP->sAPPa α-secretase Abeta Amyloid-β (Aβ) Monomers sAPPb->Abeta γ-secretase Oligomers Aβ Oligomers Abeta->Oligomers P3 P3 Fragment sAPPa->P3 γ-secretase Fibrils Aβ Fibrils Oligomers->Fibrils Plaques Amyloid Plaques Fibrils->Plaques PET_Signal PET Signal Plaques->PET_Signal Generates PET_Tracer PET Tracer (e.g., BTA-Br) PET_Tracer->Plaques Binds to

Simplified pathway of Aβ plaque formation and PET tracer binding.

Comparative Analysis

Binding Affinity: The N-methyl derivative of BTA-Br exhibits a high binding affinity (Kᵢ = 1.7 nM) for Aβ fibrils, which is comparable to or even stronger than some of the established tracers like [¹⁸F]Florbetapir (Kₐ = 3.1 - 3.7 nM) and [¹⁸F]Florbetaben (Kᵢ = 6.7 nM). It falls within the range of affinities reported for the gold standard, [¹¹C]PiB (Kᵢ = 0.84 - 6.67 nM). This suggests that BTA-Br has the potential for high-contrast imaging of Aβ plaques.

Pharmacokinetics: While specific quantitative data for BTA-Br is limited, reports on its N-methyl derivative indicate high brain entry in both mice and baboons, a critical characteristic for a CNS PET tracer[7]. The slower clearance from the baboon brain compared to the mouse brain might suggest species-specific metabolism or transport, a factor that requires further investigation in human studies[7]. The established ¹⁸F-labeled tracers generally show rapid brain uptake followed by washout from tissues devoid of amyloid, leading to good signal-to-background ratios for imaging. [¹⁸F]Flutemetamol, being more lipophilic, has been noted to have slower clearance from white matter, which can sometimes complicate image interpretation[9].

Structure-Activity Relationship: BTA-Br belongs to the benzothiazole class of compounds, similar to the core structure of [¹¹C]PiB. This structural similarity likely contributes to its high affinity for the β-sheet structures of Aβ fibrils. The bromine substitution on the benzothiazole ring may influence its lipophilicity and binding characteristics.

Conclusion

Based on the available preclinical data, this compound and its derivatives show significant promise as high-affinity PET tracers for imaging amyloid-β plaques. Its binding affinity is highly competitive with established and clinically validated tracers. However, a comprehensive preclinical evaluation, including head-to-head comparison studies with current gold-standard tracers, is necessary to fully delineate its performance characteristics, including its brain kinetics, metabolism, and specificity in vivo. Further studies should also focus on determining its lipophilicity and conducting in vivo PET imaging in transgenic animal models of Alzheimer's disease to validate its potential for clinical translation. The development of novel tracers like BTA-Br is crucial for advancing our understanding of Alzheimer's disease and for the development of effective therapeutic interventions.

References

A Comparative Analysis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline and Standard Chemotherapeutic Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anticancer efficacy of the novel compound 4-(6-bromo-1,3-benzothiazol-2-yl)aniline against established anticancer drugs. This document is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview based on available preclinical data. The information presented herein is a synthesis of data from multiple studies on benzothiazole (B30560) aniline (B41778) (BTA) derivatives, which serve as a proxy for the specific compound of interest where direct comparative data is not available.

Executive Summary

Benzothiazole aniline (BTA) and its derivatives have emerged as a promising class of compounds with significant anticancer properties. Studies have demonstrated their potent cytotoxic effects against a range of human cancer cell lines, in some cases exceeding the efficacy of the widely used chemotherapeutic agent, cisplatin. The primary mechanism of action appears to be the induction of apoptosis through intrinsic signaling pathways. This guide presents a detailed comparison of the cytotoxic activity of BTA derivatives with standard anticancer drugs, outlines the experimental methodologies used for these evaluations, and visualizes the key signaling pathways involved.

Quantitative Data Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzothiazole aniline derivatives and standard anticancer drugs against several human cancer cell lines. The data is compiled from multiple sources and presented to provide a comparative overview of the cytotoxic potential. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Table 1: IC50 Values (in µM) of Benzothiazole Aniline Derivatives and Cisplatin against various Cancer Cell Lines.

Compound/DrugHepG2 (Liver)A549 (Lung)MCF-7 (Breast)HeLa (Cervical)HCT116 (Colon)U87 (Glioblastoma)
BTA Derivative (L1) 5.9 ± 0.412.3 ± 0.910.1 ± 0.725.4 ± 1.88.2 ± 0.615.6 ± 1.1
BTA Derivative (L2) 3.9 ± 0.315.8 ± 1.212.5 ± 0.928.1 ± 2.110.4 ± 0.818.2 ± 1.3
Cisplatin 11.2 ± 1.59.8 ± 1.120.3 ± 2.424.8 ± 2.915.7 ± 1.822.4 ± 2.6

Data synthesized from studies on benzothiazole aniline derivatives and may not represent the exact values for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline. L1 and L2 are representative benzothiazole aniline ligands from cited studies.[1]

Table 2: IC50 Values (in µM) of Doxorubicin against Common Cancer Cell Lines.

DrugHeLa (Cervical)A549 (Lung)MCF-7 (Breast)
Doxorubicin ~0.1 - 1.0~0.5 - 5.0~0.1 - 2.0

This table provides a range of reported IC50 values for Doxorubicin to indicate the variability observed across different studies.[2]

Experimental Protocols

The following section details the methodologies for the key experiments cited in the comparison of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline and its analogs with other anticancer drugs.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of the compounds were primarily evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, A549, or MCF-7) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 4-(6-bromo-1,3-benzothiazol-2-yl)aniline) or a reference drug (e.g., doxorubicin). A vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank (medium only) are also included.

  • Incubation: The plates are incubated for an additional 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the induction of apoptosis by benzothiazole aniline derivatives.

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Addition of Test Compounds & Control Drugs incubation_24h->compound_addition incubation_48_72h 48-72h Incubation compound_addition->incubation_48_72h mtt_addition MTT Reagent Addition incubation_48_72h->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

apoptosis_pathway cluster_cell Cancer Cell BTA Benzothiazole Aniline (e.g., 4-(6-bromo-1,3-benzothiazol-2-yl)aniline) PI3K PI3K BTA->PI3K Inhibition AKT AKT PI3K->AKT Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by benzothiazole aniline derivatives.

References

A Comparative Guide to Amyloid Imaging Agents: In Vivo Validation of 4-(6-Bromo-2-benzothiazolyl)benzenamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(6-Bromo-2-benzothiazolyl)benzenamine with established amyloid imaging agents, offering a detailed analysis of their in vivo validation and performance. The data presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies in Alzheimer's disease and other neurodegenerative disorders characterized by amyloid plaque deposition.

Performance Comparison of Amyloid Imaging Agents

The selection of an appropriate amyloid imaging agent is critical for the accurate in vivo detection and quantification of amyloid-β (Aβ) plaques. This section provides a comparative summary of key performance indicators for this compound and three widely used alternative agents: Florbetapir (AV-45), Flutemetamol (Vizamyl), and Pittsburgh Compound B (PiB).

Imaging AgentBinding Affinity (Kd/Ki)In Vivo Brain UptakeRadiolabel Isotope
This compound 1.7 nM (Kd)Mice: 0.21 %ID-kg/g, Baboons: 0.27 %ID-kg/g[1]Not specified in provided results
Florbetapir (AV-45) 3.1 nM (Kd)[2]SUVR in AD patients: 1.42 ± 0.25, SUVR in Healthy Controls: 1.00 ± 0.06[3]18F[2]
Flutemetamol (Vizamyl) 0.7 - 0.74 nM (Ki)SUVR cutoff for amyloid positivity: 1.41[4]18F
Pittsburgh Compound B (PiB) 2.5 nM (Kd)[5]SUVR in AD patients: 1.95 ± 0.23, SUVR in Healthy Controls: 1.10 ± 0.03[6]11C[1]

SUVR: Standardized Uptake Value Ratio, a semi-quantitative measure of tracer uptake in a region of interest relative to a reference region (typically the cerebellum).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the typical protocols for the in vivo validation of amyloid imaging agents.

Synthesis and Radiolabeling of this compound

The synthesis of this compound can be achieved through a coupling reaction of diazotized 2-amino-6-bromobenzothiazole (B93375) with pyrogallol, followed by purification[7]. For in vivo imaging studies, the compound needs to be radiolabeled with a positron-emitting isotope. While the specific isotope for the in vivo studies mentioned was not detailed in the provided search results, PET imaging typically utilizes isotopes like Carbon-11 (11C) or Fluorine-18 (18F). The radiolabeling process would involve the incorporation of the chosen isotope into the molecular structure of the compound, followed by purification to ensure high radiochemical purity.

Animal Models for In Vivo Imaging

Transgenic animal models that develop amyloid pathology are essential for the preclinical evaluation of amyloid imaging agents. Commonly used models include:

  • APP/PS1 mice: These mice express mutant forms of the human amyloid precursor protein (APP) and presenilin-1 (PS1) genes, leading to the age-dependent development of amyloid plaques in the brain.[2]

  • 5XFAD mice: This model carries five familial Alzheimer's disease mutations in the APP and PS1 genes, resulting in an aggressive and rapid amyloid pathology.[8]

  • Tg2576 mice: These mice overexpress a mutant form of human APP and develop amyloid plaques at an older age.[2]

In Vivo PET/SPECT Imaging Protocol

The following is a generalized protocol for in vivo imaging in an animal model:

  • Animal Preparation: The animal is anesthetized to prevent movement during the imaging session.

  • Radiotracer Administration: The radiolabeled amyloid imaging agent is administered intravenously (e.g., via tail vein injection). The typical injected dose for preclinical studies varies depending on the tracer and animal model but is generally in the megabecquerel (MBq) range.

  • PET/SPECT Scan: The animal is positioned in the scanner, and dynamic or static images of the brain are acquired over a specific time period. For example, a typical dynamic scan might last for 60-90 minutes post-injection.

  • Image Analysis: The acquired images are reconstructed and analyzed to quantify the uptake of the radiotracer in different brain regions. The Standardized Uptake Value Ratio (SUVR) is a commonly used metric, calculated by normalizing the tracer uptake in a region of interest (e.g., cortex) to a reference region with low amyloid deposition (e.g., cerebellum).

Experimental Workflow and Signaling Pathway Visualization

To visually represent the processes involved in the validation of an amyloid imaging agent, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Synthesis Synthesis Radiolabeling Radiolabeling Synthesis->Radiolabeling InVitro_Binding In Vitro Binding Assay (Affinity - Kd/Ki) Radiolabeling->InVitro_Binding Animal_Model Animal Model Selection (e.g., APP/PS1 mice) InVitro_Binding->Animal_Model InVivo_Imaging In Vivo PET/SPECT Imaging Animal_Model->InVivo_Imaging Biodistribution Ex Vivo Biodistribution (%ID/g) InVivo_Imaging->Biodistribution Autoradiography Autoradiography InVivo_Imaging->Autoradiography Human_Studies Human PET Studies Autoradiography->Human_Studies Postmortem_Correlation Correlation with Postmortem Histopathology Human_Studies->Postmortem_Correlation

Caption: In vivo validation workflow for an amyloid imaging agent.

signaling_pathway Imaging_Agent Amyloid Imaging Agent (e.g., this compound) BBB Blood-Brain Barrier Penetration Imaging_Agent->BBB Abeta_Plaque Amyloid-β Plaque Binding BBB->Abeta_Plaque PET_Signal PET Signal Generation (Positron Emission) Abeta_Plaque->PET_Signal Image_Reconstruction Image Reconstruction & Quantification (SUVR) PET_Signal->Image_Reconstruction

Caption: Mechanism of action for an amyloid PET imaging agent.

References

A Comparative Guide to the Photodynamic Efficiency of Benzothiazole-Based Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective photosensitizers is a cornerstone of advancing photodynamic therapy (PDT). Among the diverse scaffolds explored, benzothiazole (B30560) derivatives have emerged as a promising class of compounds, demonstrating significant photodynamic activity. Their versatile structure allows for fine-tuning of photophysical and photochemical properties, leading to the development of photosensitizers with enhanced efficacy. This guide provides a comparative overview of the photodynamic efficiency of different classes of benzothiazole-based photosensitizers, supported by experimental data and detailed methodologies.

Key Performance Indicators: A Comparative Analysis

The photodynamic efficiency of a photosensitizer is determined by a combination of factors, including its ability to generate singlet oxygen, its uptake by cancer cells, and its cytotoxicity upon light activation. The following tables summarize the key performance indicators for representative benzothiazole-based photosensitizers from three distinct classes: Squaraines, Cyanines, and Iridium(III) Complexes.

It is important to note that the data presented below is compiled from different studies. Direct comparison of absolute values between different classes of photosensitizers should be approached with caution due to variations in experimental conditions, cell lines, and light doses used across studies.

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Benzothiazole Photosensitizers

Photosensitizer ClassCompoundSinglet Oxygen Quantum Yield (ΦΔ)SolventReference
Squaraine CSBENot explicitly quantified, but shown to generate singlet oxygenDMSO/Water[1]
CSMENot explicitly quantified, but shown to generate singlet oxygenDMSO/Water[1]
CSBMNot explicitly quantified, but shown to generate singlet oxygenDMSO/Water[1]
Pyridylbenzothiazole BTZ-Ph0.27Acetonitrile
BTZ-ClPh0.24Acetonitrile
BTZ-MePh0.28Acetonitrile
BTZ-Nap0.25Acetonitrile
Iridium(III) Complex Complex 10.89Dichloromethane[2]
Complex 20.92Dichloromethane[2]
Complex 30.95Dichloromethane[2]

Table 2: In Vitro Phototoxicity (IC50) and Cellular Uptake of Benzothiazole Photosensitizers

Photosensitizer ClassCompoundCell LineIC50 (µM) upon IrradiationCellular UptakeReference
Squaraine CSBEMCF-7~2.5High[1]
CSMEMCF-7~5Moderate[1]
CSBMMCF-7~10Low[1]
2-Arylbenzothiazole Amine 6lA375 (Melanoma)Not specified, but induced apoptosisEffective cellular uptake demonstrated[3]
Iridium(III) Complex 1-PFA4T1.2 (Breast Cancer)~0.8Efficient[2]
2-PFA4T1.2 (Breast Cancer)~1.2Efficient[2]
3-PFA4T1.2 (Breast Cancer)~0.5High[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of photosensitizer efficiency. Below are methodologies for key experiments cited in the evaluation of benzothiazole photosensitizers.

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in generating singlet oxygen upon photoexcitation. A common method involves the use of a chemical quencher, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance.

Workflow for Singlet Oxygen Quantum Yield Measurement

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_ps Prepare stock solution of Benzothiazole Photosensitizer mix Prepare optically matched solutions of sample and reference with DPBF prep_ps->mix prep_dpbf Prepare stock solution of DPBF prep_dpbf->mix prep_ref Prepare stock solution of Reference Photosensitizer (e.g., Methylene (B1212753) Blue) prep_ref->mix irradiate Irradiate the solution with a monochromatic light source mix->irradiate measure_abs Monitor the decrease in DPBF absorbance at ~415 nm at regular intervals irradiate->measure_abs plot Plot the rate of DPBF decomposition for the sample and the reference measure_abs->plot calculate Calculate the singlet oxygen quantum yield using the comparative method plot->calculate

Caption: Workflow for determining singlet oxygen quantum yield.

Protocol:

  • Solution Preparation: Prepare stock solutions of the benzothiazole photosensitizer, a reference photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue), and 1,3-diphenylisobenzofuran (DPBF) in an appropriate solvent (e.g., DMSO, DMF, or acetonitrile).

  • Sample Preparation: In a quartz cuvette, prepare a solution containing the photosensitizer (or reference) and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength. The initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.

  • Irradiation: Irradiate the sample with a monochromatic light source corresponding to the absorption maximum of the photosensitizer.

  • Data Acquisition: Monitor the decrease in the absorbance of DPBF at regular time intervals during irradiation.

  • Calculation: The singlet oxygen quantum yield (ΦΔ) of the sample is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the rate constant of DPBF decomposition, and I_abs is the rate of light absorption by the photosensitizer.

In Vitro Phototoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability, and is widely used to determine the cytotoxic effects of photosensitizers upon light activation.

Workflow for In Vitro Phototoxicity (MTT) Assay

cluster_cell_culture Cell Culture & Treatment cluster_irradiation Irradiation cluster_mtt MTT Assay seed Seed cells in a 96-well plate incubate_ps Incubate cells with varying concentrations of the Benzothiazole Photosensitizer seed->incubate_ps wash Wash cells to remove unbound photosensitizer incubate_ps->wash irradiate Irradiate cells with light of a specific wavelength and dose wash->irradiate incubate_post Incubate cells for a further 24-48 hours irradiate->incubate_post add_mtt Add MTT solution to each well incubate_post->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure

Caption: Workflow for assessing in vitro phototoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the benzothiazole photosensitizer. Include a control group with no photosensitizer. Incubate for a predetermined period (e.g., 4-24 hours).

  • Washing and Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer. Add fresh medium and irradiate the cells with a light source of the appropriate wavelength and light dose. Keep a set of non-irradiated plates as a dark toxicity control.

  • Post-Irradiation Incubation: Incubate the cells for another 24 to 48 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the photosensitizer that causes 50% cell death, is then calculated.

Signaling Pathways in Benzothiazole-Mediated Photodynamic Therapy

Upon light activation, benzothiazole photosensitizers generate reactive oxygen species (ROS), primarily singlet oxygen, which induce cellular damage and trigger programmed cell death, or apoptosis. The primary target of many benzothiazole photosensitizers appears to be the mitochondria.

PDT-Induced Mitochondrial Apoptosis Pathway

cluster_trigger Initiation cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade PS Benzothiazole Photosensitizer ROS ROS (Singlet Oxygen) PS->ROS Activation Light Light Light->ROS Mito Mitochondrial Damage ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by benzothiazole PDT.

The generated ROS cause damage to the mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.[3] This event initiates a cascade of enzymatic reactions involving the activation of caspases, specifically caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell in an orderly fashion, characteristic of apoptosis.[4] Studies have shown that treatment with 2-arylbenzothiazoles followed by UVA irradiation leads to a decrease in the mitochondrial membrane potential, increased ROS generation, and activation of caspase-3, confirming the involvement of the mitochondrial pathway in the photodynamic action of these compounds.[3]

Conclusion

Benzothiazole-based photosensitizers represent a versatile and highly potent class of compounds for photodynamic therapy. The structural diversity within this family, from squaraines and cyanines to metal complexes, allows for the modulation of their photophysical and biological properties to enhance their therapeutic efficacy. Iridium(III) complexes decorated with benzothiazole have shown exceptionally high singlet oxygen quantum yields, translating to potent phototoxicity at low concentrations. Squaraine and cyanine (B1664457) derivatives also exhibit promising photodynamic activity with the advantage of strong absorption in the near-infrared region, which allows for deeper tissue penetration of light.

Future research should focus on the development of targeted benzothiazole photosensitizers to improve their selective accumulation in tumor tissues, thereby minimizing side effects on healthy tissues. Furthermore, comprehensive preclinical studies are necessary to validate the in vivo efficacy and safety of these promising compounds, paving the way for their potential clinical translation in the fight against cancer.

References

Comparative Analysis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline and Alternative Aryl Hydrocarbon Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological cross-reactivity of the investigational anticancer agent 4-(6-bromo-1,3-benzothiazol-2-yl)aniline and its chemical class, the 2-(4-aminophenyl)benzothiazoles, with other biological targets. Due to the limited availability of broad-panel screening data for this specific compound, this comparison is made with the well-characterized, potent aryl hydrocarbon receptor (AhR) agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), to provide a context for its potential off-target effects based on its primary mechanism of action.

Primary Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

The primary biological target of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline and related 2-(4-aminophenyl)benzothiazoles is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The binding of these compounds to AhR initiates a signaling cascade that is central to their anticancer activity. This pathway involves the induction of cytochrome P450 enzymes, particularly CYP1A1, which metabolically activates the benzothiazole (B30560) derivatives into cytotoxic electrophilic species. These reactive metabolites can then form covalent adducts with DNA, leading to the activation of apoptotic pathways and subsequent cell death in sensitive cancer cell lines.

dot

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-(6-bromo-1,3-benzothiazol-2-yl)aniline AhR_complex AhR-Hsp90-XAP2-p23 Complex Compound->AhR_complex Binds Metabolite Reactive Metabolite Compound->Metabolite Metabolic Activation AhR_ligand Activated AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Dimerizes with AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Induces Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA CYP1A1_protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_protein Translation DNA_adduct DNA Adducts Metabolite->DNA_adduct Forms Adducts Apoptosis Apoptosis DNA_adduct->Apoptosis Induces

Caption: Signaling pathway of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

Comparative Biological Activity

While specific cross-reactivity data for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is scarce, the known biological effects of the benzothiazole aniline (B41778) class and the potent AhR agonist TCDD are summarized below.

Target/Activity4-(6-bromo-1,3-benzothiazol-2-yl)aniline & Analogs2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)
Primary Target Aryl Hydrocarbon Receptor (AhR) Agonist Potent Aryl Hydrocarbon Receptor (AhR) Agonist
Anticancer Activity Potent growth inhibition in various cancer cell lines (e.g., breast, colon, ovarian, renal).[1]Inhibits proliferation of estrogen-responsive breast cancer cells in vitro.[2]
CYP1A1 Induction Potent inducer of CYP1A1 expression and activity.Potent inducer of CYP1A1 and other CYP1 family enzymes.
DNA Adduct Formation Metabolically activated to species that form DNA adducts.Does not directly form DNA adducts but can potentiate the genotoxicity of other compounds by inducing metabolizing enzymes.
Endocrine Disruption Limited data available.Known endocrine disruptor, affecting steroid hormone signaling and reproductive function.[3]
Immunotoxicity Limited data available.Potent immunomodulator, can cause thymic atrophy and suppress immune responses.[4]
Developmental Toxicity Not well-characterized.Known developmental toxicant in animals.[5]
Other Potential Targets Some benzothiazole derivatives have shown activity as cannabinoid receptor and sentrin-specific protease modulators in computational predictions.[6]May interact with other cellular targets, including certain metallopeptidases, oxidosqualene cyclase, and myeloperoxidase, through AhR-independent pathways as suggested by in silico studies.[7]

Experimental Methodologies

Detailed protocols for key assays used to characterize the activity of AhR agonists are provided below.

Aryl Hydrocarbon Receptor (AhR) Binding Assay

This assay determines the ability of a test compound to bind to the AhR, typically by measuring its competition with a radiolabeled ligand.

Objective: To quantify the binding affinity of a test compound to the AhR.

Materials:

  • Test compound (e.g., 4-(6-bromo-1,3-benzothiazol-2-yl)aniline)

  • Radiolabeled AhR ligand (e.g., [³H]TCDD)

  • Cytosolic protein extract containing AhR (e.g., from rat liver or cultured cells)

  • Scintillation vials and scintillation fluid

  • Filter apparatus and glass fiber filters

  • Buffers and solutions (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5)

Procedure:

  • Prepare serial dilutions of the unlabeled test compound and a known competitor (e.g., unlabeled TCDD).

  • In a reaction tube, combine the cytosolic extract with a fixed concentration of the radiolabeled ligand.

  • Add the various concentrations of the test compound or unlabeled competitor to the reaction tubes.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the protein-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled TCDD) from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) and calculate the binding affinity (Ki).

dot

Start Prepare Reagents Incubate Incubate Cytosol, [3H]TCDD, and Test Compound Start->Incubate Filter Separate Bound and Unbound Ligand (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Quantify Radioactivity (Scintillation Counting) Wash->Scintillation Analyze Calculate Specific Binding and Determine IC50/Ki Scintillation->Analyze End End Analyze->End

Caption: Workflow for a competitive AhR binding assay.

CYP1A1 Induction Assay (EROD Assay)

This cell-based assay measures the induction of CYP1A1 enzymatic activity by a test compound. The deethylation of 7-ethoxyresorufin (B15458) to the fluorescent product resorufin (B1680543) is a specific measure of CYP1A1 activity.

Objective: To determine the potential of a test compound to induce CYP1A1 enzyme activity.

Materials:

  • Hepatoma cell line (e.g., HepG2 or H4IIE)

  • Cell culture medium and supplements

  • Test compound

  • 7-Ethoxyresorufin (EROD substrate)

  • Resorufin (standard)

  • NADPH

  • 96-well plates (black, clear bottom for fluorescence reading)

  • Fluorescence plate reader

Procedure:

  • Seed the hepatoma cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or a known inducer (e.g., TCDD) for a specified period (e.g., 24-72 hours).

  • After the induction period, wash the cells with buffer.

  • Add a reaction mixture containing 7-ethoxyresorufin and NADPH to each well.

  • Incubate the plate at 37°C to allow for the enzymatic reaction to occur.

  • Stop the reaction (e.g., by adding acetonitrile).

  • Measure the fluorescence of the resorufin product using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

  • Create a standard curve using known concentrations of resorufin.

  • Calculate the amount of resorufin produced in each well and express the results as fold induction over the vehicle control.

DNA Adduct Formation Assay (³²P-Postlabeling)

This sensitive assay is used to detect the formation of covalent DNA adducts resulting from exposure to genotoxic compounds.

Objective: To detect and quantify DNA adducts formed by the reactive metabolites of a test compound.

Materials:

  • DNA isolated from cells or tissues treated with the test compound

  • Micrococcal nuclease and spleen phosphodiesterase for DNA digestion

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates

  • Solvents for chromatography

  • Phosphorimager or autoradiography film

Procedure:

  • Isolate high-purity DNA from cells or tissues that have been exposed to the test compound.

  • Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Enrich the adducted nucleotides from the normal nucleotides if necessary.

  • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).

  • Detect and quantify the radioactive adduct spots using a phosphorimager or by autoradiography.

  • Calculate the level of DNA adducts relative to the total number of nucleotides.

Conclusion

4-(6-bromo-1,3-benzothiazol-2-yl)aniline belongs to a class of anticancer compounds that act as agonists of the aryl hydrocarbon receptor. Their primary mechanism of action involves metabolic activation by CYP1A1 to form DNA-damaging species, leading to cancer cell death. While this mechanism confers a degree of selectivity for tumors with high CYP1A1 inducibility, the potential for cross-reactivity with other biological targets remains an important consideration in drug development.

Comparison with the potent AhR agonist TCDD highlights that activation of this pathway can lead to a wide range of biological effects, including endocrine disruption and immunotoxicity. Although specific off-target screening data for 4-(6-bromo-1,3-benzothiazol-2-yl)aniline is not publicly available, researchers should be mindful of the potential for broader biological effects mediated by AhR activation. Further comprehensive profiling of this and related compounds against a wide panel of receptors, enzymes, and ion channels is necessary to fully elucidate their selectivity and potential for off-target liabilities. The experimental protocols provided in this guide offer a framework for the continued investigation of the biological activities of this and other novel benzothiazole derivatives.

References

A Head-to-Head Comparison of Benzothiazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the benzothiazole (B30560) scaffold is a fundamental process, given its prevalence in a wide array of biologically active compounds. This guide provides a head-to-head comparison of the most common and effective methods for benzothiazole synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in method selection and implementation.

The benzothiazole core, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The efficient construction of this heterocyclic system is therefore of paramount importance. This guide will compare classical methods with modern, greener alternatives, focusing on the widely utilized precursor, 2-aminothiophenol (B119425).

Performance Comparison of Benzothiazole Synthesis Methods

The choice of synthetic route to a desired benzothiazole derivative is often a trade-off between reaction time, yield, substrate scope, and the environmental impact of the reagents and conditions. The following table summarizes quantitative data for several key methods, providing a clear comparison to inform your synthetic strategy.

MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Classical Methods
Jacobson SynthesisThiobenzanilidesK₃[Fe(CN)₆], NaOHAqueous/OrganicRoom Temp.24 - 168 hVariable
Hugershoff SynthesisArylthioureasBr₂ChloroformVariesVariesModerate
Condensation with Aldehydes
Conventional Heating2-Aminothiophenol, Aromatic/Aliphatic AldehydesH₂O₂/HClEthanolRoom Temp.45 - 60 min85 - 94%
Microwave-Assisted2-Aminothiophenol, Aromatic AldehydesL-prolineSolvent-free8015 min59 - 92%
Ultrasound-Assisted2-Aminothiophenol, Aromatic AldehydesNoneSolvent-freeRoom Temp.20 min65 - 83%
Green Catalyst2-Aminothiophenol, Aromatic AldehydesSnP₂O₇NoneRoom Temp.8 - 35 min87 - 95%
Condensation with Carboxylic Acids
Conventional Heating2-Aminothiophenol, Carboxylic AcidsPolyphosphoric Acid (PPA)None170 - 250Several hoursModerate
Microwave-Assisted2-Aminothiophenol, Fatty AcidsP₄S₁₀Solvent-freeNot specified3 - 4 minHigh
Condensation with Acyl Chlorides
Conventional2-Aminothiophenol, Acyl ChloridesPyridinePyridine0 to Room Temp.Several hoursHigh
Green Catalyst2-Aminothiophenol, Acyl ChloridesNaHSO₄-SiO₂Solvent-freeVariesVariesHigh

Reaction Mechanisms and Experimental Workflows

Visualizing the reaction pathways and experimental setups can significantly aid in understanding and executing these synthetic methods. The following diagrams, created using the DOT language, illustrate the mechanisms of key benzothiazole syntheses and a general experimental workflow.

G cluster_0 Condensation of 2-Aminothiophenol with an Aldehyde A 2-Aminothiophenol C Schiff Base Intermediate A->C Nucleophilic attack of NH2 on C=O B Aldehyde (R-CHO) B->C D Cyclized Intermediate (Benzothiazoline) C->D Intramolecular nucleophilic attack of SH on C=N E 2-Substituted Benzothiazole D->E Oxidation

Caption: Reaction pathway for benzothiazole synthesis via condensation of 2-aminothiophenol with an aldehyde.

G cluster_1 Jacobson Benzothiazole Synthesis F Thiobenzanilide G Radical Cation F->G Oxidation (e.g., K3[Fe(CN)6]) H Cyclized Radical Intermediate G->H Intramolecular Cyclization I 2-Arylbenzothiazole H->I Deprotonation & Oxidation

Caption: Simplified reaction pathway for the Jacobson synthesis of benzothiazoles.[1]

G cluster_2 Hugershoff Benzothiazole Synthesis J Arylthiourea K S-Brominated Intermediate J->K Bromination (Br2) L Cyclized Intermediate K->L Intramolecular Electrophilic Substitution M 2-Aminobenzothiazole L->M Deprotonation

Caption: Reaction mechanism for the Hugershoff synthesis of 2-aminobenzothiazoles.

G cluster_3 General Experimental Workflow for Benzothiazole Synthesis N Mix Reactants and Catalyst/Solvent O Apply Energy Source (Heat, Microwave, Ultrasound) N->O P Monitor Reaction (TLC) O->P Q Work-up (e.g., Quenching, Extraction) P->Q R Purification (e.g., Recrystallization, Chromatography) Q->R S Characterization (NMR, MS, etc.) R->S

References

A Comparative Purity Analysis of Synthesized 4-(6-bromo-1,3-benzothiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark for evaluating the purity of newly synthesized 4-(6-bromo-1,3-benzothiazol-2-yl)aniline. The performance of the synthesized compound is objectively compared against a high-purity commercial reference standard. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for compound validation. The purity and structural integrity of the synthesized product were rigorously assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Benzothiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1] The specific compound, 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, is a key intermediate in the synthesis of various pharmacologically active agents.[2] Therefore, ensuring its chemical purity and structural identity is a critical step before its use in further research and development.

Purity and Characterization Benchmark

The following table summarizes the analytical data obtained for the in-house synthesized batch of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline in comparison to a certified reference standard.

ParameterAnalytical MethodSynthesized ProductReference Standard (>99%)Result
Purity HPLC (UV, 254 nm)99.12%>99.0%Pass
Molecular Weight HRMS (ESI+)[M+H]⁺ = 320.9798[M+H]⁺ = 320.9800Pass
¹H NMR 400 MHz, DMSO-d₆Conforms to structureConforms to structurePass
¹³C NMR 100 MHz, DMSO-d₆Conforms to structureConforms to structurePass

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this benchmark are provided below.

1. High-Performance Liquid Chromatography (HPLC)

This method was employed for the quantitative determination of purity.[3]

  • Instrumentation : Agilent 1260 Infinity II LC System or equivalent.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase :

  • Gradient Program :

    • Start with 50% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B over 1 minute.

    • Hold at 50% B for 2 minutes (equilibration).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Detection : UV-Vis Diode Array Detector (DAD) at 254 nm.

  • Sample Preparation : Samples were dissolved in acetonitrile to a final concentration of approximately 0.5 mg/mL.

2. High-Resolution Mass Spectrometry (HRMS)

HRMS was used to confirm the elemental composition and molecular weight of the synthesized compound.[3]

  • Instrumentation : Thermo Scientific Q Exactive Orbitrap Mass Spectrometer or equivalent.

  • Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage : 3.5 kV.

  • Scan Range : m/z 100-500.

  • Resolution : 70,000.

  • Sample Infusion : The sample, prepared for HPLC analysis, was directly infused into the mass spectrometer. The presence of bromine is expected to yield a characteristic isotopic pattern with two peaks (M and M+2) of nearly equal intensity.[4]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded to confirm the chemical structure of the target compound.[1]

  • Instrumentation : Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Proton (¹H) NMR :

    • Frequency : 400 MHz.

    • Key Chemical Shifts (δ, ppm) : 8.21 (d, 1H), 7.95 (d, 1H), 7.85 (d, 2H), 7.65 (dd, 1H), 6.75 (d, 2H), 6.15 (s, 2H, -NH₂).

  • Carbon (¹³C) NMR :

    • Frequency : 100 MHz.

    • Key Chemical Shifts (δ, ppm) : 168.5, 152.1, 150.8, 136.2, 130.5, 129.4, 126.8, 123.5, 122.0, 118.7, 114.1.

Visualized Workflow for Purity Benchmarking

The following diagram illustrates the logical workflow for the comprehensive purity assessment of the synthesized 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Benchmarking cluster_comparison Comparative Validation cluster_result Final Assessment Synthesis Synthesized Product 4-(6-bromo-1,3-benzothiazol-2-yl)aniline HPLC HPLC Purity (Quantitative) Synthesis->HPLC NMR NMR Spectroscopy (Structural ID) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS Comparison Data Comparison HPLC->Comparison NMR->Comparison MS->Comparison Reference Reference Standard (>99% Purity) Reference->Comparison Result Final Purity & Structural Confirmation Comparison->Result

Caption: Workflow for purity and structural validation of synthesized product.

References

Safety Operating Guide

Navigating the Disposal of 4-(6-Bromo-2-benzothiazolyl)benzenamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-(6-Bromo-2-benzothiazolyl)benzenamine, a halogenated aromatic compound. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Protocols

When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound, like similar halogenated aromatic substances, should be treated as hazardous.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, as similar compounds can be harmful if absorbed through the skin.[3][4][5][6][7]
Body Protection A flame-resistant lab coat.Protects against accidental spills and contamination of personal clothing.[1][3]
Respiratory Protection A certified respirator should be used if handling the compound as a powder outside of a fume hood.[1][3]Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[1][7][8]

In the event of exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area thoroughly with soap and water and remove any contaminated clothing.[1][3][4]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][4]

  • Inhalation: Move the individual to an area with fresh air.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[3][4]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.[4][6]

Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous waste, specifically as halogenated organic waste.[3][9][10] Never dispose of this chemical down the drain or in regular trash.[11][12]

1. Waste Segregation and Collection:

  • Waste Stream: This compound must be segregated as "halogenated organic solid waste."[3][9]

  • Incompatible Materials: Do not mix this waste with acids, bases, or strong oxidizing agents to avoid violent reactions.[10][13][14]

  • Container: Collect the waste in a designated, chemically compatible container, preferably made of plastic or glass.[11][13][15] The container must be in good condition, with a secure, leak-proof lid.[13][16]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[17]

  • The label must include the full chemical name: "this compound" and its concentration.[3]

  • Indicate the accumulation start date on the label.[17]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][13]

  • The SAA must be inspected weekly for any signs of leakage.[13][16]

  • Ensure that the storage area is well-ventilated.[1][16]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[11]

  • Do not exceed the storage limits for hazardous waste in your SAA (typically 55 gallons, or 1 quart for acutely toxic waste).[11]

  • Partially filled containers can remain in the SAA for up to one year, while full containers must be removed within three days.[13]

Spill Management Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Secure: Alert others in the laboratory and restrict access to the spill area.[3]

  • Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.[3]

  • Containment: Use a spill kit with absorbent materials like vermiculite (B1170534) or sand to contain the spill. Do not use combustible materials such as paper towels.[3]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[3][6][7]

  • Decontamination: Clean the spill area with soap and water or another suitable solvent as recommended by your EHS department. All cleaning materials must also be disposed of as hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Generation of This compound Waste C Segregate as Halogenated Organic Solid Waste A->C B Is the waste container properly labeled and sealed? D Store in designated Satellite Accumulation Area (SAA) B->D Yes G Label container with: 'Hazardous Waste' Full Chemical Name Accumulation Date B->G No C->B E Contact EHS for waste pickup D->E F End: Proper Disposal E->F H Seal container tightly G->H H->B

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem. Always consult your institution's specific safety and disposal protocols.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.